3-Methyl-L-Histidine
Description
3-Methyl-L-histidine has been reported in Apis cerana, Trypanosoma brucei, and Caenorhabditis elegans with data available.
3-Methylhistidine is a post-translationally modified amino acid found in actin and myosin and a derivative of histidine that has a methyl group bound to the nitrogen at position 3. Urinary levels of 3-methylhistidine are proportional to protein turnover and can be an indicator for myofibrillar protein degradation or a high protein diet.
marker for myofibrillar-protein breakdown; RN given refers to (L)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920521 | |
| Record name | 3-Methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 3-Methylhistidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10801 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
200 mg/mL at 25 °C | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
368-16-1, 15507-76-3 | |
| Record name | 3-Methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biochemical Pathway of 3-Methyl-L-Histidine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-L-histidine (3-MH) is a post-translationally modified amino acid that serves as a crucial biomarker for myofibrillar protein breakdown. Its synthesis is not a de novo process but rather the result of a specific enzymatic modification of histidine residues within the contractile proteins, primarily actin. This technical guide provides a comprehensive overview of the biochemical pathway of 3-MH synthesis, detailing the key enzymes, substrates, and kinetics. It also includes detailed experimental protocols for the study of this pathway and its components, aimed at facilitating further research and therapeutic development in areas such as muscle wasting diseases and sports medicine.
Introduction
This compound is an atypical amino acid formed by the irreversible post-translational methylation of specific histidine residues in actin and myosin, the primary protein components of muscle fibers.[1][2][3] Unlike proteinogenic amino acids, 3-MH released during the degradation of these proteins is not reincorporated into new proteins.[4] Instead, it is quantitatively excreted in the urine, making its urinary concentration a reliable index of the rate of muscle protein catabolism.[5][6][7] Understanding the biochemical pathway of its synthesis is therefore critical for interpreting its role as a biomarker and for exploring potential therapeutic interventions in conditions associated with muscle atrophy.
The Core Biochemical Pathway
The synthesis of 3-MH occurs in a two-step process:
-
Protein Synthesis: The precursor proteins, actin and myosin, are synthesized through standard ribosomal translation.
-
Post-Translational Methylation: Specific histidine residues within the newly synthesized actin and myosin polypeptide chains are methylated.
The Key Enzyme: SETD3, the Actin-Specific Histidine N-Methyltransferase
Recent research has definitively identified SET domain containing 3 (SETD3) as the primary enzyme responsible for the methylation of histidine 73 (His73) in β-actin.[1][2][4] SETD3 is a highly specific enzyme and, contrary to earlier hypotheses, it does not methylate myosin or histones.[1] While myosin is a known source of 3-MH, the specific enzyme responsible for its methylation has not yet been conclusively identified, suggesting the existence of a distinct myosin-specific histidine methyltransferase.
The Methyl Donor: S-Adenosyl-L-Methionine (SAM)
The methyl group for the formation of 3-MH is provided by S-adenosyl-L-methionine (SAM) , a universal methyl donor in numerous biological reactions.[2][3][8] The methyltransferase SETD3 catalyzes the transfer of the methyl group from SAM to the imidazole ring of the target histidine residue.
The Reaction
The overall reaction for the synthesis of 3-methylhistidine in actin can be summarized as follows:
Actin (with Histidine-73) + S-Adenosyl-L-methionine ---(SETD3)---> Actin (with 3-Methylhistidine-73) + S-Adenosyl-L-homocysteine
This reaction results in the formation of a methylated actin protein and S-adenosyl-L-homocysteine (SAH) as a byproduct.
Quantitative Data
The enzymatic activity of SETD3 has been characterized, providing valuable kinetic parameters for its interaction with its substrates.
| Enzyme | Substrate | Kcat (min⁻¹) | KM (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | Reference(s) |
| Human SETD3 | β-actin | - | ~0.8 | ~5 | [2][9] |
| Rat SETD3 | β-actin | - | ~3 | ~5 | [2][9] |
| Human SETD3 | Actin peptide (residues 66-80) | 0.4 | - | - | [1] |
| Human SETD3 | S-Adenosyl-L-methionine | - | - | - | [1] |
Note: Comprehensive Vmax data for full-length actin is not consistently reported across studies. The provided value is an approximation based on available data.
Experimental Protocols
Isolation of Actin and Myosin from Muscle Tissue
This protocol describes a general method for the extraction of actin and myosin from muscle tissue, which can then be used for subsequent analyses.
Materials:
-
Fresh or frozen muscle tissue (e.g., chicken breast, rabbit skeletal muscle)
-
High-salt buffer (e.g., 0.6 M KCl, 10 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Homogenizer
-
Refrigerated centrifuge
-
Dialysis tubing
Procedure:
-
Mince the muscle tissue on ice and homogenize in 10 volumes of ice-cold high-salt buffer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing solubilized actin and myosin.
-
To separate myosin, dialyze the supernatant against 50 volumes of low-salt buffer overnight at 4°C. Myosin will precipitate out of solution.
-
Collect the precipitated myosin by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
The supernatant will contain actin, which can be further purified by methods such as gel filtration chromatography.
In Vitro Actin Methylation Assay
This assay measures the activity of SETD3 by quantifying the incorporation of a radiolabeled methyl group from SAM into actin.
Materials:
-
Purified recombinant SETD3
-
Purified unmethylated actin
-
[³H]-S-Adenosyl-L-methionine
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation counter
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the reaction mixture containing reaction buffer, a known concentration of unmethylated actin, and purified SETD3.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled actin band using a phosphorimager or by autoradiography.
-
Quantify the amount of incorporated radioactivity by cutting out the actin band from the gel and measuring it in a scintillation counter.
Quantification of 3-Methylhistidine in Urine by UPLC-MS/MS
This protocol provides a highly sensitive and specific method for measuring 3-MH concentrations in urine samples.[10][11]
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated 3-methylhistidine)
-
Acetonitrile
-
Formic acid
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
Procedure:
-
Thaw the urine sample and centrifuge to remove any precipitate.
-
Dilute a known volume of the urine sample with a solution containing the internal standard.
-
Inject the diluted sample into the UPLC-MS/MS system.
-
Separate 3-MH from other urine components using a suitable C18 column with a gradient of acetonitrile and water containing formic acid.
-
Detect and quantify 3-MH and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 3-MH in the original urine sample based on the peak area ratio of 3-MH to the internal standard and a standard curve.
Visualizations
Biochemical Pathway of this compound Synthesis
Caption: The biochemical pathway of this compound synthesis.
Experimental Workflow for In Vitro Actin Methylation Assay
Caption: Workflow for the in vitro actin methylation assay.
Physiological and Pathological Significance
The methylation of actin at His73 by SETD3 is not merely a static modification. Emerging evidence suggests it plays a role in regulating actin dynamics and, consequently, cellular processes such as muscle contraction.[4][12] The absence of this modification has been linked to impaired smooth muscle function.
The clinical utility of 3-MH as a biomarker extends to various conditions characterized by muscle wasting, including:
-
Sarcopenia: Age-related muscle loss.
-
Cachexia: Muscle wasting associated with chronic diseases like cancer and heart failure.[6]
-
Muscular dystrophies: A group of genetic diseases that cause progressive weakness and loss of muscle mass.[13]
-
Trauma and Sepsis: Conditions that induce a hypercatabolic state leading to increased muscle protein breakdown.[7]
Conclusion
The synthesis of this compound is a post-translational event catalyzed by the actin-specific methyltransferase SETD3, utilizing SAM as the methyl donor. This pathway is central to the generation of a key biomarker for muscle protein turnover. The detailed understanding of this biochemical process, coupled with the robust experimental protocols provided herein, offers a solid foundation for researchers and clinicians to further investigate the role of 3-MH in health and disease, and to explore novel therapeutic strategies targeting muscle metabolism. Further research is warranted to identify the enzyme responsible for myosin methylation and to fully elucidate the regulatory mechanisms governing SETD3 activity.
References
- 1. SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]
- 3. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methylhistidine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 7. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into SETD3-mediated histidine methylation on β-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SETD3 is an actin histidine methyltransferase that prevents primary dystocia [ideas.repec.org]
- 13. 3-Methylhistidine excretion as an index of myofibrillar protein catabolism in neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Methyl-L-Histidine in Skeletal Muscle Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, serves as a crucial biomarker for skeletal muscle protein breakdown. Formed in actin and myosin, its release into circulation and subsequent excretion is directly proportional to the rate of myofibrillar protein degradation. This technical guide provides a comprehensive overview of the biochemistry, metabolism, and clinical significance of 3-MH. It details its formation, its utility as a biomarker in various physiological and pathological states, and the factors influencing its levels. Furthermore, this guide presents detailed experimental protocols for the accurate quantification of 3-MH and visualizes the key signaling pathways governing its release from skeletal muscle.
Introduction
Skeletal muscle mass is dynamically maintained through a balance between muscle protein synthesis and breakdown. In numerous catabolic conditions, such as sarcopenia, cachexia, sepsis, and trauma, an imbalance favoring protein degradation leads to significant muscle wasting, impairing physical function and increasing morbidity and mortality.[1] Accurate assessment of muscle protein breakdown is therefore critical for understanding disease pathogenesis and for the development of effective therapeutic interventions.
This compound (3-MH) has emerged as a reliable and widely used biomarker of skeletal muscle protein breakdown.[2] This guide will delve into the core aspects of 3-MH metabolism and its application in research and drug development.
Biochemistry and Metabolism of this compound
3-MH is an amino acid derivative formed by the post-translational methylation of specific histidine residues within the contractile proteins actin and myosin in skeletal muscle.[3][4] This methylation is catalyzed by a methyltransferase enzyme, METTL9, using S-adenosylmethionine as the methyl donor.[4]
Key characteristics of 3-MH metabolism include:
-
Formation: Occurs after the synthesis of actin and myosin polypeptide chains.[3]
-
Location: Primarily found in skeletal muscle, which contains over 90% of the body's 3-MH pool.[5] It is also present in smaller amounts in cardiac and smooth muscle.[6][7]
-
Release: When muscle proteins are broken down, 3-MH is released into the bloodstream.[8]
-
No Reutilization: Unlike other amino acids, 3-MH is not reincorporated into newly synthesized proteins as it cannot be charged to a transfer RNA (tRNA).[8][9]
-
Excretion: Following its release, 3-MH is not metabolized further and is quantitatively excreted in the urine.[8][9]
This metabolic fate makes the rate of urinary 3-MH excretion a direct index of the rate of myofibrillar protein breakdown.[3]
Figure 1: Metabolic pathway of this compound.
This compound as a Biomarker of Muscle Protein Breakdown
The urinary excretion of 3-MH is a well-established index of skeletal muscle protein catabolism.[2] Its levels are altered in various physiological and pathological conditions.
Factors Influencing this compound Levels
-
Diet: The primary confounding factor in measuring endogenous 3-MH is dietary intake, as meat, poultry, and some soy products contain 3-MH.[10][11] To obtain an accurate measure of endogenous muscle breakdown, subjects must adhere to a meat-free diet for at least three days prior to and during the urine collection period.[11][12]
-
Exercise: Strenuous physical exercise, particularly resistance training, can lead to a transient increase in urinary 3-MH excretion, reflecting exercise-induced muscle damage and remodeling.[13][14]
-
Pathological States: Elevated 3-MH levels are observed in conditions associated with accelerated muscle wasting, such as:
-
Malnutrition: Protein-calorie malnutrition is associated with decreased 3-MH excretion, reflecting a reduction in muscle mass.[2]
-
Renal Function: Since 3-MH is cleared by the kidneys, impaired renal function can lead to elevated plasma levels of 3-MH, independent of muscle breakdown rates.[16]
Quantitative Data on this compound Levels
The following tables summarize representative quantitative data for 3-MH in various conditions.
Table 1: Urinary this compound Excretion in Humans
| Condition | 3-MH Excretion (μmol/kg/day) | 3-MH:Creatinine Molar Ratio | Reference |
| Healthy Control (Males) | 3.6 | 0.018 | [2] |
| Healthy Control (Females) | 2.8 | - | [2] |
| Short Bowel Syndrome | 3.27 ± 0.34 | 0.0212 ± 0.0012 | [12] |
| Skeletal Trauma (Males) | ~10.08 (280% increase) | 0.030 - 0.040 | [2] |
| Skeletal Trauma (Females) | ~6.3 (225% increase) | 0.030 - 0.040 | [2] |
| Sepsis (Males) | ~8.17 (227% increase) | 0.030 - 0.040 | [2] |
| Sepsis (Females) | ~8.18 (292% increase) | 0.030 - 0.040 | [2] |
Table 2: this compound Concentrations in Human Biological Fluids
| Fluid | Concentration | Reference |
| Plasma | 0 - 5.2 µmol/dL (0 - 52 µmol/L) | [10] |
| Plasma (Average) | 2.85 µM | [17] |
| Urine (Range) | 3.63–69.27 µmol/mmol of creatinine | [17] |
| Cerebrospinal Fluid (Average) | 3.82 µM | [17] |
Signaling Pathways Regulating Muscle Protein Breakdown
The degradation of myofibrillar proteins, leading to the release of 3-MH, is primarily regulated by two major proteolytic systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system.[18][19] These pathways are controlled by complex signaling networks.
A key regulatory hub is the IGF-1/PI3K/Akt signaling pathway, which promotes muscle growth (anabolism) and inhibits muscle breakdown (catabolism). When this pathway is active, Akt phosphorylates and inactivates the Forkhead box O (FoxO) family of transcription factors.[18] In catabolic states, reduced signaling through this pathway leads to the activation of FoxO, which then translocates to the nucleus and upregulates the expression of E3 ubiquitin ligases (e.g., MuRF1 and Atrogin-1) and autophagy-related genes (e.g., LC3 and Beclin-1), thereby stimulating muscle protein breakdown.[18]
Figure 2: Key signaling pathways regulating muscle protein breakdown.
Experimental Protocols for this compound Quantification
Accurate measurement of 3-MH is essential for its use as a biomarker. Several analytical methods are available, each with its own advantages and limitations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. Competitive ELISA kits are commercially available for the quantitative detection of 3-MH in serum, plasma, and tissue homogenates.[5][20]
Principle: In a competitive ELISA, 3-MH in the sample competes with a fixed amount of labeled 3-MH for binding to a limited number of antibody sites. The amount of labeled 3-MH bound to the antibody is inversely proportional to the concentration of 3-MH in the sample.
-
Plate Preparation: A 96-well microplate is pre-coated with an anti-3-MH antibody.
-
Sample and Standard Addition: 50 µL of standards or samples are added to the appropriate wells.
-
Biotinylated Antibody Addition: 50 µL of biotin-labeled 3-MH is immediately added to each well. The plate is incubated for 45 minutes at 37°C.
-
Washing: The plate is washed three times to remove unbound reagents.
-
SABC Addition: 100 µL of Streptavidin-Biotin-Complex (SABC) working solution is added to each well and incubated for 30 minutes at 37°C.
-
Washing: The plate is washed five times.
-
Substrate Reaction: 90 µL of TMB substrate solution is added, and the plate is incubated for 10-20 minutes at 37°C to develop color.
-
Stopping the Reaction: 50 µL of stop solution is added to each well.
-
Measurement: The optical density is read at 450 nm using a microplate reader.
-
Calculation: The concentration of 3-MH in the samples is determined by comparing their absorbance to a standard curve.
Figure 3: General workflow for a competitive ELISA for 3-MH.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often involving pre-column derivatization with reagents like o-phthalaldehyde (OPA), provide high sensitivity and specificity for the quantification of 3-MH.[22]
Principle: The sample is derivatized to make 3-MH fluorescent, then injected into an HPLC system. The components of the sample are separated on a column, and the fluorescent 3-MH derivative is detected and quantified.
-
Sample Preparation (for urine):
-
Acid hydrolysis is required to release the N-acetylated form of 3-MH. A common procedure is hydrolysis with HCl at 100°C for 1.5 to 4 hours.[23]
-
The hydrolysate is neutralized and diluted.
-
-
Derivatization: The sample is mixed with OPA and a thiol (e.g., mercaptoethanol) to form a fluorescent derivative.
-
Chromatographic Separation:
-
An aliquot of the derivatized sample is injected onto a reverse-phase C18 column.
-
A gradient elution is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection: The eluent is monitored by a fluorescence detector.
-
Quantification: The peak corresponding to the 3-MH derivative is identified by its retention time, and its area is used to calculate the concentration based on a calibration curve prepared with 3-MH standards.
Mass Spectrometry (MS)
MS-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the highest specificity and sensitivity for 3-MH analysis and are considered the gold standard.[8][24][25]
Principle: 3-MH is separated from other molecules by chromatography and then ionized. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for highly specific identification and quantification, often using a stable isotope-labeled internal standard.
Typical Protocol (UPLC-MS/MS for urine): [25][26]
-
Sample Preparation:
-
An isotopic internal standard (e.g., deuterated 3-MH) is added to the urine sample.
-
The sample is diluted with water.
-
-
Chromatographic Separation:
-
The sample is injected onto a UPLC column (e.g., a C18-based column).
-
An isocratic or gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water) is used for separation.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 3-MH (e.g., m/z 170.1 → m/z 124.1) and the internal standard.[25]
-
-
Quantification: The ratio of the peak area of 3-MH to that of the internal standard is used to calculate the concentration from a calibration curve.
Figure 4: General workflow for UPLC-MS/MS analysis of 3-MH.
Conclusion
This compound is an invaluable biomarker for assessing skeletal muscle protein breakdown in both research and clinical settings. Its unique metabolic properties—formation in myofibrillar proteins, release during proteolysis, and quantitative excretion without recycling—provide a direct window into the catabolic state of skeletal muscle. Understanding the factors that influence 3-MH levels and employing robust analytical methodologies for its quantification are paramount for its effective use. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in leveraging 3-MH to advance our understanding of muscle metabolism and to develop novel therapies for muscle wasting disorders.
References
- 1. Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. 3-Methylhistidine ELISA Kit (3-MT) [elisakits.co.uk]
- 6. Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. | Semantic Scholar [semanticscholar.org]
- 10. 3-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Urinary 3-methylhistidine excretion in man: the role of protein-bound and soluble 3-methylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 14. Urinary 3-methylhistidine excretion increases with repeated weight training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decrease of 3-methylhistidine and increase of NG,NG-dimethylarginine in the urine of patients with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Assessing the Role of Muscle Protein Breakdown in Response to Nutrition and Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human 3-MH ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 21. Mouse 3-Methylhistidine ELISA Kit (A303484) [antibodies.com]
- 22. Stork: Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography [storkapp.me]
- 23. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Endogenous Landscape of 3-Methyl-L-Histidine: A Technical Guide for Researchers
An In-depth Examination of the Primary Endogenous Sources, Metabolic Pathways, and Quantification Methodologies for 3-Methyl-L-Histidine in Humans.
Introduction
This compound (3-MH) is a post-translationally modified amino acid that has garnered significant attention as a biomarker for myofibrillar protein breakdown. Its primary endogenous origin lies in the catabolism of actin and myosin, the two most abundant proteins in muscle tissue. This technical guide provides a comprehensive overview of the endogenous sources of 3-MH in humans, delving into the quantitative contributions of various tissues, the biochemical pathways governing its formation, and detailed experimental protocols for its accurate measurement. This document is intended for researchers, scientists, and drug development professionals engaged in studies of muscle metabolism, sarcopenia, cachexia, and other conditions associated with muscle wasting.
Endogenous Sources and Quantitative Contribution
The formation of 3-MH is a result of the post-translational methylation of specific histidine residues within the primary structure of actin and myosin heavy chains.[1] This process is catalyzed by a specific S-adenosylmethionine-dependent methyltransferase. Once these muscle proteins are broken down, 3-MH is released into the circulation and, importantly, is not reutilized for protein synthesis.[2] It is subsequently excreted quantitatively in the urine, making its urinary output a valuable index of the rate of myofibrillar protein catabolism.[2][3]
While skeletal muscle is unequivocally the largest contributor to the endogenous 3-MH pool due to its sheer mass and high content of actin and myosin, it is not the sole source. Other tissues containing these contractile proteins, such as smooth muscle and cardiac muscle, also contribute to the overall 3-MH production.
A post-mortem study in adult humans provided valuable insights into the distribution of 3-MH across various tissues. The highest concentration of 3-MH was found in skeletal muscle, with intermediate levels in cardiac muscle and tissues containing smooth muscle. Parenchymal organs like the liver and kidney exhibited low concentrations.[4][5]
| Tissue | 3-Methylhistidine Concentration (μmol/g fat-free dry weight) |
| Skeletal Muscle | 3.31 ± 0.05[4] |
| Cardiac Muscle | Intermediate (2-3)[4] |
| Tissues with Smooth Muscle | Intermediate (2-3)[4] |
| Liver | Low (<1)[4] |
| Kidney | Low (<1)[4] |
Table 1: Concentration of this compound in Various Human Tissues (Data from Elia, M., Carter, A., & Smith, R. (1979). The 3-methylhistidine content of human tissues. The British journal of nutrition, 42(3), 567–570.)[4]
Further research in a unique clinical case of a patient completely lacking skeletal muscle revealed that non-skeletal muscle sources contribute to approximately 25% of the total urinary 3-MH excretion.[6] This underscores the importance of considering these other sources in metabolic studies. However, a study on patients with short bowel syndrome found no significant difference in their 3-MH excretion compared to controls, suggesting that the contribution of the small intestine to the endogenous 3-MH pool in humans is likely negligible.[7]
Metabolic Pathway of this compound Formation
The synthesis of 3-MH is a post-translational modification event that occurs after the synthesis of actin and myosin polypeptide chains. The process involves the enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to a specific histidine residue within these proteins.
Experimental Protocols for Quantification
Accurate quantification of 3-MH in biological fluids is crucial for its use as a biomarker. The following sections detail the methodologies for key experimental techniques.
Sample Collection and Preparation
To minimize the influence of exogenous 3-MH from dietary sources, it is recommended that subjects adhere to a meat-free diet for at least 3 days prior to sample collection.[2]
Plasma/Serum:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C.
-
Aspirate the supernatant (plasma or serum) and store at -80°C until analysis.
Urine:
-
Collect a 24-hour urine sample in a container with a preservative (e.g., boric acid).
-
Measure the total volume and store aliquots at -80°C until analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of 3-MH.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard such as D3-3-methylhistidine).[8][9]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 2% to 95% Mobile Phase B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 3-MH: m/z 170.1 -> 124.1; D3-3-MH: m/z 173.1 -> 127.1 |
Table 2: Typical LC-MS/MS parameters for this compound analysis.
Stable Isotope Dilution Method for Measuring 3-MH Flux
This technique allows for the dynamic assessment of muscle protein breakdown in vivo.
Protocol Outline:
-
Administer a known amount of a stable isotope-labeled 3-MH tracer (e.g., D3-3-methylhistidine) to the subject, either orally or via intravenous infusion.[10]
-
Collect serial blood or urine samples over a defined period (e.g., 8-12 hours).
-
Measure the isotopic enrichment of 3-MH in the samples using LC-MS/MS or GC-MS.
-
Calculate the rate of appearance (Ra) of endogenous 3-MH, which reflects the rate of muscle protein breakdown, using the tracer dilution principle.
Conclusion
This compound remains a cornerstone biomarker for the assessment of myofibrillar protein catabolism. While skeletal muscle is the predominant source, a comprehensive understanding of the contributions from other tissues is essential for the accurate interpretation of 3-MH data in clinical and research settings. The methodologies outlined in this guide, particularly the robust and sensitive LC-MS/MS techniques and dynamic stable isotope tracer studies, provide the necessary tools for precise and reliable quantification. Continued research focusing on the nuanced contributions of different muscle fiber types and the impact of various physiological and pathological states on 3-MH metabolism will further enhance its utility in the development of therapeutic interventions for muscle-wasting conditions.
References
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 3-methylhistidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3-methylhistidine content of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. Quantitative importance of non-skeletal-muscle N tau-methylhistidine and creatine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Significance of Urinary 3-Methyl-L-Histidine: A Technical Guide for Researchers
An in-depth exploration of 3-Methyl-L-Histidine as a biomarker for muscle protein catabolism, its analytical determination, and its relevance in clinical and research settings.
Introduction
This compound (3-MH) is a post-translationally modified amino acid that has garnered significant attention as a specific biomarker of skeletal muscle protein breakdown.[1] Formed by the methylation of histidine residues within the contractile proteins actin and myosin, 3-MH is released into circulation upon the degradation of these myofibrillar proteins.[2] Unlike other amino acids, 3-MH is not reutilized for protein synthesis and is quantitatively excreted in the urine, making its urinary concentration a valuable index of muscle catabolism.[2] This technical guide provides a comprehensive overview of the physiological significance of urinary 3-MH levels, detailed experimental protocols for its measurement, and its application in research and drug development for conditions associated with muscle wasting, such as sarcopenia and cachexia.
Metabolism and Physiological Role
This compound is synthesized in skeletal muscle through the post-translational methylation of specific histidine residues in actin and myosin.[2] During muscle protein turnover, as these contractile proteins are broken down, 3-MH is released and not reincorporated into new proteins.[2] It is subsequently excreted in the urine, with a high correlation between its excretion rate and the rate of myofibrillar protein degradation.[3]
It is crucial to note that dietary intake of meat, particularly poultry, can significantly influence urinary 3-MH levels, as these food sources contain 3-MH.[4] Therefore, for accurate assessment of endogenous muscle protein breakdown, a meat-free diet for a period before and during urine collection is often recommended.[5]
Data Presentation: Urinary this compound Levels in Various Conditions
The following tables summarize quantitative data on urinary 3-MH levels across different physiological and pathological states. These values are typically expressed as a ratio to creatinine excretion to normalize for variations in urine concentration and muscle mass.
| Population | Condition | Urinary this compound (µmol/g creatinine) | Reference |
| Adults | Healthy | 55 - 110 | [4] |
| Adults | Healthy (alternative range) | 44 - 281 | [6] |
| Children (2-17 years) | Healthy | 25.6 - 37.6 (mmol/mol creatinine) | [7] |
| Low-Birth-Weight Infants | Healthy | 20.2 ± 1.9 (pmol/mmol creatinine) | [8] |
| Premature Infants | Healthy | 0.148 ± 0.039 (µmol/mg creatinine) | [9] |
Table 1: Normal Urinary this compound Levels in Healthy Individuals
| Condition | Patient Population | Change in Urinary this compound | Quantitative Data | Reference |
| Skeletal Trauma | Adult Males | Increased (280%) | From 3.6 µmol/kg/day (control) | [3] |
| Skeletal Trauma | Adult Females | Increased (225%) | From 2.8 µmol/kg/day (control) | [3] |
| Sepsis | Adult Males | Increased (227%) | From 3.6 µmol/kg/day (control) | [3] |
| Sepsis | Adult Females | Increased (292%) | From 2.8 µmol/kg/day (control) | [3] |
| Malnutrition | Adults | Decreased | - | [3] |
| Thyrotoxicosis | Adults | Increased (ratio to creatinine) | - | [5] |
| Cancer Cachexia | Adults | Variable, often no significant increase in efflux | Insignificant efflux from the leg | [10] |
| Strenuous Exercise | Adults | Increased | - | [6] |
| Duchenne Muscular Dystrophy | - | Increased (ratio to creatinine) | - | [5] |
| Myxedema | - | Decreased (ratio to creatinine) | - | [5] |
Table 2: Alterations in Urinary this compound Levels in Pathological and Physiological States
Experimental Protocols
Accurate quantification of urinary 3-MH is paramount for its utility as a biomarker. Several analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the chemical modification of 3-MH to enhance its detection by fluorescence or UV absorbance.
1. Sample Preparation and Hydrolysis:
-
To measure total 3-MH (free and N-acetylated forms), urine samples require acid hydrolysis.[11]
-
A common procedure involves mixing urine with an equal volume of concentrated hydrochloric acid and heating at 100°C for 1.5 to 4 hours or 80°C for 8 to 12 hours.[11]
-
Following hydrolysis, the sample is neutralized.
2. Derivatization:
-
A frequently used derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, such as mercaptoethanol.[12][13]
-
The derivatization reaction is typically rapid and performed at room temperature.
-
Another derivatizing agent that can be used is 9-fluorenylmethyl chloroformate (FMOC).[14]
3. Chromatographic Separation:
-
The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18).[13]
-
A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the 3-MH derivative from other urinary components.[13]
4. Detection:
-
The eluted derivative is detected using a fluorescence or UV detector.[13]
-
Quantification is achieved by comparing the peak area of the 3-MH derivative in the sample to that of a known standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method allows for the direct measurement of 3-MH without derivatization.
1. Sample Preparation:
-
Urine samples are typically diluted with water after the addition of an isotopic internal standard (e.g., deuterated 3-MH).[15][16]
-
Centrifugation is performed to remove any particulate matter.
2. Chromatographic Separation:
-
The prepared sample is injected onto a UPLC column (e.g., SB-aq).[15][16]
-
A mobile phase, often a mixture of acetonitrile and 0.1% formic acid in water, is used for separation.[15][16]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) is commonly used.[15][16]
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 3-MH (e.g., m/z 170.1 → m/z 124.1) and its internal standard.[15][16]
-
Quantification is based on the ratio of the peak area of the analyte to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for 3-MH analysis, often requiring derivatization to increase volatility.
1. Sample Preparation and Purification:
-
An internal standard (e.g., [1-¹³C]3MH) is added to the urine sample.[17]
-
The sample is hydrolyzed to release the N-acetylated form.
-
The hydrolyzed sample is then passed through a cation exchange column to purify the amino acid fraction.[2][17]
-
The eluent is dried.
2. Derivatization:
-
The dried residue is derivatized to make it volatile for GC analysis. A two-step derivatization is common, involving methoximation followed by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary GC column.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or full-scan mode to detect and quantify the derivatized 3-MH.
Mandatory Visualizations
Signaling Pathways in Muscle Protein Breakdown
The degradation of myofibrillar proteins, leading to the release of 3-MH, is primarily regulated by two major intracellular proteolytic systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.
Caption: Major proteolytic pathways regulating muscle protein breakdown.
Experimental Workflow for Urinary 3-MH Analysis
The following diagram illustrates a generalized workflow for the analysis of urinary 3-MH.
Caption: Generalized workflow for urinary 3-MH analysis.
Logical Relationships of Urinary 3-MH Levels
This diagram outlines the logical connections between factors influencing urinary 3-MH and its clinical interpretation.
Caption: Factors influencing and interpreting urinary 3-MH levels.
Conclusion
Urinary this compound serves as a valuable, non-invasive biomarker for monitoring skeletal muscle protein breakdown. Its accurate measurement, when coupled with a clear understanding of its physiological context and dietary influences, provides researchers and clinicians with a powerful tool to investigate conditions of muscle wasting and to evaluate the efficacy of therapeutic interventions aimed at preserving muscle mass. The methodologies and data presented in this guide offer a robust framework for the integration of urinary 3-MH analysis into research and drug development programs.
References
- 1. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 2. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 5. Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. karger.com [karger.com]
- 9. Urinary 3-methylhistidine/creatinine ratio as a clinical tool: correlation between 3-methylhistidine excretion and metabolic and clinical states in healthy and stressed premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux of 3-methylhistidine from the leg in cancer patients who experience weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of urinary 3-methylhistidine by high-performance liquid chromatography with o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 3-methylhistidine in urine by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Negative chemical ionization gas chromatography/mass spectrometry to quantify urinary 3-methylhistidine: application to burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relationship Between 3-Methyl-L-Histidine and Lean Muscle Mass: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, has been extensively investigated as a biomarker for skeletal muscle protein breakdown. Its unique metabolic fate—being formed in actin and myosin, released during myofibrillar protein degradation, and quantitatively excreted in urine without being reutilized for protein synthesis—positions it as a valuable tool in muscle metabolism research. This technical guide provides a comprehensive overview of the relationship between 3-MH and lean muscle mass, detailing the underlying biochemical pathways, quantitative data from key studies, and methodologies for its measurement. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of muscle physiology, sarcopenia, cachexia, and other conditions associated with muscle wasting.
Introduction: this compound as a Biomarker of Muscle Protein Breakdown
This compound (3-MH) is an amino acid derivative primarily found in the contractile proteins of skeletal muscle, specifically actin and myosin.[1][2] It is formed through the post-translational methylation of specific histidine residues within these proteins.[3] Upon the breakdown of myofibrillar proteins, 3-MH is released into the circulation and is not re-incorporated into newly synthesized proteins, as there is no corresponding tRNA.[3][4] Consequently, it is quantitatively excreted in the urine, making its urinary excretion a widely used, non-invasive index of the rate of skeletal muscle protein catabolism.[2][5][6]
The utility of 3-MH as a biomarker is underscored by its strong correlation with muscle mass and its responsiveness to various physiological and pathological states known to affect muscle turnover, such as exercise, nutritional status, sepsis, and trauma.[3][5][6][7] However, it is crucial to acknowledge that dietary intake of meat can significantly influence urinary 3-MH levels, necessitating strict dietary control in research settings.[7][8][9] While some studies in rats suggested a significant contribution of gut protein turnover to urinary 3-MH, studies in humans have indicated that the contribution from the small intestine is negligible, thus validating its use as an index of skeletal muscle breakdown in humans.[10][11]
Quantitative Relationship between this compound and Lean Muscle Mass
Numerous studies have established a quantitative link between urinary 3-MH excretion and lean muscle mass. This relationship forms the basis of its application in assessing muscle wasting or hypertrophy.
Table 1: Correlation of Urinary 3-MH Excretion with Muscle Mass
| Study Population | Method for Muscle Mass Assessment | Correlation Coefficient (r) with 3-MH | Reference |
| Healthy Men (n=14) | Total-body potassium and nitrogen | 0.91 (p < 0.001) | [2] |
| Healthy Men (n=10) | Computerized Axial Tomography (CT) | 0.88 (p < 0.001) | [12] |
| Healthy Men (n=14) | Densitometry (Fat-Free Body Mass) | 0.81 (p < 0.001) | [2] |
A study by Lukaski et al. (1981) demonstrated a strong positive correlation between endogenous 3-MH excretion and muscle mass in healthy men.[2] Similarly, Wang et al. (1998) found a significant association between 24-hour urinary 3-MH excretion and total body skeletal muscle mass measured by the highly accurate computerized axial tomography (CT) method.[12] The study proposed the following regression equation to estimate skeletal muscle mass (SM) from 3-MH excretion:
SM (kg) = 0.0887 x 3-MH (μmol/d) + 11.8 [12]
Table 2: Urinary 3-MH Excretion in Various Physiological and Pathological States
| Condition | Subject Group | 3-MH Excretion | Percentage Change | Reference |
| Normal | Control Males | 3.6 μmol/kg/day | - | [6] |
| Control Females | 2.8 μmol/kg/day | - | [6] | |
| Skeletal Trauma | Males | Increased | 280% | [6] |
| Females | Increased | 225% | [6] | |
| Males with Steroids | Increased | 325% | [6] | |
| Sepsis | Males | Increased | 227% | [6] |
| Females | Increased | 292% | [6] | |
| Weight Training | Untrained Males (Day 11) | Increased | Significant increase (p < 0.01) | [5] |
| Weight Training | Exercised Group | 243 ± 16 μmol/day (Post 1) | Not statistically significant | [1] |
| Non-Exercised Group | 209 ± 27 μmol/day (Post 1) | Not statistically significant | [1] | |
| Myotonic Dystrophy | Patients | Decreased (absolute), Normal (relative to muscle mass) | - | [4] |
These data highlight the sensitivity of 3-MH excretion to conditions that induce muscle catabolism. For instance, skeletal trauma and sepsis lead to a dramatic increase in 3-MH release, reflecting the accelerated muscle protein breakdown characteristic of these states.[6] The effect of exercise on 3-MH excretion can be more nuanced, with some studies showing an increase with repeated training, while acute bouts may not produce a statistically significant change.[1][5][13]
Signaling Pathways of Muscle Protein Breakdown
The breakdown of myofibrillar proteins, which releases 3-MH, is primarily mediated by two major intracellular proteolytic systems: the ubiquitin-proteasome pathway and the autophagy-lysosome pathway.
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is responsible for the degradation of most short-lived and regulatory proteins, as well as abnormal or misfolded proteins. In the context of muscle, it plays a key role in the breakdown of myofibrillar proteins. The process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for degradation by the 26S proteasome complex.
The Autophagy-Lysosome Pathway
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including organelles and protein aggregates, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the enclosed material is degraded by lysosomal hydrolases. Macroautophagy is the main form of autophagy involved in the turnover of cellular components.
Experimental Protocols
Accurate measurement of 3-MH is critical for its use as a biomarker. Several analytical techniques are available, each with its own advantages and considerations.
Sample Collection and Preparation
-
Dietary Control: To measure endogenous 3-MH excretion, subjects must adhere to a meat-free diet for at least 3 to 7 days prior to and during the urine collection period.[2][11][12] This is to eliminate the confounding variable of dietary 3-MH intake.
-
Urine Collection: Complete 24-hour urine collections are typically performed to get a reliable measure of daily 3-MH excretion.[5][12] Samples should be stored frozen until analysis.
-
Hydrolysis: A significant portion of urinary 3-MH is N-acetylated. Therefore, an acid hydrolysis step is required to convert the acetylated form to free 3-MH for total 3-MH quantification.[14] A common procedure involves hydrolysis with HCl at elevated temperatures (e.g., 100°C for 1.5-4 hours or 80°C for 8-12 hours).[14]
Analytical Methods
HPLC is a widely used method for the quantification of amino acids, including 3-MH.
-
Principle: The method involves the separation of 3-MH from other urinary components on a chromatographic column, followed by detection. Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA), is often employed to enhance sensitivity and selectivity.[15][16]
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector is typically used.[15]
-
Procedure Outline:
-
Thaw and centrifuge the urine sample.
-
Perform acid hydrolysis on an aliquot of the sample.
-
Neutralize the hydrolyzed sample.
-
Derivatize the sample with OPA reagent.
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a suitable mobile phase gradient.
-
Detect the fluorescent 3-MH derivative and quantify using a standard curve.
-
GC-MS offers high sensitivity and specificity for the analysis of 3-MH.
-
Principle: This technique involves the derivatization of 3-MH to make it volatile, followed by separation on a gas chromatography column and detection by a mass spectrometer. The mass spectrometer provides structural information, allowing for highly specific quantification.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Procedure Outline:
-
Add an internal standard (e.g., deuterated 3-MH) to the urine sample.[10]
-
Perform acid hydrolysis.
-
Isolate amino acids using cation-exchange chromatography.
-
Derivatize the sample to create a volatile derivative (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on the GC column.
-
Detect and quantify 3-MH based on its characteristic mass-to-charge ratio and the ratio to the internal standard.[10][17]
-
This method is considered a gold standard for measuring muscle protein breakdown and can be adapted to assess 3-MH kinetics.
-
Principle: A known amount of a stable isotope-labeled 3-MH (e.g., D3-3MH) is administered orally or intravenously.[17] The rate of muscle protein breakdown is determined by measuring the dilution of the labeled 3-MH by the endogenously released unlabeled 3-MH in plasma or urine over time.[17][18]
-
Advantages: This approach can provide a more dynamic measure of muscle protein breakdown and may obviate the need for strict dietary control and complete 24-hour urine collections.[17]
-
Procedure Outline:
-
Administer a single oral dose of a stable isotope-labeled 3-MH tracer.
-
Collect timed spot urine or plasma samples over a defined period (e.g., 5-6 hours the following day).[17]
-
Analyze the isotopic enrichment of 3-MH in the samples using GC-MS or LC-MS/MS.
-
Calculate the rate of appearance of endogenous 3-MH from the decay of the isotopic enrichment.
-
Lean Muscle Mass Assessment
To establish the relationship between 3-MH and lean muscle mass, an accurate method for assessing body composition is required.
-
Dual-Energy X-ray Absorptiometry (DXA): A widely used technique that provides estimates of bone mineral content, fat mass, and lean soft tissue mass.
-
Computerized Axial Tomography (CT) and Magnetic Resonance Imaging (MRI): These imaging techniques are considered gold standards for quantifying skeletal muscle mass, providing precise cross-sectional images of the body.[12][19]
-
Creatine (methyl-d3) Dilution: A newer, less invasive method that estimates total body creatine pool size, which is highly correlated with muscle mass.[19]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the relationship between urinary 3-MH excretion and lean muscle mass.
Conclusion
This compound remains a valuable and widely utilized biomarker for assessing skeletal muscle protein breakdown. Its strong correlation with lean muscle mass, as demonstrated in numerous studies, provides a robust tool for researchers and clinicians. While its measurement requires careful consideration of dietary control and analytical methodology, the insights gained from 3-MH analysis are crucial for understanding the dynamics of muscle metabolism in health and disease. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for the design and interpretation of studies aimed at investigating muscle wasting and the efficacy of therapeutic interventions. The continued refinement of analytical techniques, such as stable isotope dilution methods, promises to further enhance the utility of 3-MH as a key biomarker in muscle physiology research and drug development.
References
- 1. Excretion of 3-methylhistidine and hydroxyproline following acute weight-training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between endogenous 3-methylhistidine excretion and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exercise and protein intake effects on urinary 3-methylhistidine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-methylhistidine excretion in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 3-methylhistidine excretion increases with repeated weight training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 10. Negative chemical ionization gas chromatography/mass spectrometry to quantify urinary 3-methylhistidine: application to burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 3-methylhistidine excretion: association with total body skeletal muscle mass by computerized axial tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic changes in 3-methylhistidine excretion in humans after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Methyl-L-Histidine in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, is primarily found in the muscle proteins actin and myosin.[1] Its urinary excretion is a valuable biomarker for skeletal muscle protein breakdown.[2][3][4] Unlike other amino acids, 3-MH is not reutilized for protein synthesis after the breakdown of muscle proteins and is quantitatively excreted in the urine.[5] Therefore, its measurement in urine provides a non-invasive method to assess muscle catabolism.[1] This is particularly relevant in various physiological and pathological conditions, including muscular dystrophies, strenuous exercise, malnutrition, and metabolic disorders.[6][7][8] It is important to note that dietary intake of meat, especially chicken, and soy products can elevate urinary 3-MH levels, a factor that must be controlled for in study designs.[3][6][7]
This document provides detailed application notes and protocols for the accurate quantification of 3-MH in human urine samples using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound Generation and Excretion
The generation of this compound is a direct result of the breakdown of myofibrillar proteins. The following diagram illustrates this process.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound in human urine samples. It is important to note that reference ranges can vary between laboratories and analytical methods.
| Parameter | Method | Sample Type | Typical Normal Range | Unit | Reference(s) |
| Concentration | LC-MS/MS | Urine | 5 - 500 | nmol/mL | [9] |
| HPLC | Urine | 213 +/- 15 (mean +/- SEM) | µmol/24h | [10] | |
| ELISA | Urine | 6.25 - 400 | nmol/mL | [1][11] | |
| Creatinine Ratio | Various | Urine | 3.63 - 69.27 | µmol/mmol creatinine | [3] |
| Various | Urine | 55 - 110 | µmol/g creatinine | [6] | |
| Various | Urine | 128 - 392 | µmol/24h | [12] |
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 3-MH.[8]
a. Sample Preparation Workflow
b. Detailed Protocol
-
Sample Collection and Storage: Collect a 24-hour or random urine sample in a sterile container.[12] For short-term storage, keep the sample at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C.
-
Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d3-3-Methyl-L-Histidine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To a clean microcentrifuge tube, add a specific volume of the urine supernatant.
-
Add the isotopic internal standard.
-
Dilute the sample with ultrapure water.[9]
-
Vortex the sample thoroughly.
-
-
LC-MS/MS Conditions:
-
LC System: An ultra-performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.[9][13]
-
Column: A reversed-phase column, such as a C18 or an aqueous-compatible column (e.g., SB-aq 2.1x50 mm, 1.8 µm), is suitable.[9][14]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte. A common mobile phase composition is acetonitrile - 0.1% formic acid in water (2:98, v/v).[9]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
MRM Transitions:
-
This compound: m/z 170.1 → m/z 124.1.[9]
-
Internal Standard (e.g., d3-3-MH): Monitor the appropriate mass transition.
-
-
-
Data Analysis:
-
Quantify the concentration of 3-MH by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 3-MH standard.[9]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a reliable and widely used method for 3-MH quantification.
a. Sample Preparation and Analysis Workflow
b. Detailed Protocol
-
Sample Collection and Storage: As described for the LC-MS/MS method.
-
Reagents:
-
Sample Preparation:
-
Thaw and centrifuge the urine sample.
-
Purification: Apply the urine supernatant to a conditioned cation-exchange resin column to remove interfering substances. Elute the amino acids with an appropriate buffer.[10]
-
(Optional) Derivatization: For fluorescence detection, derivatize the purified sample with OPA and a thiol to form a fluorescent adduct.[15]
-
-
HPLC Conditions:
-
Data Analysis:
-
Quantify the concentration of 3-MH by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of the 3-MH standard.
-
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a high-throughput and relatively simple method for the quantification of 3-MH.[4][17]
a. General ELISA Protocol Workflow
b. Detailed Protocol (Based on a Competitive ELISA format)
This protocol is a general guideline; always refer to the specific instructions provided with the commercial ELISA kit.[4][11]
-
Sample Collection and Preparation:
-
Collect and store urine samples as previously described.
-
Dilute urine samples as recommended in the kit manual to ensure the 3-MH concentration falls within the assay's standard curve range.
-
-
Reagent Preparation:
-
Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit's instructions.
-
-
Assay Procedure:
-
Add the prepared standards and diluted urine samples to the appropriate wells of the microplate, which is pre-coated with an antibody against 3-MH.
-
Add the biotinylated detection antibody to each well. In a competitive assay, the 3-MH in the sample competes with a fixed amount of labeled 3-MH for binding to the antibody.
-
Incubate the plate as specified in the manual.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate to each well. A color will develop, which is inversely proportional to the amount of 3-MH in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 3-MH in the samples by interpolating their absorbance values from the standard curve.
-
Concluding Remarks
The quantification of this compound in urine is a powerful tool for assessing skeletal muscle protein breakdown. The choice of analytical method—LC-MS/MS, HPLC, or ELISA—will depend on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. For highly accurate and sensitive measurements, LC-MS/MS is the preferred method. HPLC offers a robust and reliable alternative, while ELISA provides a convenient option for high-throughput screening. Proper sample collection, preparation, and adherence to detailed protocols are crucial for obtaining accurate and reproducible results.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 4. maxanim.com [maxanim.com]
- 5. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 7. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 3 methyl-L-histidine in human urine by ion exchange high performance liquid chromatography. Applications to patients in post-operative surgical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. 3 Methyl Histidine (Urine) Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. Abx257295-96tests | 3-Methylhistidine (3-MH) ELISA Kit Clinisciences [clinisciences.com]
Application Note: Quantification of 3-Methyl-L-Histidine in Biological Samples Using HPLC with Fluorescence Detection
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Methyl-L-Histidine (3-MH) in biological matrices, such as plasma and urine, using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. 3-MH is a key biomarker for muscle protein catabolism, and its accurate measurement is crucial in clinical research, nutritional studies, and drug development.[1][2] The methodology involves pre-column derivatization of 3-MH with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative, enabling sensitive detection. This document provides comprehensive protocols for sample preparation, derivatization, and HPLC analysis, along with expected performance characteristics.
Introduction
This compound (3-MH) is an amino acid derivative formed by the post-translational methylation of histidine residues in actin and myosin, the primary contractile proteins in skeletal muscle.[1] During muscle protein breakdown (proteolysis), 3-MH is released into the bloodstream and, as it is not reutilized for protein synthesis, is quantitatively excreted in the urine.[1] Consequently, the levels of 3-MH in plasma and urine serve as a reliable index of the rate of muscle protein breakdown.[2]
The quantification of 3-MH is a valuable tool in various research and clinical settings, including the study of muscle wasting diseases, the assessment of nutritional status, and monitoring the effects of therapeutic interventions on muscle metabolism.[2] High-performance liquid chromatography (HPLC) coupled with fluorescence detection offers a sensitive and specific method for this analysis. Since 3-MH lacks a native chromophore or fluorophore, a derivatization step is necessary. Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, is a widely used technique that reacts with primary amines to yield intensely fluorescent products, allowing for detection at picomolar levels.[3]
This application note provides a detailed protocol for the analysis of 3-MH in biological samples using HPLC with fluorescence detection following OPA derivatization.
Signaling Pathway of this compound Release
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Hydrochloric acid
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Syringe filters (0.22 µm)
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Solutions Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for approximately one week when stored at 4°C.
-
Mobile Phase A: Prepare an aqueous buffer appropriate for your column and separation needs (e.g., 20 mM sodium phosphate buffer, pH 7.2).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Standard Stock Solution (1 mM 3-MH): Accurately weigh and dissolve 16.92 mg of this compound in 100 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create calibration standards (e.g., 1 µM to 100 µM).
Sample Preparation Protocol
Plasma/Serum:
-
To 100 µL of plasma or serum, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for derivatization.
Urine:
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:10 or 1:20 with HPLC grade water.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
The filtered, diluted urine is ready for derivatization.
Pre-column Derivatization Protocol
-
In an autosampler vial, mix 10 µL of the prepared sample (or standard) with 10 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a defined volume (e.g., 20 µL) of the mixture into the HPLC system.
Note: The derivatization can be automated using the HPLC autosampler's programming capabilities.
HPLC-Fluorescence Detection Protocol
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 450 nm
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 27.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Note: The gradient program should be optimized based on the specific column and HPLC system used to ensure adequate separation of 3-MH from other amino acids and matrix components.
Experimental Workflow
Data Presentation
Chromatographic Performance
The described method provides excellent separation of the OPA-derivatized this compound from other endogenous amino acids in biological samples. The retention time for 3-MH is dependent on the specific chromatographic conditions but is typically in the range of 15-25 minutes under the gradient conditions provided.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of 3-MH using HPLC with fluorescence detection and OPA derivatization, as compiled from various literature sources.
| Parameter | Value | Reference |
| Linearity Range | 10 - 150 pmol/injection | [3] |
| Limit of Detection (LOD) | < 1 pmol/injection | [3] |
| Limit of Quantification (LOQ) | 2.17 µM | [4] |
| Recovery | > 90% | [5] |
| Inter-day Precision (%RSD) | < 5% | [6] |
| Intra-day Precision (%RSD) | < 5% | [6] |
Typical Concentrations in Healthy Adults
| Biological Matrix | Concentration Range |
| Plasma | 4.97 - 6.08 µmol/L |
| Urine (24-hour excretion) | 150 - 300 µmol/24h |
Note: These values can be influenced by factors such as age, sex, muscle mass, and dietary intake of meat.
Conclusion
The HPLC method with pre-column OPA derivatization and fluorescence detection is a highly sensitive, specific, and reproducible technique for the quantification of this compound in biological samples. The detailed protocols provided in this application note can be readily implemented in research and clinical laboratories for the assessment of muscle protein breakdown. Proper optimization of the chromatographic conditions for the specific instrumentation used is recommended to achieve the best performance.
References
- 1. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 3 methyl-L-histidine in human urine by ion exchange high performance liquid chromatography. Applications to patients in post-operative surgical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of urinary 3-methylhistidine by high-performance liquid chromatography with o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Methyl-L-Histidine in Human Plasma via LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methyl-L-Histidine (3-MH) in human plasma. This compound is a biomarker for skeletal muscle protein breakdown.[1][2] This methodology is critical for researchers in fields such as sports science, nutrition, and drug development for monitoring muscle metabolism and catabolism. The protocol provided herein outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Introduction
This compound (3-MH) is an amino acid derivative formed by the post-translational methylation of histidine residues in actin and myosin, the primary proteins constituting skeletal muscle.[2] Upon the breakdown of these muscle proteins, 3-MH is released into the bloodstream and is not reincorporated into new proteins.[2] Consequently, its concentration in plasma and urine serves as a direct indicator of the rate of muscle protein catabolism.[1][3] Accurate quantification of 3-MH is therefore essential for assessing muscle wasting conditions, the efficacy of nutritional interventions, and the impact of certain drugs on muscle physiology.
Traditional methods for amino acid analysis can be time-consuming and may require derivatization.[4] LC-MS/MS offers a highly specific, sensitive, and rapid alternative for the direct quantification of underivatized amino acids in complex biological matrices like plasma.[1][4] This application note presents a validated LC-MS/MS method for the reliable measurement of 3-MH in human plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below. This process includes sample collection, protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.
Protocols
Materials and Reagents
-
This compound analytical standard
-
3-Methyl-d3-L-Histidine (d3-3-MH) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water[5]
-
Formic acid (LC-MS grade)[5]
-
Ammonium formate (for MS)[5]
-
Human plasma (K2EDTA as anticoagulant)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 3-MH and d3-3-MH in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the 3-MH primary stock with water to prepare working standards for the calibration curve (e.g., 0.24 µM to 120 µM).[5]
-
Internal Standard Working Solution: Dilute the d3-3-MH primary stock to a final concentration of 0.15 µM.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the 3-MH working standards into a surrogate matrix (e.g., charcoal-stripped plasma or water) to create a calibration curve over the desired concentration range (e.g., 15 nM to 7.5 µM).[5] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Plasma Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to enhance protein precipitation.[4]
-
Centrifuge at 12,000 rpm for 5 minutes.[4]
-
Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
A variety of LC-MS/MS systems can be used. The following are representative conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Prominence)[5][7] |
| Column | Intrada Amino Acid (50 x 3 mm, 3 µm) or equivalent[7][8] |
| Column Temperature | 35°C[7] |
| Mobile Phase A | 0.3% Formic Acid in Acetonitrile[8] |
| Mobile Phase B | 100 mM Ammonium Formate in 20% Acetonitrile[8] |
| Flow Rate | 0.6 mL/min[7] |
| Injection Volume | 4 µL[4] |
| Gradient Elution | Time (min) |
| 0.0 - 4.0 | |
| 4.0 - 14.0 | |
| 14.0 - 16.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Quattro Premier, AB Sciex 4000)[5][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][5] |
| Capillary Voltage | 0.75 kV[5] |
| Source Temperature | 120°C[5] |
| Desolvation Temperature | 400°C[5] |
| Desolvation Gas Flow | 850 L/hr[5] |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| 3-MH (Quantifier) | |
| 3-MH (Qualifier) | |
| d3-3-MH (IS) |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for 3-MH and the d3-3-MH internal standard using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x) linear regression.
-
Determine the concentration of 3-MH in the plasma samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | > 0.999[5] |
| Calibration Range | Defines the quantifiable range | 0.015 - 7.5 µM[5] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision <20% | 15 nM[5] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | 85% - 115%[1][3] |
| Precision (%CV) | < 15% (< 20% for LLOQ) | < 15%[1][3] |
| Recovery | Consistent and reproducible | 90.52% - 107.83%[5] |
| Matrix Effect | Within acceptable limits | 102.62% - 111.12%[5] |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of initial | Stable under various conditions[5] |
Biological Context: Origin of this compound
This compound is not synthesized de novo but is a product of the breakdown of contractile proteins in skeletal muscle. The following diagram illustrates this biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 24-hour urine collection for 3-Methyl-L-Histidine studies.
Application Note: The quantification of 3-Methyl-L-Histidine (3-MH) in a 24-hour urine collection is a critical non-invasive method for assessing myofibrillar protein breakdown. 3-MH is an amino acid derivative formed by the post-translational methylation of histidine residues in actin and myosin, the primary contractile proteins in skeletal muscle.[1][2][3][4] Upon degradation of these muscle proteins, 3-MH is released into the circulation and subsequently excreted in the urine without being reutilized for protein synthesis.[3] This makes its urinary excretion rate a valuable biomarker for monitoring muscle catabolism in various physiological and pathological states, including muscular dystrophy, trauma, sepsis, and malnutrition.[1][5][6]
Accurate and consistent sample collection is paramount for reliable 3-MH analysis. This protocol provides a detailed procedure for the 24-hour urine collection, patient preparation, and sample handling to ensure the integrity of the specimen for subsequent analysis.
Data Presentation
A summary of typical reference ranges for this compound in a 24-hour urine collection is presented below. It is important to note that these values can vary between laboratories and populations.
| Parameter | Population | Normal Range | Units |
| This compound | Adults | 128 - 392 | µmol/24 hours |
| This compound | Adults | 60 - 1500 | µmol/24 hours |
| This compound to Creatinine Ratio | Control Group | ~0.018 - 0.0212 | Molar Ratio |
| This compound to Creatinine Ratio | Sepsis and Trauma | ~0.030 - 0.040 | Molar Ratio |
Experimental Protocols
Patient Preparation
-
Dietary Restrictions: To minimize exogenous sources of 3-MH, the patient must adhere to a meat-free diet for a minimum of 3 days prior to and throughout the 24-hour collection period.[1][7] This includes avoiding all red meat, poultry, and fish. Some sources also recommend avoiding soy-based products.[8][9]
-
Fasting: While some sources suggest a fasting period of 10-12 hours before sample collection, for a 24-hour urine collection, the primary dietary restriction is the meat-free diet.[8]
-
Medications: The patient should consult with their physician regarding any medications they are taking. Certain drugs may interfere with the analysis, and it may be necessary to discontinue their use before and during the collection period, under medical supervision.[10]
-
Hydration: The patient should maintain their normal fluid intake unless otherwise instructed by their physician. It is generally recommended to drink an adequate amount of water to ensure sufficient urine production.[10]
-
Avoidance of Alcohol and Caffeine: It is advisable to avoid alcohol and caffeinated beverages for at least 24 hours before and during the collection period to prevent potential interference with the results.[8]
24-Hour Urine Collection Procedure
-
Materials:
-
Collection Steps:
-
Start of Collection: On the morning of the first day, the patient should empty their bladder completely into the toilet upon waking. This first void is not collected. The exact time of this void should be recorded as the start time of the 24-hour collection period.[11][13][14]
-
Collection Period: For the next 24 hours, all urine must be collected. Each time the patient urinates, they should collect the entire volume in the smaller container and then carefully transfer it to the large 24-hour collection container.[10][13]
-
Storage During Collection: The 24-hour collection container should be kept refrigerated or in a cool place (e.g., on ice) throughout the collection period to prevent degradation of the analytes.[10][12][13]
-
End of Collection: Exactly 24 hours after the start time, the patient should empty their bladder completely one last time and add this final urine to the collection container. This marks the end of the 24-hour collection period. The exact time of this final void should be recorded.[11][13]
-
Labeling: The collection container must be clearly labeled with the patient's full name, date of birth, and the start and end dates and times of the collection.[11]
-
Sample Handling and Storage
-
Post-Collection: Once the 24-hour collection is complete, the container lid should be tightly secured. The sample should be delivered to the laboratory as soon as possible.[10][13]
-
Laboratory Processing: Upon receipt, the total volume of the 24-hour urine collection should be measured and recorded. A well-mixed aliquot should then be taken for 3-MH analysis.
-
Long-Term Storage: If immediate analysis is not possible, the urine aliquot should be stored frozen at -20°C or below to ensure the stability of this compound.[15]
Visualizations
Caption: Workflow for 24-hour urine collection for this compound analysis.
Caption: Biochemical pathway of this compound excretion.
References
- 1. Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Methyl Histidine Quantitative Urine Test Price | Metropolis Healthcare [metropolisindia.com]
- 3. portlandpress.com [portlandpress.com]
- 4. 3-Methylhistidine - Amino Acids; Urine 24-hour (Doctor's Data) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3 Methyl Histidine (Urine) Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 7. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood Test, Health Checkup at Home - Free Sample Collection from Home | Hindustan Wellness [hindustanwellness.com]
- 9. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 10. testmenu.com [testmenu.com]
- 11. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 12. sinaihealth.ca [sinaihealth.ca]
- 13. caldwellmemorial.org [caldwellmemorial.org]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Pre-Column Derivatization of 3-Methyl-L-Histidine for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-L-Histidine (3-MH) is an important biomarker for muscle protein catabolism. Its accurate quantification in biological matrices is crucial for studies in nutrition, sports science, and various clinical conditions. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, due to the lack of a strong chromophore or fluorophore in its native structure, direct detection of 3-MH with high sensitivity is challenging. Pre-column derivatization is a common strategy to overcome this limitation by attaching a labeling agent to the amino acid, thereby enhancing its detectability.
This document provides detailed application notes and protocols for three common pre-column derivatization techniques for the analysis of this compound by HPLC:
-
o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
-
Dansyl Chloride (DNS-Cl) : Reacts with primary and secondary amino groups to produce fluorescent dansyl derivatives.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to form fluorescent FMOC adducts.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different pre-column derivatization techniques for amino acid analysis, including this compound where specified.
| Parameter | OPA Derivatization | Dansyl Chloride Derivatization | FMOC-Cl Derivatization |
| Detection Wavelength (λex / λem) | 338 nm / 455 nm[1][2] | 330 nm / 530 nm[3] | 262 nm / 315 nm or 630 nm[1][4] |
| Detection Limit | < 1 pmol per 20-µL injection[5] | Low femtomole range[6] | Femtomole range[4] |
| Linearity Range | 10 to 150 pmol per injection[5] | 10 to 300 molar ratio of FMOC-Cl to total amino acid[4] | Molar ratio of [FMOC]/[amino acids] up to 5.5/1[7] |
| Typical Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[3][5] | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[3] | C18 reverse-phase[8] |
| Stability of Derivative | Less stable than FMOC or Dansyl derivatives[9] | Stable for over 48 hours[4] | Very stable[10] |
Experimental Protocols
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is based on the reaction of OPA with the primary amino group of this compound in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), to form a fluorescent isoindole derivative.
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-mercaptoethanol
-
Borate Buffer (0.4 M, pH 10.4)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
This compound standard
-
Sample containing this compound (e.g., hydrolyzed protein, plasma)
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water and adjust the pH to 10.4 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M borate buffer and 40 µL of 3-MPA. This reagent should be prepared fresh daily and protected from light.
-
Sample Preparation: Ensure the sample is in an aqueous solution. For protein hydrolysates, neutralize the sample. For plasma, deproteinize with a suitable agent like acetonitrile and centrifuge.
-
Reaction Mixture: In a microcentrifuge tube or HPLC vial, mix:
-
50 µL of the sample or standard solution
-
50 µL of OPA reagent
-
-
Incubation: Vortex the mixture for 30 seconds and let it react at room temperature for 2 minutes.
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Sodium Acetate buffer (pH 7.2) with 1% Tetrahydrofuran
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 8% B
-
2-15 min: Linear gradient to 50% B
-
15-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 8% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: Fluorescence detector with excitation at 338 nm and emission at 455 nm.[1][2]
Caption: OPA pre-column derivatization workflow for this compound.
Dansyl Chloride (DNS-Cl) Derivatization Protocol
This protocol describes the derivatization of this compound with Dansyl Chloride, which reacts with the primary amino group to form a stable and highly fluorescent derivative.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Sodium Bicarbonate Buffer (0.2 M, pH 9.5)
-
Acetonitrile, HPLC grade
-
Formic Acid
-
This compound standard
-
Sample containing this compound
-
Sodium Bicarbonate Buffer (0.2 M, pH 9.5): Dissolve 16.8 g of sodium bicarbonate in 1 L of HPLC grade water and adjust the pH to 9.5 with sodium hydroxide.
-
Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of Dansyl Chloride in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.
-
Quenching Solution (2% Formic Acid): Add 2 mL of formic acid to 98 mL of HPLC grade water.
-
Sample Preparation: If the sample is in plasma or serum, deproteinize by adding 4 volumes of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.[3] Transfer the supernatant and evaporate to dryness. Reconstitute in 100 µL of sodium bicarbonate buffer.
-
Reaction Mixture: To the 100 µL of reconstituted sample or standard, add 100 µL of the Dansyl Chloride solution.[3]
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60 °C for 45 minutes in the dark.
-
Quenching: Cool the mixture to room temperature and add 20 µL of the quenching solution to stop the reaction.[3]
-
Final Preparation: Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.[3]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[3]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35 °C
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 530 nm.[3]
Caption: Dansyl Chloride pre-column derivatization workflow for this compound.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
This protocol details the derivatization of this compound with FMOC-Cl, which forms a stable, fluorescent derivative suitable for HPLC analysis.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
-
Borate Buffer (0.5 M, pH 9.0)
-
Acetonitrile, HPLC grade
-
Pentane or Hexane
-
This compound standard
-
Sample containing this compound
-
Borate Buffer (0.5 M, pH 9.0): Dissolve 30.9 g of boric acid in 1 L of HPLC grade water and adjust the pH to 9.0 with a concentrated sodium hydroxide solution.
-
FMOC-Cl Reagent (5 mg/mL): Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Sample Preparation: Adjust the pH of the sample or standard solution to approximately 9.0 with the borate buffer.
-
Reaction Mixture: In a glass vial, mix:
-
500 µL of the pH-adjusted sample or standard
-
500 µL of the FMOC-Cl reagent
-
-
Incubation: Vortex the mixture vigorously for 45 seconds and let it stand at room temperature for 20 minutes.[7]
-
Extraction of Excess Reagent: Add 2 mL of pentane or hexane, vortex for 30 seconds, and let the phases separate. Discard the upper organic layer. Repeat this extraction step twice to ensure complete removal of excess FMOC-Cl and its hydrolysis products.
-
Final Preparation: Filter the lower aqueous layer through a 0.22 µm syringe filter into an HPLC vial.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate buffer (pH 4.2)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: Linear gradient to 70% B
-
30-35 min: Hold at 70% B
-
35-40 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: Fluorescence detector with excitation at 262 nm and emission at 315 nm.[1]
Caption: FMOC-Cl pre-column derivatization workflow for this compound.
References
- 1. agilent.com [agilent.com]
- 2. jasco-global.com [jasco-global.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 3-Methyl-L-Histidine Analysis in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-L-Histidine (3-MH) is a methylated derivative of the amino acid histidine, found predominantly in the contractile proteins actin and myosin of skeletal muscle.[1][2][3] Following the breakdown of these myofibrillar proteins, 3-MH is released into circulation and subsequently excreted quantitatively in urine, as it is not reutilized for protein synthesis.[3][4] This makes the quantification of 3-MH in tissue and biological fluids a valuable biomarker for assessing the rate of skeletal muscle protein catabolism.[2][5] Accurate measurement of 3-MH is crucial in various research areas, including the study of muscle wasting diseases (sarcopenia, cachexia), nutritional status, and the pharmacological effects of drugs on muscle metabolism.
This document provides detailed protocols for the preparation of tissue samples for the analysis of this compound, covering tissue homogenization, protein hydrolysis, and sample derivatization for subsequent chromatographic analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful preparation and analysis of this compound from tissue samples.
Table 1: Tissue Homogenization Parameters
| Parameter | Value | Notes |
| Lysis Buffer | T-PER, RIPA, or Urea-based buffer | The choice of buffer can depend on downstream applications. For simple 3-MH analysis, a buffer that efficiently lyses muscle tissue is sufficient. |
| Buffer to Tissue Ratio | 500 µL per 100 mg of tissue | This ratio can be adjusted based on tissue type and desired protein concentration.[6] |
| Homogenization Method | Bead mill homogenizer, rotor-stator homogenizer, or sonication | Bead mills are highly effective for tough tissues like skeletal muscle.[7] |
| Homogenization Cycles (Bead Mill) | 2 cycles at 25-30 Hz for 2 minutes each | Ensure samples are kept cold during and between cycles to prevent degradation.[7] |
| Centrifugation | 14,000-16,000 x g for 10-15 minutes at 4°C | This step is to pellet cellular debris and obtain a clear protein-containing supernatant.[6][8] |
Table 2: Acid Hydrolysis Conditions
| Parameter | Value | Notes |
| Hydrolysis Reagent | 6M Hydrochloric Acid (HCl) | The most common and effective reagent for complete protein hydrolysis. |
| Temperature | 100-120°C | Higher temperatures can accelerate hydrolysis but may also lead to degradation of some amino acids. 110°C is a common compromise. |
| Duration | 1.5 - 24 hours | Optimal time depends on the temperature. 1.5-4 hours at 100°C or 8-12 hours at 80°C are recommended for urine samples to ensure stability of 3-MH.[9] For complete hydrolysis of tissue proteins, 18-24 hours is often used. |
| Atmosphere | Under vacuum or inert gas (e.g., Nitrogen) | To prevent oxidation of amino acids during hydrolysis. |
Table 3: Derivatization and Analytical Parameters
| Parameter | o-Phthalaldehyde (OPA) | Fluorescamine | LC-MS/MS |
| Derivatization | |||
| Reagent Concentration | 1:1 volumetric ratio with sample | 5 mg/mL in acetone | Not applicable (direct detection) |
| Buffer | 0.4 M Borate Buffer, pH 10.2 | 0.1 M Borate Buffer, pH 8.5 | - |
| Reaction Time | < 1 minute | A few minutes | - |
| Detection | |||
| Excitation Wavelength | 338-350 nm | 390 nm | - |
| Emission Wavelength | 450-455 nm | 475 nm | - |
| Performance | |||
| Linearity Range | - | - | 1.56–50.0 µmol/L |
| Recovery | - | - | 90.81%–94.67%[10] |
| Limit of Quantification | Picomole range | Picomole range | 5 nmol/mL (in urine)[11] |
Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol describes the mechanical disruption of tissue to release cellular contents, including proteins.
Materials:
-
Skeletal muscle tissue
-
Lysis Buffer (e.g., T-PER™ Tissue Protein Extraction Reagent or a custom urea-based buffer)
-
Protease Inhibitor Cocktail
-
Bead mill homogenizer with stainless steel beads
-
Microcentrifuge tubes (2 mL)
-
Refrigerated microcentrifuge
-
Pipettes and tips
Procedure:
-
Excise and weigh the desired amount of skeletal muscle tissue (e.g., 100 mg).
-
Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing a stainless steel bead.
-
Add 500 µL of ice-cold Lysis Buffer containing a protease inhibitor cocktail to the tube.[6]
-
Immediately homogenize the tissue using a bead mill homogenizer for 2 cycles of 2 minutes at 25 Hz.[7] Place the tubes on ice between cycles to prevent heating.
-
Following homogenization, centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet insoluble debris.[6]
-
Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
The supernatant is now ready for protein quantification and subsequent acid hydrolysis.
Protocol 2: Acid Hydrolysis of Tissue Proteins
This protocol details the process of breaking down proteins into their constituent amino acids.
Materials:
-
Tissue protein extract (from Protocol 1)
-
6M Hydrochloric Acid (HCl)
-
Hydrolysis tubes with screw caps
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump or source of inert gas (Nitrogen)
-
pH meter or pH paper
-
Sodium Hydroxide (NaOH) solution for neutralization
-
SpeedVac or vacuum concentrator
Procedure:
-
Transfer a known amount of protein extract (e.g., containing 1-2 mg of protein) to a hydrolysis tube.
-
Add an equal volume of 6M HCl to the tube.
-
Securely cap the tubes and place them in a heating block or oven at 110°C for 18-24 hours. For some applications with concerns about 3-MH stability, hydrolysis at 100°C for 1.5 to 4 hours can be considered.[9]
-
After hydrolysis, allow the tubes to cool to room temperature.
-
Dry the samples completely using a SpeedVac or by evaporation under a stream of nitrogen to remove the HCl.
-
Reconstitute the dried amino acid pellet in a suitable buffer (e.g., 0.1 M HCl or HPLC mobile phase).
-
Neutralize the sample to a pH appropriate for the subsequent derivatization step by adding NaOH.
-
The sample is now ready for derivatization or direct analysis.
Protocol 3: Pre-Column Derivatization with o-Phthalaldehyde (OPA)
This protocol describes the derivatization of primary amines with OPA for fluorescence detection.
Materials:
-
Hydrolyzed and neutralized tissue sample
-
OPA derivatization reagent (containing OPA and a thiol, such as 2-mercaptoethanol)
-
0.4 M Borate buffer (pH 10.2)
-
HPLC system with a fluorescence detector
Procedure:
-
In an autosampler vial or microcentrifuge tube, mix the hydrolyzed sample, borate buffer, and OPA reagent. A common approach is a 1:1 volumetric ratio of sample to OPA reagent.
-
The reaction is rapid and typically completes within 1 minute at room temperature.
-
Immediately inject the derivatized sample into the HPLC system.
-
Detect the OPA-derivatized amino acids using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 455 nm.[12]
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Release of 3-MH from Muscle Protein.
References
- 1. Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 3. [PDF] 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. | Semantic Scholar [semanticscholar.org]
- 4. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Commercially Available 3-Methyl-L-Histidine (3-MH) Assay Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-L-Histidine (3-MH) is a methylated amino acid formed during the post-translational modification of actin and myosin, the primary contractile proteins in skeletal muscle.[1] Upon degradation of these muscle proteins, 3-MH is released into the bloodstream and subsequently excreted in the urine without being reutilized for protein synthesis.[2][3] This makes the concentration of 3-MH in biological fluids a valuable and reliable biomarker for the rate of muscle protein breakdown, or catabolism.[2][4]
The quantification of 3-MH is a critical tool in various research and clinical settings, including:
-
Metabolic Research: Investigating the dynamics of muscle protein metabolism in response to nutritional interventions, exercise, and aging.[2][5]
-
Clinical Diagnosis: Assessing muscle wasting conditions (atrophy), malnutrition, and exercise-induced muscle damage.[4][5]
-
Drug Development: Evaluating the efficacy and side effects of therapeutic agents on muscle mass and protein turnover.[5]
-
Nutritional Science: Analyzing the impact of dietary protein intake on muscle health.[5] It is important to note that dietary intake of meat, particularly poultry and fish, can influence 3-MH levels.[4][6]
This document provides a detailed overview of commercially available this compound assay kits, focusing on their application and experimental protocols to aid researchers in accurately quantifying this important biomarker.
Commercially Available this compound Assay Kits: A Comparative Overview
Several manufacturers offer ELISA-based kits for the quantitative determination of 3-MH in various biological samples. The majority of these kits employ a competitive ELISA format. In this setup, 3-MH present in the sample competes with a fixed amount of labeled 3-MH for binding to a limited number of anti-3-MH antibody sites, typically pre-coated on a microplate.[7][8] The resulting signal is inversely proportional to the concentration of 3-MH in the sample.
Below is a summary of the key quantitative data for a selection of commercially available this compound ELISA kits.
| Manufacturer/Supplier | Kit Name/Catalog No. | Assay Type | Sample Type | Detection Range (nmol/ml) | Sensitivity (nmol/ml) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| MyBioSource | Human 3MH (3-methylhistidine) ELISA Kit (MBS7606614) | Competitive | Serum, plasma, tissue homogenates, other biological fluids | 6.25 - 400 | 3.75 | < 8% | < 10% |
| Antibodies-online | 3-Methylhistidine ELISA Kit (ABIN6971234) | Competitive | Serum, plasma, tissue homogenates | 6.25 - 400 | < 6.25 | Not specified | Not specified |
| FineTest | Human 3MH(3-methylhistidine) ELISA Kit (EH4250) | Competitive | Serum, plasma, cell culture supernatant, cell or tissue lysate | 6.25 - 400 | 3.75 | Not specified | Not specified |
| Biomatik | Human 3MH(3-methylhistidine) ELISA Kit (EKF58146) | Competitive | Serum, plasma, tissue homogenates, other biological fluids | 6.25 - 400 | 3.75 | Not specified | Not specified |
| Abbexa | 3-Methylhistidine (3-MH) ELISA Kit (abx257295) | Competitive | Serum, plasma, tissue homogenates, other biological fluids | 6.25 - 400 | < 3.75 | Not specified | Not specified |
Experimental Protocols
The following sections provide a generalized, detailed methodology for the key experiments involved in the quantification of 3-MH using a competitive ELISA kit. It is crucial to refer to the specific manual provided with your chosen kit for precise instructions, as reagents and incubation times may vary.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30-60 minutes or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Carefully collect the serum supernatant.[9]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[9] Collect the plasma supernatant. Avoid using hemolyzed samples.
-
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS (pH 7.0-7.2) to remove excess blood.
-
Weigh the tissue and mince it into small pieces.
-
Homogenize the tissue in a suitable lysis buffer (check kit recommendations) on ice using a glass homogenizer.[10]
-
Sonicate the suspension to further disrupt the cells.
-
Centrifuge the homogenate at approximately 5000 x g for 5 minutes.
-
Collect the supernatant for analysis.[9]
-
-
Cell Culture Supernatant: Centrifuge the cell culture media at 1500 x g for 10 minutes to remove any cellular debris. Collect the supernatant.[10]
Storage: If not assayed immediately, samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Standard Dilution: Reconstitute the lyophilized 3-MH standard with the provided standard diluent to create a stock solution. Perform a serial dilution of the stock solution to generate a standard curve. A typical standard curve might include concentrations of 400, 200, 100, 50, 25, 12.5, and 6.25 nmol/ml, plus a zero standard (blank).[1][7]
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.
-
Biotin-labeled Antibody and HRP-Streptavidin Conjugate (SABC): Prepare the working solutions of the biotin-labeled antibody and SABC by diluting the concentrated stocks with their respective dilution buffers shortly before use.[11]
Competitive ELISA Assay Procedure
-
Plate Preparation: Determine the number of wells required for standards, samples, and controls.
-
Competitive Reaction:
-
Washing: Aspirate the liquid from each well and wash the plate 3 times with 1X wash buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.[11]
-
HRP-Streptavidin Incubation:
-
Add 100 µL of the HRP-Streptavidin Conjugate (SABC) working solution to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.[12]
-
-
Washing: Aspirate and wash the plate 5 times with 1X wash buffer as described previously.[11]
-
Substrate Development:
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at 37°C for 15-20 minutes. The solution will turn blue.[10]
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[11]
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average OD of the zero standard from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
The concentration of 3-MH in the samples can be determined by interpolating their mean OD values from the standard curve.
-
Remember to multiply the interpolated concentration by the dilution factor if samples were diluted.
Signaling Pathways and Experimental Workflows
Muscle Protein Catabolism Pathway
The release of this compound is a terminal event in the complex process of muscle protein catabolism. This process is tightly regulated by a network of signaling pathways. The ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway are the two major systems responsible for the degradation of muscle proteins.[13] Key signaling pathways that regulate these systems include the IGF-1/Akt/mTOR pathway, which is primarily anabolic (inhibits protein breakdown), and the FoxO and NF-κB pathways, which are catabolic (promote protein breakdown).[3][14]
The following diagram illustrates the major signaling pathways leading to muscle protein degradation and the subsequent release of 3-MH.
Caption: Major signaling pathways in muscle protein catabolism leading to 3-MH release.
Competitive ELISA Experimental Workflow
The following diagram outlines the logical workflow of a competitive ELISA for 3-MH quantification.
Caption: Experimental workflow for a this compound competitive ELISA.
References
- 1. fn-test.com [fn-test.com]
- 2. L-Histidine ELISA kit – High Sensitivity – Plasma samples [immusmol.com]
- 3. Anabolic and catabolic pathways regulating skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. biomeda.com [biomeda.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Abx257295-96tests | 3-Methylhistidine (3-MH) ELISA Kit Clinisciences [clinisciences.com]
- 10. Rat 3-MH(3-Methylhistidine) ELISA Kit – AFG Scientific [afgsci.com]
- 11. Human 3-MH ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 12. Human 3MH(3-methylhistidine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Methyl-L-Histidine in Biological Matrices using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-L-Histidine (3-MH) is a post-translationally modified amino acid formed by the methylation of histidine residues in actin and myosin, primarily in skeletal muscle.[1] Upon muscle protein breakdown, 3-MH is released into the bloodstream and subsequently excreted in the urine without being reutilized for protein synthesis.[1] Consequently, the concentration of 3-MH in biological fluids, such as plasma and urine, serves as a valuable biomarker for measuring the rate of myofibrillar protein degradation.[1][2][3] The accurate quantification of 3-MH is crucial in various research and clinical settings, including the study of muscle wasting diseases, assessment of nutritional status, and monitoring the effects of therapeutic interventions on muscle metabolism.[3]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of 3-MH due to its high sensitivity, selectivity, and reproducibility. However, the polar and non-volatile nature of 3-MH necessitates a derivatization step to convert it into a volatile and thermally stable compound suitable for GC-MS analysis. This application note provides detailed protocols for the analysis of 3-MH in biological samples using two common derivatization methods: N-trifluoroacetyl-isobutyl esterification and silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Metabolic Significance of this compound
The metabolic pathway leading to the excretion of this compound is a direct indicator of muscle protein catabolism. The following diagram illustrates this process.
References
Application Notes and Protocols for Calculating Muscle Protein Fractional Breakdown Rate with Urinary 3-Methyl-L-Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of muscle protein breakdown is a critical aspect of research in nutrition, exercise physiology, and various pathological conditions characterized by muscle wasting, such as sarcopenia, cachexia, and sepsis. A widely utilized non-invasive biomarker for assessing the rate of myofibrillar protein degradation is 3-Methyl-L-Histidine (3-MH). This modified amino acid is a component of the contractile proteins actin and myosin in skeletal muscle. Following the breakdown of these proteins, 3-MH is released into the circulation and subsequently excreted quantitatively in the urine, as it is not reutilized for protein synthesis.[1] Therefore, the measurement of urinary 3-MH provides a reliable index of the rate of muscle protein catabolism.[2][3][4]
This document provides detailed application notes and protocols for the calculation of the muscle protein fractional breakdown rate using urinary 3-MH. It is intended to guide researchers, scientists, and drug development professionals in the accurate and reproducible application of this methodology.
Principle of the Method
The methodology is based on the principle that the daily urinary excretion of 3-MH is directly proportional to the absolute amount of muscle protein broken down. To determine the fractional breakdown rate (i.e., the percentage of the total muscle protein pool that is broken down per day), the total daily 3-MH excretion is related to the individual's total muscle mass. An essential prerequisite for accurate measurement is the adherence to a meat-free diet for a specified period, as meat contains 3-MH and its consumption would lead to an overestimation of endogenous muscle protein breakdown.[1][4]
Data Presentation
The following tables summarize representative quantitative data for urinary this compound excretion and calculated muscle protein breakdown rates in various populations and conditions. These values can serve as a reference for interpreting experimental results.
Table 1: Urinary this compound Excretion in Healthy Adults
| Population | 3-MH Excretion (μmol/kg/day) | 3-MH/Creatinine Molar Ratio | Reference |
| Healthy Adult Males | 3.6 | 0.018 | [2] |
| Healthy Adult Females | 2.8 | - | [2] |
| Healthy Adults (Short Bowel) | 3.27 ± 0.34 | 0.0212 ± 0.0012 | [3] |
Table 2: Impact of Clinical Conditions on Urinary this compound Excretion
| Condition | Change in 3-MH Excretion | 3-MH/Creatinine Molar Ratio | Reference |
| Skeletal Trauma (Males) | 280% increase | 0.030 - 0.040 | [2] |
| Skeletal Trauma (Females) | 225% increase | 0.030 - 0.040 | [2] |
| Sepsis (Males) | 227% increase | 0.030 - 0.040 | [2] |
| Sepsis (Females) | 292% increase | 0.030 - 0.040 | [2] |
| Thyrotoxicosis | Increased | Increased | [4] |
| Neoplastic Disease | Increased | Increased | [4] |
| Prednisolone Administration | Increased | Increased | [4] |
| Myxoedema | Decreased | Decreased | [4] |
Experimental Protocols
Protocol 1: Subject Preparation and 24-Hour Urine Collection
Objective: To collect a complete and accurately timed 24-hour urine sample for the analysis of this compound and creatinine.
Materials:
-
Urine collection container (2-4 L capacity), opaque to protect from light.
-
Preservative (e.g., boric acid or refrigeration) as recommended by the analytical laboratory.[5]
-
Small urine collection cup.
-
Label for the collection container.
Procedure:
-
Dietary Restriction: Instruct the subject to consume a meat-free diet for at least 3 days prior to and during the 24-hour urine collection period.[3][4] This is crucial to avoid dietary 3-MH from confounding the results.
-
Initiation of Collection:
-
Urine Collection:
-
For the next 24 hours, the subject must collect all urine passed.[1][6]
-
Use a small, clean cup to catch the urine and then carefully pour it into the main collection container.
-
The collection container should be kept refrigerated or in a cool place with a preservative throughout the collection period to prevent bacterial growth.[1][5]
-
-
Completion of Collection:
-
Sample Handling and Storage:
-
Ensure the collection container is clearly labeled with the subject's name, date, and the start and end times of the collection.
-
Measure and record the total volume of the 24-hour urine collection.
-
Thoroughly mix the entire 24-hour urine collection.
-
Aliquot a portion of the mixed urine into a smaller, labeled tube for analysis.
-
Store the aliquot at -20°C or below until analysis.
-
Protocol 2: Estimation of Skeletal Muscle Mass from Urinary Creatinine Excretion
Objective: To estimate the total skeletal muscle mass of the subject, which is necessary for calculating the fractional breakdown rate.
Principle: Creatinine is a breakdown product of creatine phosphate in muscle tissue and is excreted in the urine at a relatively constant rate, proportional to the individual's muscle mass.
Procedure:
-
Use the same 24-hour urine sample collected for 3-MH analysis.
-
Measure the creatinine concentration in the urine aliquot using a standard clinical laboratory method (e.g., Jaffe reaction or enzymatic assay).
-
Calculate the total 24-hour creatinine excretion:
-
Total Creatinine Excretion ( g/day ) = Creatinine Concentration (g/L) x Total Urine Volume (L/day)
-
-
Estimate skeletal muscle mass using the following conversion factor:
-
It is generally accepted that 1 gram of urinary creatinine excretion per 24 hours is equivalent to approximately 20 kg of skeletal muscle mass.
-
Skeletal Muscle Mass (kg) = Total Creatinine Excretion ( g/day ) x 20 kg muscle/g creatinine
-
Note: This estimation has limitations and is influenced by factors such as age, sex, and renal function.[9][10] More advanced techniques like D3-creatine dilution or imaging methods (DXA, MRI) can provide more accurate measurements of muscle mass.[11]
Protocol 3: Analysis of Urinary this compound by HPLC
Objective: To quantify the concentration of 3-MH in the collected urine sample. This protocol is a general guideline; specific parameters may need to be optimized based on the available instrumentation.
Principle: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection is a common method for the sensitive and specific quantification of 3-MH.
Materials and Reagents:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
This compound standard.
-
Hydrochloric acid (HCl).
-
o-phthaldialdehyde (OPA) derivatizing reagent.
-
Mobile phase solvents (e.g., acetonitrile, water, buffers).
Procedure:
-
Acid Hydrolysis (to measure total 3-MH):
-
Sample Preparation:
-
Thaw the urine aliquot.
-
Centrifuge the sample to remove any particulate matter.
-
Dilute the supernatant with water as needed to bring the 3-MH concentration within the linear range of the assay.
-
-
Pre-column Derivatization:
-
Mix a small volume of the prepared urine sample (or standard) with the OPA reagent.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the 3-MH derivative from other urinary components using a suitable gradient elution program.
-
Detect the fluorescent 3-MH derivative at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 3-MH standard.
-
Determine the concentration of 3-MH in the urine sample by comparing its peak area to the standard curve.
-
Note: UPLC-MS/MS methods offer higher specificity and shorter analysis times and are also frequently used for 3-MH quantification.[13][14]
Protocol 4: Calculation of Muscle Protein Fractional Breakdown Rate
Objective: To calculate the fractional breakdown rate of muscle protein.
Calculations:
-
Total Daily 3-MH Excretion (μmol/day):
-
Total 3-MH Excretion = 3-MH Concentration (μmol/L) x Total Urine Volume (L/day)
-
-
Muscle Protein Fractional Breakdown Rate (%/day):
-
The concentration of 3-MH in skeletal muscle protein is approximately 4.2 μmol per gram of mixed muscle protein in adults.[15]
-
Muscle Protein Breakdown ( g/day ) = Total 3-MH Excretion (μmol/day) / 4.2 μmol/g
-
Fractional Breakdown Rate (%/day) = (Muscle Protein Breakdown ( g/day ) / Total Skeletal Muscle Mass (g)) x 100
-
Signaling Pathways and Experimental Workflow
Muscle Protein Breakdown Signaling Pathway
The breakdown of muscle protein is a complex process regulated by multiple signaling pathways. The ubiquitin-proteasome system is the primary pathway responsible for the degradation of myofibrillar proteins. Key signaling molecules such as FoxO transcription factors play a crucial role in upregulating the expression of muscle-specific E3 ubiquitin ligases, such as MuRF1 and Atrogin-1, which target proteins for degradation.[2][3][16]
References
- 1. testmenu.com [testmenu.com]
- 2. Forkhead Box O Signaling Pathway in Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foxo transcription factors induce ... | Article | H1 Connect [archive.connect.h1.co]
- 4. FOXO signaling is required for disuse muscle atrophy and is directly regulated by Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EAU Guidelines on Urolithiasis - METABOLIC EVALUATION AND RECURRENCE PREVENTION [uroweb.org]
- 6. caldwellmemorial.org [caldwellmemorial.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. concordhospital.org [concordhospital.org]
- 9. The creatinine approach to estimate skeletal muscle mass in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creatinine Excretion as a Determinant of Accelerated Skeletal Muscle Loss with Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of 3-Methyl-L-Histidine as a biomarker in clinical research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, is a specific and quantitative biomarker for skeletal muscle protein breakdown. It is formed by the methylation of histidine residues within the contractile proteins, actin and myosin.[1][2] During the catabolism of these muscle proteins, 3-MH is released into circulation and subsequently excreted in the urine without being reutilized for protein synthesis.[3] This makes its concentration in plasma and urine a direct indicator of the rate of myofibrillar protein degradation.
Clinical Significance
The measurement of 3-MH is a valuable tool in clinical research for assessing muscle health and investigating conditions associated with muscle wasting.[1] Elevated levels of 3-MH are indicative of accelerated muscle protein breakdown and are observed in various catabolic states.[1] Conversely, lower levels may suggest reduced muscle mass.[1]
Areas of Application
-
Sarcopenia and Frailty: Age-related loss of muscle mass and function, known as sarcopenia, is a key component of the frailty syndrome in the elderly. Studies have shown that plasma 3-MH concentrations are significantly higher in frail individuals compared to their robust counterparts, suggesting an elevated rate of muscle protein turnover.[4][5] This makes 3-MH a promising biomarker for identifying individuals at risk of frailty and for monitoring the efficacy of interventions aimed at preserving muscle mass.[4]
-
Cachexia: This complex metabolic syndrome, characterized by severe muscle wasting, is often associated with chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and chronic kidney disease (CKD). While some studies in cancer patients experiencing weight loss did not find an increased efflux of 3-methylhistidine from the leg, suggesting that decreased protein synthesis might be a more significant factor in this context, other research points to high levels of 3-methylhistidine in cancer cachexia.[6][7] Further research is needed to clarify the role of 3-MH in different stages and types of cancer cachexia.
-
Chronic Obstructive Pulmonary Disease (COPD): Muscle wasting is a common comorbidity in patients with COPD and is associated with a poor prognosis.[8][9] While some research indicates that weight loss in severely malnourished COPD patients may not be driven by increased rates of skeletal muscle protein degradation, the measurement of 3-MH can still provide valuable insights into the complex changes in muscle protein metabolism in this patient population.[8][10]
-
Chronic Kidney Disease (CKD): In patients with CKD, the interpretation of 3-MH levels is complex due to impaired renal clearance.[2] However, studies in maintenance hemodialysis patients have shown that higher serum 3-MH concentrations are positively correlated with better nutritional status and lean tissue mass, suggesting that in this specific population, elevated 3-MH may not solely represent excessive catabolism but also a larger muscle mass pool.
-
Drug Development: In the development of therapies for muscle-wasting disorders, 3-MH can serve as a valuable pharmacodynamic biomarker to assess the therapeutic effect of new drugs on muscle protein breakdown. Its quantitative nature allows for the objective measurement of a drug's ability to attenuate muscle catabolism.
Quantitative Data
Table 1: Plasma this compound Levels in Frailty
| Population | N | Plasma 3-MH (µmol/L) (Mean ± SD) | p-value | Reference |
| Robust | 136 | 2.8 ± 1.1 | \multirow{3}{*}{<0.05 (Frail vs. Robust)} | [5] |
| Pre-frail | 155 | 3.0 ± 1.2 | [5] | |
| Frail | 69 | 3.2 ± 1.3 | [5] |
Note: Quantitative data for sarcopenia, cachexia, and COPD showing direct comparisons of 3-MH levels with healthy controls in a tabular format with mean, standard deviation, and p-values were not consistently available in the provided search results. The existing literature indicates a general association with elevated 3-MH but lacks the specific comparative data required for a structured table.
Signaling Pathway
The breakdown of muscle proteins, leading to the release of this compound, is primarily regulated by the Ubiquitin-Proteasome System (UPS). This pathway is activated in various catabolic states.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for amino acid analysis in plasma.[3][9][11]
1. Sample Collection and Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma. c. Store plasma samples at -80°C until analysis. d. For analysis, thaw plasma samples on ice. e. To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins. f. Vortex for 30 seconds and incubate at 4°C for 30 minutes. g. Centrifuge at 12,000 rpm for 5 minutes. h. Transfer 50 µL of the supernatant to a new tube. i. Add 450 µL of an internal standard solution (e.g., isotopically labeled 3-MH in mobile phase A) and vortex for 30 seconds.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System: A high-performance liquid chromatography system. b. Column: A mixed-mode column suitable for amino acid analysis (e.g., Acclaim™ Trinity™ P1). c. Mobile Phase A: Ammonium formate in water (pH adjusted to ~2.8). d. Mobile Phase B: Acetonitrile with ammonium formate. e. Gradient: A suitable gradient to separate 3-MH from other amino acids. f. Injection Volume: 4 µL. g. Mass Spectrometer (MS): A triple quadrupole mass spectrometer. h. Ionization Mode: Positive electrospray ionization (ESI+). i. Detection Mode: Selected Reaction Monitoring (SRM). j. SRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-MH and its internal standard.
3. Data Analysis and Quantification: a. Generate a standard curve using known concentrations of 3-MH. b. Quantify the concentration of 3-MH in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Protocol 2: Quantification of this compound in Urine by Competitive ELISA
This protocol is based on commercially available competitive ELISA kits for 3-MH.[7][12]
1. Sample Collection and Preparation: a. Collect 24-hour urine samples. To prevent bacterial growth, keep the collection container on ice or refrigerated during the collection period. b. Measure the total volume of the 24-hour urine collection. c. Centrifuge an aliquot of the urine sample at 1,000 x g for 15 minutes to remove any particulate matter. d. Store urine samples at -20°C or lower until analysis. e. Prior to the assay, thaw urine samples and dilute them with the provided sample diluent as per the kit's instructions.
2. ELISA Procedure (Competitive Assay): a. Bring all reagents and samples to room temperature before use. b. Add 50 µL of the standards, controls, and diluted urine samples to the appropriate wells of the 3-MH pre-coated microplate. c. Immediately add 50 µL of biotin-labeled anti-3-MH antibody to each well. d. Gently tap the plate to mix and incubate for 45 minutes at 37°C. e. Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. f. Add 100 µL of Streptavidin-HRP conjugate solution to each well and incubate for 30 minutes at 37°C. g. Aspirate and wash the plate 5 times with wash buffer. h. Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C. i. Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
3. Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 3-MH in the urine samples by interpolating their absorbance values from the standard curve. The concentration of 3-MH is inversely proportional to the absorbance.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound as a clinical biomarker.
References
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 3. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. lcms.cz [lcms.cz]
- 10. Muscle protein degradation in severely malnourished patients with chronic obstructive pulmonary disease subject to short-term total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common interferences in the HPLC analysis of 3-Methyl-L-Histidine.
Welcome to the technical support center for the HPLC analysis of 3-Methyl-L-Histidine (3-MeH). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanols on the surface of silica-based columns can interact with the basic imidazole group of 3-MeH, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be more acidic (e.g., pH 2-3) to suppress the ionization of silanol groups.[1] Using a highly purified, end-capped column can also minimize these interactions.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected. Dilute your sample in the initial mobile phase.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
-
-
Issue 2: Co-elution with Interfering Peaks
-
Question: I am observing peaks that are co-eluting with my this compound peak. How can I identify and separate these interferences?
-
Answer: Co-elution is a critical issue, especially in complex biological matrices. The most common co-eluting compounds are its isomers, Histidine and 1-Methyl-L-Histidine.
-
Identification: The primary isomers to consider are 1-Methyl-L-Histidine (1-MeH) and the parent amino acid, L-Histidine. In dairy cow plasma, for instance, 1-MeH can be present in concentrations similar to 3-MeH.[2] Glycine has also been reported to potentially overlap with Nπ-methylhistidine (1-MeH) under certain conditions.[3]
-
Resolution Strategies:
-
Mobile Phase pH Adjustment: The ionization state of 3-MeH, 1-MeH, and Histidine is highly dependent on the pH of the mobile phase.[1][4] Systematically adjusting the pH can alter the retention times of these compounds and improve their separation. For ionizable compounds, changes in pH can significantly impact retention factors and selectivity.[1]
-
Gradient Optimization: Modifying the gradient slope (the rate of change of the organic solvent concentration) can enhance the resolution between closely eluting peaks. A shallower gradient can often improve the separation of critical pairs.
-
Alternative Column Chemistry: If co-elution persists, consider using a column with a different selectivity. Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can provide unique selectivity for amino acids.
-
-
Issue 3: Low or No Signal for this compound
-
Question: I am getting a very low signal, or no peak at all, for this compound. What could be the problem?
-
Answer: A low or absent signal can be due to issues with the derivatization process, sample preparation, or the HPLC system itself.
-
Incomplete Derivatization: 3-MeH requires derivatization for sensitive detection, typically with o-phthalaldehyde (OPA) for fluorescence detection.[5][6][7] This reaction can be incomplete or the derivative may be unstable.
-
Solution: Ensure the pH of the reaction mixture is alkaline (typically pH 9-10.4) as the OPA reaction proceeds optimally under these conditions.[8][9] The derivatized product can be unstable, so it's crucial to automate the process or ensure a consistent and short time between derivatization and injection.[10] Adding a stabilizing agent like 2-mercaptoethanol is also common practice.[7]
-
-
Sample Matrix Effects: Components in the sample matrix (e.g., salts, proteins) can interfere with the derivatization reaction or suppress the detector signal.
-
Incorrect Detection Wavelength: If using UV detection, ensure the wavelength is appropriate for the derivatized 3-MeH. For OPA derivatives, fluorescence detection is generally more sensitive and specific.[7]
-
Issue 4: Retention Time Variability
-
Question: The retention time for my this compound peak is shifting between injections. What is causing this instability?
-
Answer: Retention time shifts can compromise peak identification and quantification.[14] The most common causes are related to the mobile phase, column, or temperature.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning by the pump can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient, is a frequent cause of retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 5-10 column volumes) before each injection.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Quantitative Data Summary
The following table summarizes the retention times for this compound and its common interferent, 1-Methyl-L-Histidine, as reported in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This data highlights the necessity for a high-resolution separation technique.
| Compound | Retention Time (minutes) |
| This compound (Nτ-methylhistidine) | 15.43[3] |
| 1-Methyl-L-Histidine (Nπ-methylhistidine) | 16.15[3] |
Key Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general guideline for removing proteins from plasma samples, a common source of interference.
-
Sample Collection: Collect 0.5 mL of plasma and store at -20°C until analysis.[10]
-
Thawing and Internal Standard: Thaw the plasma sample at room temperature. To 100 µL of plasma, add 5 µL of a suitable internal standard (e.g., 25 mM homoserine).[10]
-
Precipitation: Add 300 µL of cold methanol to the plasma sample.[10]
-
Centrifugation: Vortex the mixture and then centrifuge at 1200 x g for 5 minutes.[10]
-
Supernatant Collection: Carefully collect the supernatant for derivatization and analysis.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This protocol outlines the steps for derivatizing this compound with OPA for fluorescence detection.
-
Reagent Preparation: Prepare an OPA reagent solution. A common preparation involves dissolving 50 mg of OPA in 100 mL of a 1.0 M potassium borate buffer at pH 10.4, followed by the addition of a thiol, such as 2-mercaptoethanol.
-
Automated Derivatization (Recommended): For optimal reproducibility, use an autosampler to mix the sample supernatant and the OPA reagent. A typical ratio is a 1:1 volumetric mix.
-
Reaction Time: The reaction should be rapid and precisely timed. A reaction time of approximately 1-3 minutes is common before injection.[10]
-
Injection: Inject the derivatized sample onto the HPLC column.
Visualizations
Troubleshooting Workflow for Common HPLC Issues
Caption: A troubleshooting workflow for common HPLC problems.
OPA Derivatization of this compound and Potential Interferences
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Determination of urinary 3-methylhistidine by high-performance liquid chromatography with o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylhistidine determined in plasma by "high-performance" lipid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nacalai.com [nacalai.com]
- 14. Overcoming retention time shifts as a source of error in HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the sensitivity of 3-Methyl-L-Histidine detection in plasma.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 3-Methyl-L-Histidine (3-MH) detection in plasma samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 3-MH in plasma, offering potential causes and solutions to enhance detection sensitivity and accuracy.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Inefficient protein precipitation leading to matrix effects and ion suppression. | Optimize the protein precipitation step. A mixture of acetonitrile and ammonia (80:20) can allow for quantitative recovery.[1][2] Alternatively, use sulfosalicylic acid for protein precipitation.[3][4] |
| Suboptimal ionization of 3-MH in the mass spectrometer. | Ensure the mobile phase pH is appropriate for positive electrospray ionization (ESI) of 3-MH. Using a mobile phase with 0.1% formic acid can be effective.[1] | |
| Low abundance of 3-MH in the sample. | Consider a pre-column derivatization step to enhance the signal. Derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection can significantly increase sensitivity.[1][5][6][7] For LC-MS/MS, derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve ionization efficiency and chromatographic retention.[8] | |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Use a suitable column for amino acid analysis, such as a mixed-mode or HILIC column.[1][3] Optimize the gradient elution profile and mobile phase composition. |
| Matrix effects from the plasma sample. | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), in addition to protein precipitation. | |
| Inability to Separate 3-MH from its Isomer 1-Methylhistidine (1-MH) | Inadequate chromatographic resolution. | Utilize a high-resolution column and optimize the chromatographic method. HILIC-MS/MS methods have been shown to effectively separate these isomers.[1] Ensure the mass spectrometer is operating in multiple reaction monitoring (MRM) mode with specific transitions for each isomer.[1] |
| High Background Noise | Contamination of the LC-MS system. | Flush the system thoroughly. The use of ion-pairing agents can lead to system contamination, so their use should be carefully considered and minimized.[3][4] |
| Interferences from the plasma matrix. | Improve sample preparation as mentioned above. Ensure the use of high-purity solvents and reagents. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation. | Standardize the sample preparation protocol, including precise timing and temperature control for each step. Use of an internal standard, such as a stable isotope-labeled 3-MH (e.g., d3-3-MH), is crucial for accurate quantification and to account for variability.[9] |
| Instability of derivatized samples. | Analyze derivatized samples promptly or investigate the stability of the derivatives under your storage conditions.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 3-MH in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of 3-MH in plasma.[10] It allows for low limits of detection and can distinguish 3-MH from its isomer, 1-MH. For HPLC-based methods, pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection offers significantly higher sensitivity than UV detection.[5][7]
Q2: Is derivatization necessary for LC-MS/MS analysis of 3-MH?
A2: Not always. There are direct LC-MS/MS methods that can measure 3-MH without derivatization.[11] However, derivatization can offer several advantages, such as improved chromatographic properties (better peak shape and retention on reverse-phase columns) and enhanced ionization efficiency, which can lead to increased sensitivity.[8]
Q3: How can I effectively remove proteins from my plasma samples?
A3: Protein precipitation is a common and effective method. You can use organic solvents like acetonitrile or acids such as sulfosalicylic acid.[3][4] A mixture of acetonitrile and ammonia (80:20) has been shown to provide quantitative recovery of histidine and its methylated forms from plasma.[1][2]
Q4: What are the typical concentration ranges of 3-MH in human plasma?
A4: The typical concentration of 3-MH in the plasma of healthy human adults is in the range of 2-9 µmol/L.[12]
Q5: How can I differentiate between 3-MH and its structural isomer, 1-MH?
A5: Chromatographic separation is essential. A HILIC-MS/MS method can effectively separate the two isomers.[1] In the mass spectrometer, you can use specific multiple reaction monitoring (MRM) transitions for each isomer to ensure accurate quantification. For example, for 3-MH, a common transition is m/z 170.1 → m/z 124.1, while for 1-MH, it is m/z 170.1 → m/z 126.1.[1]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 3-MH using different analytical methods.
| Method | Sample Type | Derivatization Agent | LOD | LOQ | Reference |
| Capillary Electrophoresis with UV Detection | Plasma & Urine | None | 20 nmol/L | - | [1][2] |
| HPLC with Fluorescence Detection | Plasma & Urine | o-phthaldialdehyde (OPA) | < 1 pmol per injection | - | [6][7] |
| UPLC-MS/MS | Plasma | None | - | 5 nmol/ml | [1] |
| LC-MS/MS | Plasma | None | - | 5 µmol/L | [4][13] |
Experimental Protocols
Plasma Sample Preparation by Protein Precipitation
This protocol describes a common method for removing proteins from plasma samples prior to analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution.[3][4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes.
-
Carefully collect the supernatant, which contains the deproteinized sample.
-
For LC-MS/MS analysis, dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.[3][4]
Pre-column Derivatization with o-Phthaldialdehyde (OPA)
This protocol is for derivatizing 3-MH to enhance its detection by fluorescence.
-
Prepare the OPA reagent by dissolving OPA in a suitable buffer (e.g., borate buffer) and adding a reducing agent like 2-mercaptoethanol.
-
Mix a small volume of the deproteinized plasma supernatant with the OPA reagent.
-
Allow the reaction to proceed for a short, controlled period (typically 1-2 minutes) at room temperature.
-
Inject a specific volume of the derivatized sample into the HPLC system for analysis.
LC-MS/MS Analysis of 3-MH
This is a general protocol for the quantification of 3-MH using LC-MS/MS.
-
Liquid Chromatography:
-
Column: A mixed-mode or HILIC column suitable for amino acid analysis (e.g., Acclaim Trinity, Intrada Amino Acid).[9][13]
-
Mobile Phase B: 0.1% or 0.25% Formic acid in acetonitrile.[1][9]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute 3-MH and other analytes.
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.[9]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other parameters such as collision energy for each transition.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Origin of this compound from muscle protein breakdown.
Experimental Workflow
Caption: Experimental workflow for 3-MH detection in plasma.
Troubleshooting Logic
Caption: Troubleshooting logic for low 3-MH signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3-Methylhistidine determined in plasma by "high-performance" lipid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stork: Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography [storkapp.me]
- 7. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 13. msacl.org [msacl.org]
Technical Support Center: Measurement of 3-Methyl-L-Histidine from Dietary Meat Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of 3-Methyl-L-Histidine (3-MH) from dietary meat sources.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when measuring this compound (3-MH) in subjects who consume meat?
A1: The primary challenge is the dietary contribution of 3-MH from meat consumption, which confounds the measurement of endogenous 3-MH produced from muscle protein breakdown.[1][2] Meat and fish are significant exogenous sources of 3-MH, and their intake can elevate plasma and urinary 3-MH levels, making it difficult to distinguish from 3-MH released through muscle catabolism.[1]
Q2: How can I differentiate between dietary and endogenous 3-MH?
A2: A common strategy is the simultaneous measurement of 1-methylhistidine (1-MH).[1] 1-MH is present in meat but is not endogenously synthesized in humans. Therefore, elevated levels of 1-MH can serve as a qualitative marker for recent meat consumption, helping to identify samples that may have exogenous 3-MH contribution.[1]
Q3: What is the recommended dietary protocol for subjects before sample collection for endogenous 3-MH measurement?
A3: It is recommended that subjects adhere to a meat-free diet for a specific period before sample collection. While some older recommendations suggest a 3-day meat-free period, recent studies indicate that plasma 3-MH concentrations can return to baseline within 24 hours of consuming white meat.[1] Therefore, a minimum of a 24-hour meat-free period is often advised.[1]
Q4: Which analytical technique is most suitable for measuring 3-MH and 1-MH?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the simultaneous quantification of 3-MH and its isomer, 1-MH.[3] This technique offers high sensitivity and specificity, which is crucial for separating and accurately measuring these two structurally similar compounds.[3]
Q5: How does cooking affect the 3-MH content in meat?
A5: Thermal processing can alter the concentration of free amino acids in meat. Studies have shown that cooking can lead to a decrease in the total free amino acid content in beef and pork.[4] While specific data on 3-MH is limited, it is known that different cooking methods like grilling and boiling can have varied effects on the levels of related compounds like histamine, suggesting that the 3-MH content is also likely affected.
Troubleshooting Guide
Problem 1: Unexpectedly high or variable 3-MH results.
| Possible Cause | Troubleshooting Step |
| Recent meat consumption by the subject. | Check the subject's dietary log. Analyze the sample for 1-methylhistidine (1-MH); elevated 1-MH suggests recent meat intake.[1] Implement a strict 24-48 hour meat-free diet before sample collection.[1][2] |
| Sample contamination. | Review sample collection and handling procedures. Ensure all equipment is thoroughly cleaned to avoid cross-contamination. |
| Inaccurate standard concentrations. | Prepare fresh calibration standards from a reliable source. Verify the purity of the standard material. |
Problem 2: Poor chromatographic separation of 3-MH and 1-MH.
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic conditions. | Optimize the mobile phase composition and gradient. Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for separating these polar isomers. Adjusting the pH of the mobile phase can also improve separation. |
| Column degradation. | Flush the column or replace it if it's old or has been used extensively with complex matrices. |
| Co-elution with matrix components. | Improve sample clean-up to remove interfering compounds. See "Problem 3" for matrix effect mitigation. |
Problem 3: Signal suppression or enhancement (Matrix Effects).
| Possible Cause | Troubleshooting Step |
| Interference from co-eluting matrix components (e.g., fats, proteins). | Sample Dilution: Dilute the sample extract to reduce the concentration of interfering components.[5] Improved Sample Preparation: Implement more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.[6] |
| Ionization source contamination. | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Use of a stable isotope-labeled internal standard. | Incorporate a stable isotope-labeled 3-MH (e.g., d3-3-MH) as an internal standard to compensate for signal variations caused by matrix effects.[6] |
Problem 4: Low recovery of 3-MH during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient protein precipitation. | Evaluate different protein precipitation agents (e.g., acetonitrile, methanol, sulfosalicylic acid) and their ratios to the sample volume to optimize the precipitation of proteins while keeping 3-MH in the supernatant. |
| Analyte loss during evaporation. | If using an evaporation step to concentrate the sample, ensure it is not too harsh (e.g., excessive temperature or time) which could lead to the loss of the analyte. |
| Adsorption of the analyte to labware. | Use low-adsorption microcentrifuge tubes and pipette tips. |
Quantitative Data Summary
Table 1: this compound Content in Various Meat Sources
| Meat Source | Condition | 3-MH Concentration (μmol/g dry weight) | Reference |
| Beef | Raw | 3.8 ± 0.15 | [2] |
| Chicken | Raw | 3.0 ± 0.09 | [2] |
| Turkey | Raw | 2.3 ± 0.29 | [2] |
| Chicken Breast | Cooked | 3.56 (μmol/g protein) | [1] |
Note: Data on the effects of different cooking methods on 3-MH content is limited. The provided values should be used as a general guide.
Experimental Protocols
Protocol 1: Extraction of 3-MH from Meat Samples for LC-MS/MS Analysis
This protocol provides a general procedure for the extraction of 3-MH from meat tissue.
1. Sample Homogenization: a. Weigh approximately 0.2 g of ground meat sample into a microcentrifuge tube. b. Add 1.5 mL of 0.1 M HCl. c. Homogenize the sample using a bead beater or a mixer mill for 2-5 minutes until a uniform suspension is achieved.
2. Protein Precipitation: a. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. b. Transfer 100 µL of the supernatant to a new microcentrifuge tube. c. Add 250 µL of acetonitrile to precipitate the proteins. d. Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes at 4°C.
3. Sample Preparation for Injection: a. Transfer the supernatant to a new tube. b. If an internal standard is used, add it at this stage. c. The sample can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
Protocol 2: UPLC-MS/MS Analysis of 3-MH and 1-MH
This is an example of a UPLC-MS/MS method for the analysis of 3-MH and 1-MH.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 100 mM ammonium formate with 0.1% formic acid in water.
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-80% B
-
8-10 min: 80% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
3-MH: m/z 170.1 → 124.1
-
1-MH: m/z 170.1 → 126.1
-
d3-3-MH (Internal Standard): m/z 173.1 → 127.1
-
Visualizations
Caption: Experimental workflow for 3-MH analysis in meat.
Caption: Dietary interference in endogenous 3-MH measurement.
References
- 1. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 3-methylhistidine excretion in man: the role of protein-bound and soluble 3-methylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Best practices for 24-hour urine collection to ensure accurate 3-Methyl-L-Histidine results.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate collection of 24-hour urine samples for 3-Methyl-L-Histidine (3-MH) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MH) and why is it measured in a 24-hour urine collection?
A1: this compound (3-MH) is an amino acid found primarily in the muscle proteins actin and myosin.[1][2] It is released into the bloodstream during muscle protein breakdown and excreted in the urine.[1][2][3] A 24-hour urine collection is considered the gold standard for measuring 3-MH as it provides a quantitative assessment of muscle protein catabolism over a full day, which helps in understanding conditions related to muscle wasting or breakdown.[4][5][6]
Q2: What are the dietary restrictions before and during the 24-hour urine collection for 3-MH analysis?
A2: To ensure accurate results, it is crucial to avoid consuming meat and soy-based products, particularly chicken, for a specific period before and during the collection.[1][2][7][8] Recommendations can vary, but a common guideline is to abstain from these foods for 24 to 72 hours prior to and throughout the collection period.[4][9][10] This is because these foods contain 3-MH and can artificially elevate its levels in the urine.[1][2] It is also advisable to avoid caffeine-containing beverages like coffee and tea.[9][11][12]
Q3: Is a preservative required for the 24-hour urine collection container?
A3: While some 24-hour urine tests require preservatives, for many analytes, including some amino acids, the most critical factor for preservation is keeping the collection container refrigerated or on ice throughout the collection period.[12][13][14][15][16] For specific requirements regarding preservatives for 3-MH analysis, it is essential to consult the laboratory conducting the analysis, as their protocols may vary.[15][16] Common preservatives used for 24-hour urine collections, if required, can include hydrochloric acid, boric acid, or acetic acid.[15]
Q4: How is the accuracy of the 24-hour urine collection assessed?
A4: The completeness and accuracy of a 24-hour urine collection are often assessed by measuring the total urine volume and the total creatinine excretion over the 24-hour period.[6][17] Creatinine is a byproduct of muscle metabolism and is excreted at a relatively constant rate depending on the individual's muscle mass.[6] If the measured 24-hour creatinine excretion is significantly lower than expected for the individual's weight, sex, and age, it may indicate an incomplete collection.[6][18][19]
Q5: What are the typical ranges for 3-MH in a 24-hour urine sample?
A5: Normal ranges for 3-MH excretion can vary between laboratories and are often expressed relative to creatinine excretion to account for differences in muscle mass. A typical reference range for adults is approximately 128 to 392 µmol/24 hours or 55 to 110 µmol/g creatinine.[2][20] However, it is crucial to use the reference range provided by the specific laboratory performing the analysis for accurate interpretation of results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated 3-MH Levels (Unexpectedly High) | Dietary intake of meat or soy products. | Ensure the participant has strictly followed the dietary restrictions for the recommended period before and during collection.[1][2][4] |
| Strenuous physical exercise. | Participants should avoid vigorous exercise before and during the collection period as it can increase muscle protein breakdown.[1][11][14] | |
| Inaccurate timing of the collection (extending beyond 24 hours). | Emphasize the importance of adhering to the exact 24-hour collection window.[13][14] | |
| Low 3-MH Levels (Unexpectedly Low) | Incomplete urine collection. | Verify the total 24-hour urine volume and creatinine levels to assess the completeness of the collection.[18][19] If incomplete, the collection should be repeated. |
| Low muscle mass or muscle wasting conditions. | Low 3-MH levels can be indicative of reduced muscle mass.[2] | |
| Inconsistent or Variable Results | Improper storage of the urine sample. | The collection container must be kept refrigerated or on ice throughout the entire 24-hour period to ensure the stability of the analytes.[12][13][14] |
| Missed urine voids. | Stress the importance of collecting every urine sample within the 24-hour period.[13][14] A single missed void can significantly impact the final results. | |
| Spillage from the collection container. | Ensure the collection container is sealed properly and handled with care to prevent any loss of the sample.[13][14] |
Experimental Protocols
24-Hour Urine Collection Protocol
This protocol outlines the key steps for a successful 24-hour urine collection for 3-MH analysis.
-
Preparation:
-
Provide the participant with a clean, labeled 24-hour urine collection container.[13][21] If a preservative is required by the analyzing laboratory, it should be added to the container before collection begins.[15]
-
Instruct the participant on the dietary restrictions (e.g., avoidance of meat and soy products) for the specified period before and during collection.[4][9]
-
Advise the participant to avoid strenuous exercise and certain medications if indicated by the laboratory.[11][14][21]
-
-
Collection Procedure:
-
Start Time: The collection begins with an empty bladder. The participant should urinate, flush the toilet, and record this exact time as the start time.[9][21][22]
-
Collection Period: For the next 24 hours, the participant must collect all urine in the provided container.[9][13][14] It is crucial that no urine is discarded.
-
Storage: The collection container must be kept in a cool place, such as a refrigerator or a cooler with ice, for the entire 24-hour period.[12][13][14]
-
End Time: Exactly 24 hours after the start time, the participant should urinate one last time and add this final sample to the collection container.[9][21][22] This marks the end of the collection.
-
-
Post-Collection:
Urine this compound Analysis by LC-MS/MS (Example Methodology)
This is a summary of a typical analytical method for quantifying 3-MH in urine.
-
Sample Preparation:
-
Urine samples are thawed (if previously frozen) and vortexed to ensure homogeneity.
-
An aliquot of the urine is diluted with deionized water.
-
An internal standard (e.g., a stable isotope-labeled 3-MH) is added to the diluted sample to correct for matrix effects and variations in instrument response.[23][24]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[23]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 3-MH and its internal standard based on their unique precursor-to-product ion transitions.[23][24]
-
-
Quantification:
-
The concentration of 3-MH in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MH.
-
Visualizations
Caption: Workflow for 24-Hour Urine Collection for 3-MH Analysis.
Caption: Metabolic Pathway of this compound Excretion.
References
- 1. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 3. 3-methylhistidine excretion in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 8. Blood Test, Health Checkup at Home - Free Sample Collection from Home | Hindustan Wellness [hindustanwellness.com]
- 9. caldwellmemorial.org [caldwellmemorial.org]
- 10. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. concordhospital.org [concordhospital.org]
- 12. testmenu.com [testmenu.com]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 15. testmenu.com [testmenu.com]
- 16. lab.corewellhealth.org [lab.corewellhealth.org]
- 17. Reviews in Urology Volume 20, No. 3 2018Accuracy in 24-hour Urine Collection at a Tertiary Center [read.nxtbook.com]
- 18. Addressing the problem of inaccuracy of measured 24‐hour urine collections due to incomplete collection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accuracy in 24-hour Urine Collection at a Tertiary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3 Methyl Histidine (Urine) Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 21. mayocliniclabs.com [mayocliniclabs.com]
- 22. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 23. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of 3 methyl-L-histidine in human urine by ion exchange high performance liquid chromatography. Applications to patients in post-operative surgical care - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OPA Derivatization for Amino Acid Analysis by HPLC
Welcome to the technical support center for o-phthalaldehyde (OPA) derivatization in HPLC-based amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during OPA derivatization, providing potential causes and solutions in a question-and-answer format.
Q1: Why are my peak areas inconsistent or decreasing over time?
A1: Inconsistent or decreasing peak areas are often due to the instability of the OPA-derivatized amino acids (isoindoles) or the degradation of the OPA reagent itself.[1][2][3]
-
Cause 1: Derivative Instability. The isoindole derivatives formed can be unstable, leading to signal loss over time.[2][3] The stability is influenced by the type of thiol used and the specific amino acid.[2] For instance, derivatives of some amino acids like glycine and lysine can be particularly unstable.[2]
-
Solution 1a: Automate the derivatization and injection process using an autosampler. This ensures a consistent and reproducible reaction time for all samples and standards.[3][4] If manual injection is necessary, maintain a strict and consistent timing schedule between derivatization and injection for every sample.[5]
-
Solution 1b: Optimize the reaction conditions. The stability of derivatives can be improved by adjusting the pH of the reaction buffer and the type of thiol used.[1][2] For example, some studies have shown that ethanethiol (ET) can form more stable derivatives compared to other thiols, with stability lasting up to 19 hours under optimized conditions.
-
Solution 1c: Consider stopping the reaction. The addition of an acid, such as acetic acid, can lower the pH and halt the derivatization reaction, which may help to minimize the formation of degradation products.
-
Cause 2: Reagent Degradation. The OPA reagent, particularly when mixed with the thiol, has a limited shelf life and is sensitive to light and oxygen.[5][6]
-
Solution 2a: Prepare fresh OPA/thiol reagent daily.[1] If storing, keep it at 4°C in a dark, sealed vial, but for no longer than one to two weeks.[4][6] Some formulations, like OPA-MCE and OPA-MPA, may be stable for up to 9 days.[1]
-
Solution 2b: Purge the reagent with nitrogen and store it in an amber vial to protect it from light and oxidation.[6]
Q2: Why am I observing poor peak resolution or peak tailing?
A2: Poor chromatography can stem from several factors related to the derivatization and the HPLC method.
-
Cause 1: Suboptimal Reagent-to-Sample Ratio. An incorrect ratio of OPA reagent to the amino acid sample can lead to incomplete derivatization or excess reagent, both of which can affect peak shape.
-
Solution 1: Optimize the volumetric ratio of the OPA reagent to the sample. A 1:1 ratio is often a good starting point.
-
Cause 2: Inappropriate pH. The pH of the final reaction mixture can influence the retention and peak shape of the derivatives.
-
Solution 2: Adding a small amount of acid (e.g., 5% acetic acid) after derivatization can improve resolution and minimize tailing by stopping the reaction and adjusting the pH before injection.
-
Cause 3: Co-elution of Derivatives. The hydrophobicity of the OPA-derivatized amino acids can be very similar, leading to co-elution.
-
Solution 3: Adjust the HPLC gradient and mobile phase composition. The use of a different thiol, such as 3-mercaptopropionic acid (MPA), can alter the hydrophobicity of the derivatives and improve their chromatographic separation.[7]
Q3: Why am I seeing extraneous peaks or a high baseline?
A3: Extraneous peaks and high baseline noise can be caused by reagent impurities, side reactions, or reagent degradation.
-
Cause 1: Reagent Blank Signal. The OPA reagent itself, especially after degradation, can produce fluorescent products that contribute to the baseline and generate interfering peaks.[2]
-
Solution 1: Always run a reagent blank (OPA reagent without any amino acid sample) to identify any interfering peaks. Subtracting the blank signal can help, but it's best to use fresh, high-purity reagents.[2]
-
Cause 2: Side Reactions. Excess OPA can participate in unwanted side reactions, leading to the formation of additional products.[2]
-
Solution 2: Optimize the OPA concentration and the reagent-to-sample ratio to avoid a large excess of the derivatizing reagent.
Q4: Why are some amino acids not detected or showing a very low response?
A4: The OPA derivatization method has specific requirements and limitations.
-
Cause 1: OPA does not react with secondary amines. OPA only reacts with primary amines. Therefore, secondary amino acids like proline and hydroxyproline will not be derivatized and detected.[8]
-
Solution 1: For the analysis of both primary and secondary amino acids, a two-step derivatization is required. After derivatizing the primary amino acids with OPA, a second reagent, typically 9-fluorenylmethyl chloroformate (FMOC), is used to derivatize the secondary amino acids.[7][8] The detection wavelength will need to be switched during the HPLC run to detect both types of derivatives (e.g., 338 nm for OPA and 262 nm for FMOC).[7]
-
Cause 2: Suboptimal Derivatization Conditions. The efficiency of the derivatization reaction is dependent on several factors.
-
Solution 2: Ensure the reaction buffer has the optimal pH, typically between 9 and 11.[1] The choice of thiol can also influence the signal intensity of the derivatives.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for OPA derivatization? A: The optimal pH for the OPA derivatization reaction is generally in the alkaline range, typically between 9.0 and 11.0.[1] A borate buffer is commonly used to maintain this pH.[1][4] One study found a pH of 9.9 to be optimal for achieving the highest signal with OPA-ethanethiol derivatives.
Q: How long does the OPA derivatization reaction take? A: The reaction is very rapid and is typically complete in under one minute at room temperature.[4]
Q: Which thiol should I use with OPA? A: Common thiols used with OPA include 2-mercaptoethanol (MCE), 3-mercaptopropionic acid (MPA), and ethanethiol (ET).[1] The choice of thiol can affect the stability and chromatographic properties of the derivatives.[1][2][7] MPA can increase the polarity of the derivatives, leading to better separation on reversed-phase columns.[4] ET has been shown to produce highly stable derivatives.
Q: Can I perform OPA derivatization manually? A: Yes, but it requires precise and consistent timing. For manual derivatization, it is crucial to maintain a fixed time interval between adding the reagent and injecting the sample for all standards and samples to ensure reproducibility.[5] Automated derivatization using an autosampler is highly recommended to minimize variability.[4][7]
Data Summary
Table 1: Factors Affecting OPA Derivatization and Derivative Stability
| Parameter | Recommendation/Observation | Reference(s) |
| pH | Optimal range is 9.0-11.0. A pH of 9.9 was found to be optimal for OPA-ET. | [1] |
| Thiol Reagent | Ethanethiol (ET) derivatives can be stable for up to 19 hours. 3-Mercaptopropionic acid (MPA) can improve chromatographic separation. | [4] |
| Reagent Stability | Prepare OPA/thiol reagent fresh daily. Can be stored at 4°C in the dark for up to 1-2 weeks. | [4][6] |
| Reaction Time | Derivatization is rapid, typically complete within 1 minute. | [4] |
| Reagent:Sample Ratio | A 1:1 volumetric ratio is a good starting point for optimization. | |
| Detection Wavelength | For OPA derivatives, excitation is typically around 340 nm and emission around 450 nm. UV detection can be performed at 338 nm. | [7] |
Experimental Protocols
Protocol: Pre-column OPA Derivatization for Amino Acid Analysis
This protocol provides a general methodology for OPA derivatization. Optimization may be required based on the specific application and instrumentation.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 20 µL of 3-mercaptopropionic acid (MPA). Add 8.98 mL of the 0.4 M borate buffer (pH 10.2). This reagent should be prepared fresh daily and protected from light.
2. Sample and Standard Preparation:
-
Prepare amino acid standard solutions in 0.1 M HCl.
-
Dilute samples to fall within the concentration range of the standard curve.
-
If necessary, deproteinize samples using a suitable method (e.g., addition of sulfosalicylic acid followed by centrifugation).
3. Derivatization Procedure (Automated):
The following is an example of an autosampler program for automated derivatization:
-
Draw 5 µL of the OPA reagent.
-
Draw 5 µL of the amino acid standard or sample.
-
Mix the reagents in the injection loop or a mixing vial for 1 minute.[4]
-
Inject the entire mixture onto the HPLC column.
4. Derivatization Procedure (Manual):
-
In a microvial, add equal volumes (e.g., 20 µL) of the amino acid standard or sample and the OPA reagent.
-
Vortex the mixture for exactly 1 minute.
-
Immediately inject a defined volume of the mixture onto the HPLC column. Maintain consistent timing for all injections.
Visualizations
Caption: Automated OPA derivatization workflow for HPLC analysis.
Caption: Troubleshooting decision tree for OPA derivatization issues.
Caption: Chemical reaction pathway for OPA derivatization of primary amino acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. OPA/MPA derivatizatio stability for amino acids - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. agilent.com [agilent.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Plasma 3-Methyl-L-Histidine in the Context of Renal Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing plasma 3-Methyl-L-Histidine (3-MH) as a biomarker, with a special focus on the impact of renal function on its interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MH) and why is it used as a biomarker?
This compound (3-MH) is a methylated derivative of the amino acid histidine. It is primarily found in the contractile proteins of skeletal muscle, namely actin and myosin.[1][2] During muscle protein breakdown (catabolism), 3-MH is released into the circulation.[3][4] Since it is not reutilized for protein synthesis, it is quantitatively excreted in the urine, making it a valuable biomarker for skeletal muscle protein breakdown.[2]
Q2: How does renal function affect plasma 3-MH levels?
Renal function is a critical factor in the interpretation of plasma 3-MH levels because 3-MH is eliminated from the body almost exclusively through urinary excretion.[5] Impaired renal function leads to decreased clearance of 3-MH, resulting in its accumulation in the plasma.[6][7] Therefore, elevated plasma 3-MH can be a direct consequence of reduced kidney function, independent of the actual rate of muscle protein breakdown. Studies have shown a hyperbolic relationship between serum 3-MH concentration and inulin clearance, a measure of glomerular filtration rate (GFR).[8]
Q3: My patient with Chronic Kidney Disease (CKD) has high plasma 3-MH levels. Does this automatically indicate increased muscle breakdown?
Not necessarily. In patients with CKD, particularly those on hemodialysis, elevated 3-MH levels can be a complex finding. While it reflects decreased renal clearance, some studies have associated higher 3-MH levels in this population with better nutritional status and greater lean tissue mass.[1][9] Conversely, low serum 3-MH in maintenance hemodialysis patients has been identified as a robust and independent predictor of cardiovascular events.[9] Therefore, in CKD, a high 3-MH level requires careful interpretation in the context of other clinical and nutritional markers.
Q4: What are the main confounding factors to consider when measuring plasma 3-MH?
The primary confounding factors are:
-
Renal Function: As discussed, impaired kidney function is a major determinant of plasma 3-MH levels.[6][7]
-
Dietary Meat Intake: Meat, particularly poultry and fish, is a significant source of 3-MH.[1][10] Consumption of meat before blood sampling can exogenously increase plasma 3-MH and obscure the measurement of endogenous muscle protein breakdown.[3][4]
-
Nutritional Status: Fasting and different dietary compositions (e.g., carbohydrate refeeding) can influence 3-MH renal handling and plasma concentrations.[5]
-
Intense Physical Exercise: Strenuous exercise can lead to a temporary increase in muscle protein breakdown and consequently elevate plasma 3-MH levels.[1][6]
-
Muscle Wasting Conditions: Diseases such as muscular dystrophies and conditions like prolonged bed rest can increase muscle catabolism and 3-MH levels.[6]
Q5: How can I correct for the influence of renal function on plasma 3-MH?
To better assess muscle protein breakdown in the presence of varying renal function, it is recommended to calculate the ratio of plasma 3-MH to either creatinine (Crea) or the estimated glomerular filtration rate (eGFR).[3] These ratios can help to normalize the 3-MH value for renal clearance capacity. Studies have shown that the 3-MH/Crea and 3-MH/eGFR ratios are positively associated with frailty status in older adults.[3]
Troubleshooting Guides
Problem 1: Unexpectedly high plasma 3-MH levels in a subject with normal muscle mass.
| Possible Cause | Troubleshooting Step |
| Undisclosed Renal Impairment | Review the subject's clinical history for any signs of kidney disease. Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR) to assess renal function. |
| Recent Meat Consumption | Inquire about the subject's diet in the 24-48 hours preceding the blood draw. For accurate endogenous 3-MH measurement, a meat-free diet for at least 3 days is recommended.[2][4] |
| Strenuous Physical Activity | Ask the subject about their exercise routine leading up to the sample collection. |
| Certain Medications | Review the subject's medication list, as some drugs may influence muscle metabolism or renal function. |
Problem 2: Plasma 3-MH levels are inconsistent across longitudinal measurements in the same subject.
| Possible Cause | Troubleshooting Step |
| Variations in Dietary Intake | Ensure strict adherence to a standardized meat-free diet before each blood draw. |
| Fluctuations in Renal Function | Monitor renal function (eGFR) at each time point, as changes in kidney function will directly impact plasma 3-MH. |
| Inconsistent Sample Handling | Verify that blood collection, processing, and storage protocols are standardized and consistently followed. |
| Intercurrent Illness or Stress | Inquire about any recent illnesses or significant stressors, as these can increase muscle catabolism.[11] |
Data Presentation
Table 1: Typical Plasma this compound Concentrations
| Population | Plasma 3-MH (µmol/L) | Reference |
| Healthy Adults (on a meat-free diet) | 2-9 | [1] |
| Healthy Volunteers | 4.97 - 6.08 | [12] |
| Normal Subjects (no meat for 36 hours) | 8.78 ± 0.48 | [13] |
Table 2: Impact of Renal Function on Plasma Amino Acids
| Parameter | Correlation with Decreasing eGFR | Reference |
| 3-Methylhistidine | Increases | [14] |
| 1-Methylhistidine | Increases | [14] |
| Symmetric Dimethylarginine (SDMA) | Increases | [14] |
| Asymmetric Dimethylarginine (ADMA) | Increases | [14] |
| Citrulline | Increases | [15] |
| Isoleucine | Increases | [15] |
| Tyrosine | Decreases | [15] |
| Ornithine | Decreases | [15] |
| Tyrosine/Phenylalanine Ratio | Decreases | [15] |
Experimental Protocols
Protocol 1: Subject Preparation for Endogenous Plasma 3-MH Measurement
-
Dietary Restriction: Instruct the subject to adhere to a meat-free diet for a minimum of 3 days prior to blood collection. This includes avoiding all red meat, poultry, and fish.[2][4] In patients with advanced renal failure, a steady state for plasma 3-MH after meat exclusion may not be reached for up to 14 days.[16]
-
Fasting: The subject should be in a fasted state (e.g., overnight fast of 8-12 hours) at the time of blood collection to minimize the influence of recent nutrient intake on amino acid metabolism.
-
Physical Activity: The subject should avoid strenuous physical exercise for at least 24 hours before the blood draw.
-
Documentation: Record the subject's recent dietary intake, physical activity levels, and any medications.
Protocol 2: Measurement of Plasma 3-MH by High-Performance Liquid Chromatography (HPLC)
This is a summary of a common method. Specifics may vary based on the equipment and reagents used.
-
Sample Collection and Preparation:
-
Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
Deproteinize the plasma sample, for example, using a mixture of acetonitrile/ammonia (80:20).[17]
-
-
Derivatization:
-
Perform pre-column derivatization of the amino acids in the plasma extract with a reagent such as o-phthaldialdehyde (OPA) to make them fluorescent or UV-absorbent for detection.[12]
-
-
HPLC Separation:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase column).
-
Use an appropriate mobile phase gradient to separate 3-MH from other amino acids and plasma components.
-
-
Detection and Quantification:
-
Detect the derivatized 3-MH using a fluorescence or UV detector.
-
Quantify the concentration of 3-MH by comparing its peak area to that of a known standard.
-
Other validated methods for 3-MH quantification include radioimmunoassay, capillary electrophoresis with UV-detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][13][17]
Mandatory Visualizations
Caption: Relationship between muscle breakdown, plasma 3-MH, and renal clearance.
References
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutritional status affects renal 3-methylhistidine handling in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 8. Histidines and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-methylhistidine and clinical outcomes in maintenance haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Methylhistidine determined in plasma by "high-performance" lipid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma levels of 3-methylhistidine after ingestion of the pure amino acid or of muscular proteins measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma metabolites associated with chronic kidney disease and renal function in adults from the Baltimore Longitudinal Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationship between amino acid ratios and decline in estimated glomerular filtration rate in diabetic and non-diabetic patients in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of a meat-free diet on the urinary excretion of 3-methylhistidine and creatinine in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyl-L-Histidine (3-MH) in Muscle Breakdown Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methyl-L-Histidine (3-MH) as a biomarker for muscle protein breakdown.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MH) and why is it used as a biomarker for muscle breakdown?
This compound (3-MH) is a methylated derivative of the amino acid histidine, found primarily in the contractile proteins of skeletal muscle, actin, and myosin.[1][2] It is formed by the post-translational methylation of histidine residues within these proteins.[3] When muscle proteins are broken down (catabolism), 3-MH is released into the bloodstream and is subsequently excreted quantitatively in the urine without being reused for protein synthesis.[2][3] This makes urinary and plasma levels of 3-MH a reliable index of the rate of myofibrillar protein breakdown.[2][4]
Q2: What are the primary sources of 3-MH in the body?
The primary endogenous source of 3-MH is the breakdown of skeletal muscle proteins.[1] However, a significant exogenous source is the dietary intake of meat, poultry, and fish, which contain 3-MH in their muscle tissues.[1] Therefore, to accurately measure endogenous muscle protein breakdown, it is crucial to account for or eliminate dietary sources of 3-MH.
Q3: How does dietary meat intake affect 3-MH levels?
Consuming meat can significantly elevate plasma and urinary 3-MH concentrations, potentially confounding the interpretation of muscle breakdown rates.[5] Studies have shown that exogenous 3-MH from meat is quantitatively excreted in the urine.[6][7] Therefore, failing to control for dietary intake can lead to an overestimation of muscle protein catabolism.
Q4: Is a meat-free "washout" period necessary before sample collection? If so, for how long?
Yes, a meat-free dietary period is essential to eliminate the contribution of exogenous 3-MH. The recommended duration of this washout period can vary. While some studies have utilized a 3-day meat-free diet[8], others suggest that a steady state of 3-MH excretion might not be reached for up to 14 days in certain populations, such as individuals with chronic renal failure.[9] For healthy individuals, a period of at least 3-4 days is commonly recommended.[4] One study observed that elevated plasma 3-MH concentrations after a single serving of chicken breast declined significantly within 24 hours.[5]
Q5: What are the standard biological samples used for 3-MH analysis?
The most common biological sample for 3-MH analysis is a 24-hour urine collection.[8] Plasma or serum samples can also be used to measure 3-MH concentrations.[1][10] The choice between urine and plasma may depend on the specific research question and logistical considerations. Urinary analysis provides an integrated measure of excretion over time, while plasma levels reflect more acute changes.
Q6: How is urinary 3-MH data typically normalized?
To account for variations in urine concentration and renal function, urinary 3-MH excretion is often expressed as a molar ratio to creatinine excretion (3-MH/creatinine ratio).[4][8] Creatinine is a byproduct of muscle metabolism and is excreted at a relatively constant rate, making it a useful normalization standard.
Troubleshooting Guides
Issue 1: High variability in baseline 3-MH levels across subjects.
-
Possible Cause: Inconsistent adherence to the meat-free diet.
-
Troubleshooting Steps:
-
Verify Dietary Compliance: Implement rigorous methods to ensure subjects adhere to the meat-free diet. This can include providing subjects with a list of allowed and prohibited foods, using dietary logs or 3-day food records, and conducting dietary recalls.[11][12][13]
-
Standardize the Washout Period: Ensure all participants follow the same duration for the meat-free diet before sample collection.
-
Monitor 1-Methylhistidine (1-MH): 1-MH is another histidine derivative primarily derived from dietary anserine found in meat.[1] Measuring urinary or plasma 1-MH can serve as a compliance marker for meat consumption.[5]
-
Issue 2: Unexpectedly low 3-MH levels in a population expected to have high muscle catabolism.
-
Possible Cause 1: Reduced skeletal muscle mass in the study population.
-
Troubleshooting Steps:
-
Assess Muscle Mass: Low levels of 3-MH may indicate low muscle mass or muscle wasting.[1] Correlate 3-MH levels with measurements of lean body mass or muscle mass using techniques like DEXA scans or bioelectrical impedance analysis.
-
-
Possible Cause 2: Inadequate protein intake.
-
Troubleshooting Steps:
-
Evaluate Nutritional Status: Low dietary protein intake can lead to reduced 3-MH levels.[1] Assess the overall nutritional status of the participants, including their total protein intake.
-
Issue 3: Difficulty in obtaining complete 24-hour urine collections.
-
Possible Cause: Participant burden and logistical challenges.
-
Troubleshooting Steps:
-
Consider Isotopic Tracer Methods: A tracer-based method using orally administered isotopically labeled 3-MH (D-3MH) can provide an index of myofibrillar protein breakdown from spot urine or plasma samples.[3] This approach may eliminate the need for 24-hour urine collections and strict meat abstention.[3]
-
Provide Clear Instructions: If 24-hour collection is unavoidable, provide participants with clear, detailed instructions and appropriate collection containers to minimize errors.
-
Experimental Protocols
Protocol 1: Standard Meat-Free Diet for Endogenous 3-MH Measurement
-
Objective: To eliminate dietary sources of 3-MH before sample collection.
-
Procedure:
-
Instruct participants to abstain from all meat, poultry, and fish for a minimum of 3 to 4 consecutive days prior to and during the sample collection period.[4]
-
Provide a detailed list of prohibited foods.
-
Participants should maintain their normal fluid intake.
-
For studies requiring longer washout periods (e.g., in patients with renal impairment), extend the meat-free diet as needed, up to 14 days.[9]
-
Collect 24-hour urine samples on the final day(s) of the diet.
-
Protocol 2: Analysis of 3-MH in Urine by UPLC-MS/MS
This protocol is based on established methods for quantifying 1-MH and 3-MH in human urine.[14]
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Quantification:
-
Generate a calibration curve using known concentrations of 3-MH standards.
-
Calculate the concentration of 3-MH in the urine samples based on the standard curve and the internal standard signal.
-
Data Presentation
Table 1: Typical Urinary 3-Methylhistidine Excretion Rates in Adult Humans
| Condition | 3-MH Excretion (μmol/kg/day) | 3-MH/Creatinine Molar Ratio | Reference |
| Control (Meat-free diet) | 3.6 (males), 2.8 (females) | 0.018 | [4] |
| Short Bowel (Meat-free diet) | 3.27 ± 0.34 | 0.0212 ± 0.0012 | [8] |
| Skeletal Trauma | ~10.1 (males), ~6.3 (females) | 0.030 - 0.040 | [4] |
| Sepsis | ~8.2 (males), ~8.2 (females) | 0.030 - 0.040 | [4] |
Table 2: Analytical Methods for 3-Methylhistidine Quantification
| Method | Sample Type | Key Features | Reference |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Plasma, Urine | High sensitivity and specificity; can separate 1-MH and 3-MH.[10][16] | [10][16] |
| UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) | Urine | Rapid and specific method for urinary analysis.[14] | [14] |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Biological Fluids | Requires derivatization but is a well-established method.[15] | [15] |
| Capillary Electrophoresis (CE) | Urine | Can determine 3-MH and 1-MH in untreated urine samples.[17] | [17] |
Visualizations
Caption: Experimental workflow for measuring endogenous 3-MH.
Caption: Factors influencing measured 3-MH levels.
References
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 3-methylhistidine in food on its urinary excretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of the composition of the diet on the excretion of 3-methylhistidine and creatinine in urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of a meat-free diet on the urinary excretion of 3-methylhistidine and creatinine in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CONSIDERATIONS IN SELECTION OF DIET ASSESSMENT METHODS FOR EXAMINING THE EFFECT OF NUTRITION ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Errors in Nutrient Intake Measurement - Nutrient Adequacy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Overview of Dietary Assessment Methods for Measuring Intakes of Foods, Beverages, and Dietary Supplements in Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Methlyhistidine Analysis | Heartland Assays [heartlandassays.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for 3-Methyl-L-Histidine analysis using HPLC with a PDA detector.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of 3-Methyl-L-Histidine analysis using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
Frequently Asked Questions (FAQs)
Q1: Is it possible to analyze this compound by HPLC-PDA without derivatization?
A1: While challenging, it is possible. This compound lacks a strong chromophore, making detection at higher wavelengths difficult. Analysis without derivatization typically requires detection at low UV wavelengths (around 200-210 nm), which can lead to issues with baseline noise and interference from mobile phase components.[1][2] Methods often employ specialized columns, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns, to improve retention and separation.[3]
Q2: What are the common challenges in developing an HPLC-PDA method for this compound?
A2: The primary challenges include:
-
Poor Retention: As a polar and zwitterionic molecule, this compound shows little retention on traditional reversed-phase columns (like C18) without the use of ion-pairing agents.
-
Low UV Absorbance: The molecule's low absorbance necessitates detection at low wavelengths, increasing the potential for baseline instability and interference.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), matrix components can co-elute with the analyte, causing interference and affecting quantification.
-
Peak Shape Issues: Peak tailing is a common problem, often caused by secondary interactions between the basic analyte and residual silanol groups on the silica-based column packing.
Q3: What is this compound and why is it measured?
A3: this compound (3-MH) is a methylated derivative of the amino acid L-histidine, found primarily in the muscle proteins actin and myosin.[4][5] It is released into the bloodstream during muscle protein breakdown and is excreted in the urine without being reutilized for protein synthesis.[6] This makes it a valuable biomarker for measuring the rate of muscle protein catabolism in various physiological and pathological states, such as sepsis, starvation, and muscular diseases.[6][7]
Experimental Protocols
Representative Method for Underivatized Amino Acid Analysis
Table 1: HPLC-PDA Method Parameters
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with a PDA detector |
| Column | HILIC Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 50 mM Potassium dihydrogen phosphate |
| B: Acetonitrile | |
| Elution | Isocratic (e.g., 70:30 A:B)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | PDA, Wavelength: 210 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase |
Source: Adapted from J. Chem. Pharm. Res., 2010, 2(5):580-586[3]
Sample Preparation (for Plasma/Serum)
-
To 100 µL of plasma, add 200 µL of a precipitation agent (e.g., acetonitrile or 5% perchloric acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
Quantitative Data Presentation
The following tables present representative validation data for the analysis of underivatized histidine, which can serve as target parameters for the development of a this compound method.
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Analyte | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| L-Histidine | 20 - 150 | 0.9971 | 10 | 17 |
Source: Adapted from ACS Omega 2023, 8, 40, 37015–37024[8]
Table 3: Accuracy and Precision
| Analyte | Accuracy (Mean Recovery %) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| L-Histidine | 98.14 ± 0.78 | 99.66 ± 0.43 | 99.54 ± 0.12 |
Source: Adapted from ACS Omega 2023, 8, 40, 37015–37024[8]
Troubleshooting Guide
Table 4: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect wavelength setting.- Sample concentration too low.- Sample degradation. | - Ensure PDA is set to a low wavelength (e.g., 210 nm).- Concentrate the sample or use a more sensitive detector (e.g., fluorescence after derivatization).- Prepare fresh samples and standards. |
| Baseline Noise or Drift | - Contaminated or poor-quality mobile phase.- Air bubbles in the system.- Detector lamp aging. | - Use HPLC-grade solvents and fresh buffers.[9]- Degas the mobile phase thoroughly.- Purge the pump to remove bubbles.- Check lamp hours and replace if necessary. |
| Peak Tailing | - Secondary interactions with the column (silanol groups).- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a mobile phase with a lower pH to suppress silanol ionization.- Add a competing base to the mobile phase.- Use a highly end-capped or a specialized column (e.g., HILIC).- Reduce sample concentration.- Dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation or contamination. | - Prepare mobile phase accurately and use a gradient proportioning valve if available.- Use a column oven for stable temperature control.- Flush the column with a strong solvent or replace the guard column. |
| Poor Resolution/Co-elution | - Inappropriate mobile phase or column.- Gradient profile not optimized. | - Modify mobile phase pH or ionic strength.- Try a different column chemistry (e.g., mixed-mode).- Adjust the gradient slope to improve separation of closely eluting peaks. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Muscle Protein Catabolism Pathway
Caption: Formation and release of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Muscle protein catabolism in the septic patient as measured by 3-methylhistidine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-body protein breakdown and 3-methylhistidine excretion during brief fasting, starvation, and intravenous repletion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Strategies to minimize variability in urinary 3-Methyl-L-Histidine excretion data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in urinary 3-Methyl-L-Histidine (3-MH) excretion data.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound (3-MH) and why is it measured?
Urinary this compound (3-MH) is a methylated amino acid that is a byproduct of the breakdown of actin and myosin, the primary contractile proteins in skeletal muscle.[1][2] Its measurement in urine is used as a non-invasive biomarker to assess the rate of muscle protein catabolism (breakdown).[1][3] It is a valuable tool in nutritional studies, clinical research, and drug development to monitor conditions associated with muscle wasting or changes in muscle metabolism.[2][3][4]
Q2: What are the primary sources of variability in urinary 3-MH data?
Variability in urinary 3-MH data can arise from three main sources:
-
Physiological Factors: Diet (especially meat consumption), exercise, age, sex, and underlying health conditions such as sepsis, trauma, or malnutrition can all influence the rate of muscle protein breakdown and thus 3-MH excretion.[1][3][5][6]
-
Pre-analytical Factors: Inconsistencies in urine collection (e.g., incomplete 24-hour collection), improper sample storage, and handling can introduce significant errors.
-
Analytical Factors: The choice of analytical method, instrument calibration, and data processing can all contribute to variability in the final results.
Q3: Is a meat-free diet necessary before and during urine collection?
Yes, it is highly recommended. Dietary meat is a significant source of exogenous 3-MH, which can artificially elevate urinary excretion levels and mask the endogenous production from muscle breakdown.[5][7] To obtain a reliable measure of muscle protein catabolism, subjects should adhere to a meat-free diet for a specific period before and during the urine collection period.[3][5][8][9] Studies suggest that a meat-free diet for at least 3 days prior to and during the collection period is advisable.[5] For patients with renal failure, a steady state of 3-MH excretion on a meat-free diet may take up to 14 days to achieve.[10]
Q4: How does exercise affect urinary 3-MH excretion?
Strenuous or unaccustomed exercise, particularly resistance training, can lead to a temporary increase in muscle protein breakdown, resulting in elevated urinary 3-MH excretion.[1][6][9] It is crucial to control and document the physical activity levels of subjects during the study period to ensure that observed changes in 3-MH are not due to variations in exercise.
Troubleshooting Guides
Issue 1: Unexpectedly High or Variable 3-MH Results
If you are observing unexpectedly high or inconsistent 3-MH excretion data, work through the following troubleshooting steps.
Troubleshooting Workflow for High/Variable 3-MH Data
Caption: Troubleshooting workflow for high or variable 3-MH results.
Issue 2: Low Signal or Inability to Detect 3-MH
If you are experiencing low signal or cannot detect 3-MH in your samples, consider the following.
-
Check Sample Integrity: Ensure that urine samples have been stored properly, typically at -80°C, to prevent degradation.[11][12] Thaw samples properly before analysis.
-
Verify Analytical Method Sensitivity: Confirm that the lower limit of quantification (LLOQ) of your analytical method is sufficient to detect the expected physiological concentrations of 3-MH.[13]
-
Review Hydrolysis Procedure: If measuring total 3-MH, ensure that the acid hydrolysis step to convert N-acetyl-3-methylhistidine to 3-MH was performed correctly. Inadequate hydrolysis can lead to underestimation of total 3-MH.[14]
-
Assess Subject's Condition: Low 3-MH excretion can be indicative of reduced muscle mass or a state of malnutrition.[3][4]
Experimental Protocols
Protocol 1: Standardized 24-Hour Urine Collection
-
Subject Briefing: Instruct the subject on the importance of a meat-free diet for at least 3 days prior to and during the 24-hour collection period. Provide a list of allowed and prohibited foods. Also, advise the subject to maintain their typical level of physical activity, unless a standardized activity protocol is part of the study design.
-
Collection Start: On the morning of the collection day, the subject should void their bladder upon waking and discard this first urine sample. Record the exact time.
-
Collection Period: All subsequent urine for the next 24 hours must be collected in the provided container.
-
Collection End: The following morning, at the same time the collection started, the subject should void their bladder and add this final sample to the collection container.
-
Storage and Transport: The collection container should be kept in a cool, dark place (e.g., a refrigerator or a cooler with ice packs) throughout the collection period. The total volume of the 24-hour collection should be measured and recorded. A well-mixed aliquot should be transferred to a labeled storage tube and immediately frozen at -80°C until analysis.
Protocol 2: Acid Hydrolysis for Total Urinary 3-MH
Note: This is a general procedure and may need optimization depending on the specific analytical method used.
-
Sample Preparation: Thaw the urine aliquot. Mix well.
-
Acidification: Add an equal volume of concentrated hydrochloric acid (HCl) to the urine sample in a hydrolysis tube.
-
Hydrolysis: Seal the tube and heat at a controlled temperature. Recommended conditions can vary, for example, 100°C for 1.5 to 4 hours or 80°C for 8 to 12 hours.[14] It is critical to validate the hydrolysis conditions to ensure complete conversion without degradation of 3-MH.[14]
-
Neutralization: After cooling, neutralize the hydrolyzed sample with a strong base (e.g., sodium hydroxide) to a pH suitable for your analytical method.
-
Analysis: The sample is now ready for analysis by methods such as HPLC, GC-MS, or LC-MS/MS.
Workflow for a Typical Urinary 3-MH Excretion Study
Caption: General experimental workflow for a urinary 3-MH study.
Data Presentation
Table 1: Factors Influencing Urinary 3-MH Excretion
| Factor | Effect on Urinary 3-MH | Rationale | Key Considerations for Minimizing Variability |
| Dietary Meat Intake | Increases | Exogenous source of 3-MH.[5][7] | Implement and monitor a meat-free diet for at least 3 days prior to and during sample collection.[5] |
| Strenuous Exercise | Increases | Increased muscle protein breakdown.[6][9] | Standardize or restrict physical activity during the study period. |
| Sepsis/Trauma | Increases | Hypercatabolic state leads to accelerated muscle breakdown.[3] | Account for clinical status in data interpretation. |
| Malnutrition/Fasting | Decreases | Reduced muscle mass and protein turnover.[3][15] | Assess and document the nutritional status of subjects. |
| Age | May Increase | Potential for age-related increase in muscle protein breakdown.[11] | Age-match study groups. |
| Sex | Generally lower in females | Differences in muscle mass.[3] | Sex-match study groups or analyze data separately. |
| Renal Function | Altered Excretion | Impaired renal clearance can affect urinary levels.[8][10] | Assess renal function, especially in relevant patient populations. |
Table 2: Comparison of Analytical Methods for Urinary 3-MH
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation by liquid chromatography with UV or fluorescence detection.[8][14][16] | Widely available, relatively low cost. | May lack the specificity of mass spectrometry-based methods. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection.[17][18] | High sensitivity and specificity. | Requires derivatization of the analyte. |
| LC-MS/MS (UPLC-MS/MS) | Liquid chromatography separation coupled with tandem mass spectrometry.[13] | High sensitivity, high specificity, and high throughput.[13] | Higher instrument cost and complexity. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility.[19] | Fast analysis time, requires minimal sample preparation.[19] | May have lower sensitivity compared to MS-based methods. |
References
- 1. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 5. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary 3-methylhistidine excretion increases with repeated weight training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylhistidine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Influence of a meat-free diet on the urinary excretion of 3-methylhistidine and creatinine in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nutritional status affects renal 3-methylhistidine handling in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Methlyhistidine Analysis | Heartland Assays [heartlandassays.com]
- 18. [Assay of 3-methyl histidine in the urine by gas-phase chromatography: significance of the normal values in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control procedures for reliable 3-Methyl-L-Histidine quantification.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the reliable quantification of 3-Methyl-L-Histidine (3-MH), a key biomarker for muscle protein breakdown.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MH) and why is it measured? A1: this compound (3-MH) is an amino acid created by the post-translational methylation of histidine residues in the muscle proteins actin and myosin.[1][2] When these muscle proteins are broken down (catabolized), 3-MH is released into the bloodstream.[1][3] Since it is not reused for new protein synthesis or metabolized, it is excreted from the body, primarily in the urine.[1][2] Therefore, measuring 3-MH levels in plasma or urine serves as a valuable index of the rate of myofibrillar protein degradation and muscle wasting.[3][4][5] Its analysis is crucial for studying muscle metabolism, diagnosing conditions like muscle atrophy, and assessing nutritional status.[3][5]
Q2: What are the primary methods for quantifying 3-MH? A2: The most common and robust methods for 3-MH quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[3][5] LC-MS/MS is considered a gold standard due to its high sensitivity and specificity, allowing for the simultaneous measurement of 3-MH and its isomer, 1-methylhistidine (1-MH).[3][6][7] ELISA kits are also available and offer a higher-throughput option for quantitative detection in samples like serum, plasma, and tissue homogenates.[8][9]
Q3: What are the critical pre-analytical factors to consider before sample collection? A3: The most significant pre-analytical factor is dietary meat intake. Meat is an exogenous source of 3-MH, which can elevate plasma and urine concentrations and confound the measurement of endogenous muscle breakdown.[1][6] It is recommended that subjects adhere to a meat-free diet for at least 3 days before sample collection to ensure the measured 3-MH reflects endogenous proteolysis.[6] For urine samples, a complete 24-hour collection is often required for accurate assessment, though some newer methods using stable isotopes may allow for timed spot urine samples.[1]
Q4: How can one differentiate between 3-MH from dietary sources versus endogenous muscle breakdown? A4: The simultaneous measurement of 1-methylhistidine (1-MH) is a key strategy.[2] 1-MH is present in the muscle of many animals but is not formed in humans.[2] Therefore, its presence in plasma or urine is a direct indicator of recent meat consumption.[2][6] By analyzing both 1-MH and 3-MH, researchers can better interpret the origin of the measured 3-MH.
Q5: What are the typical physiological concentrations of 3-MH? A5: Reported values can vary based on the population and analytical method. In serum or plasma, typical concentrations of 3-MH range from 2.7 to 10.0 µmol/L.[2] For comparison, 1-MH ranges from 0.5 to 15.0 µmol/L.[2] In dairy cows, plasma concentrations of 3-MH were found to be around 4.4 ± 2.4 µM, similar to 1-MH concentrations of 5.0 ± 1.7 µM.[7]
Troubleshooting Guides
General & Sample Preparation Issues
Q: My results are inconsistent across replicates. What are the common causes? A: Poor precision can stem from several sources:
-
Pipetting Errors: Ensure your pipettes are calibrated and functioning correctly. Use fresh tips for each sample and reagent transfer.[10]
-
Inadequate Mixing: Vortex or mix all samples and standard dilutions thoroughly before plating.
-
Sample Particulates: If your samples contain precipitates, centrifuge them to remove any solids before analysis.[10]
-
Evaporation: Use plate sealers during all incubation steps to prevent uneven evaporation from the wells.[11]
Q: I suspect my sample preparation is affecting the results. What should I check? A:
-
Incorrect Dilution: If concentrations are outside the assay's linear range, results will be inaccurate. Perform serial dilutions to find the optimal concentration.[11]
-
Matrix Effects (LC-MS/MS): Components in the biological matrix (plasma, urine) can suppress or enhance the ionization of 3-MH, leading to inaccurate quantification. Use an isotopic internal standard (e.g., methyl-d3-3MH) to compensate for these effects.[1][12]
-
Protein Precipitation: For LC-MS/MS, ensure complete protein precipitation (e.g., with acetonitrile) and centrifugation to avoid column clogging and interference.[13]
HPLC-MS/MS Specific Issues
Q: I am unable to separate 3-MH from its isomer, 1-MH. How can this be resolved? A: This is a critical challenge as the isomers can interfere with accurate quantification.
-
Chromatographic Conditions: Optimize your HPLC method. Separation can often be achieved on a suitable column (e.g., SB-aq) with a specific mobile phase, such as acetonitrile and 0.1% formic acid in water.[12]
-
Mass Spectrometry Transitions: Use distinct precursor-to-product ion transitions (MRM) for each isomer. For example, 3-MH can be monitored at m/z 170.1 → m/z 124.1, while 1-MH is monitored at m/z 170.1 → m/z 126.1.[12]
Q: The signal intensity for my analyte is low. What are the potential causes? A:
-
Sample Degradation: Ensure samples were stored properly (e.g., -80°C) and avoid repeated freeze-thaw cycles.[13][14]
-
Ionization Issues: Check and clean the mass spectrometer's ion source. Optimize ESI parameters (e.g., voltage, gas flow, temperature).
-
Poor Extraction Recovery: Evaluate your sample preparation method to ensure 3-MH is being efficiently extracted from the matrix. Perform recovery tests at different concentrations.[14]
ELISA Specific Issues
Q: My standard curve is poor or non-linear. What should I do? A: A reliable standard curve is essential for quantification.
-
Standard Preparation Error: Carefully check the protocol for reconstituting and diluting the standard. Ensure the correct buffer and volumes were used. Mix thoroughly and do not reuse freeze-thawed aliquots.[11]
-
Incorrect Plate Reading: Ensure you are using the correct wavelength on the microplate reader (e.g., 450 nm).[8] Wipe the bottom of the plate before reading to remove smudges.[11]
-
Reagent Issues: Check the expiration dates of all kit components. Prepare working solutions fresh, especially the substrate, which should be colorless before use.[10][11]
Caption: Troubleshooting logic for a poor ELISA standard curve.
Q: The background signal in my ELISA is too high. How can I reduce it? A: High background can obscure the signal from your samples.
-
Insufficient Washing: This is a very common cause. Ensure wells are washed adequately according to the protocol. If using an automated washer, check that all ports are functional.[11][15]
-
Contamination: Substrate solution may be contaminated; use fresh, colorless substrate.[15] Avoid cross-contamination between wells by using fresh pipette tips.
-
Over-incubation: Reduce incubation times for antibodies or substrate.[10]
-
Excess Antibody/Conjugate: Ensure the detection antibody and streptavidin-enzyme conjugate are diluted correctly as per the protocol.[10][11]
Quantitative Data Summary
Table 1: Performance Characteristics of LC-MS/MS Methods for 3-MH Quantification
| Parameter | Plasma[7][14] | Urine[12] | Chicken Plasma[13] |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | N/A | 5 nmol/ml | 1.56 µmol/L |
| Linear Range | N/A | 5-500 nmol/ml | 1.56–50.00 µmol/L |
| Accuracy (% of theoretical) | 82.7% - 117.5% (Inter-day) | 85% - 115% | N/A |
| Precision (RSD %) | < 15.4% (Inter-day) | < 15% | < 15% |
| Recovery (%) | 81.3% - 118.8% | N/A | 88.00% - 100.14% |
| Intra-assay CV (%) | < 14.2% | N/A | < 5.33% |
| Inter-assay CV (%) | N/A | N/A | < 8.21% |
Table 2: Performance Characteristics of Commercial 3-MH ELISA Kits
| Parameter | Kit 1 (Competitive)[9] | Kit 2 (Competitive)[8] |
|---|---|---|
| Sample Type | Serum, Plasma, Cell Culture Supernatant | Serum, Plasma, Tissue Homogenates |
| Detection Range | 6.25 - 400 nmol/ml | 6.25 - 400 nmol/mL |
| Sensitivity (Min. Detection Limit) | 3.75 nmol/ml | 6.25 nmol/mL |
| Assay Time | ~2 hours | N/A |
| Specificity | No significant cross-reactivity reported | No significant cross-reactivity reported |
Experimental Protocols & Workflows
3-MH Origin and Analysis Workflow
Caption: Origin of 3-MH from muscle and the general experimental workflow.
Protocol 1: Sample Preparation for LC-MS/MS (from Plasma)
This protocol is a generalized example based on common procedures.[13]
-
Aliquoting: Thaw frozen plasma samples on ice. Aliquot 5 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate volume of an isotopic internal standard solution (e.g., 62.5 µL of 400 nmol/L Nτ-methyl-d3-histidine) to each sample, calibrator, and quality control tube.[13]
-
Dilution: Add 250 µL of water and 182.5 µL of phosphate-buffered saline (PBS) to the tube.
-
Protein Precipitation: Add 500 µL of cold acetonitrile to precipitate proteins.
-
Mixing & Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 20,000 x g) at 4°C for 5-10 minutes to pellet the precipitated protein.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22-µm membrane to remove any remaining particulates.[13]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General Competitive ELISA Procedure
This protocol is a generalized example based on commercially available kits.[8][9]
-
Reagent Preparation: Bring all reagents, standards, and samples to room temperature before use. Reconstitute wash buffers and standards as per the kit manual.[8]
-
Plate Washing: Wash the pre-coated microplate 2 times with the provided wash buffer.[9]
-
Sample/Standard Addition: Add 50 µL of the standard, blank, or diluted sample to the appropriate wells.
-
Biotin-labeled Antibody Addition: Immediately add 50 µL of the Biotin-labeled 3-MH antibody working solution to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.[9] In this competitive step, the 3-MH in the sample competes with the labeled 3-MH for antibody binding sites.
-
Washing: Aspirate the liquid from each well and wash the plate 3 times with wash buffer.
-
SABC Addition: Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well. Incubate for 30 minutes at 37°C.[9]
-
Washing: Aspirate and wash the plate 5 times with wash buffer. This step is critical to reduce background.
-
Substrate Development: Add 90-100 µL of TMB substrate to each well. Incubate in the dark at 37°C for 15-30 minutes, or until a color gradient appears in the standard wells.[8][9]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (O.D.) at 450 nm using a microplate reader. The O.D. value is inversely proportional to the concentration of 3-MH in the sample.[9]
References
- 1. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 3. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. 3-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 3-N-Methyl-L-Histidine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human 3-MH ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 9. Human 3MH(3-methylhistidine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. mabtech.com [mabtech.com]
- 12. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
Validation & Comparative
Unveiling Muscle Catabolism: A Comparative Guide to Urinary 3-Methyl-L-Histidine
For researchers, scientists, and drug development professionals, accurately quantifying muscle catabolism is a critical aspect of studying sarcopenia, cachexia, and the efficacy of therapeutic interventions. Urinary 3-Methyl-L-Histidine (3-MH) has long been utilized as a biomarker for this purpose. This guide provides an objective comparison of urinary 3-MH with other biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of appropriate tools for assessing muscle protein breakdown.
The Scientific Basis of this compound as a Biomarker
This compound is an amino acid derivative formed by the post-translational methylation of histidine residues within the contractile proteins of skeletal muscle, primarily actin and myosin.[1] During muscle protein breakdown, these proteins are degraded, releasing 3-MH into the circulation.[1] Unlike other amino acids, 3-MH is not reutilized for protein synthesis and is quantitatively excreted in the urine. This makes its urinary excretion rate a direct reflection of the rate of myofibrillar protein degradation.
However, a significant confounding factor is the dietary intake of meat, which also contains 3-MH. To ensure that urinary 3-MH accurately reflects endogenous muscle catabolism, a meat-free diet for at least 24-48 hours prior to and during urine collection is essential.
Comparative Analysis of Muscle Catabolism Biomarkers
The selection of a biomarker for muscle catabolism depends on the specific research question, the required level of precision, and practical considerations. Below is a comparative summary of urinary 3-MH and other commonly used biomarkers.
| Biomarker | Principle | Advantages | Limitations |
| Urinary this compound (3-MH) | A direct product of myofibrillar protein breakdown, excreted in urine.[1] | Specific to skeletal muscle protein degradation. Non-invasive sample collection. | Heavily influenced by dietary meat intake, requiring strict dietary control. 24-hour urine collection is often necessary for accurate quantification. |
| Urinary Creatinine | A product of creatine phosphate breakdown in muscle, related to total muscle mass. | Simple and inexpensive to measure. Often used to normalize the excretion of other urinary markers, including 3-MH. | Primarily reflects muscle mass rather than the rate of catabolism. Can be influenced by renal function and dietary meat intake. |
| Urinary Nitrogen Balance | Compares nitrogen intake with nitrogen excretion (primarily in urine as urea). | Provides a whole-body measure of net protein balance (synthesis vs. degradation). | Not specific to muscle protein. Can be influenced by protein intake, renal function, and non-urinary nitrogen losses. Requires accurate measurement of both dietary intake and total nitrogen excretion. |
| Plasma/Urinary Branched-Chain Amino Acids (BCAAs) | Leucine, isoleucine, and valine are released during muscle protein breakdown. | Can be measured in both plasma and urine. May reflect muscle protein breakdown. | Not specific to muscle, as they are also derived from dietary protein and catabolized by other tissues. Plasma levels are influenced by both protein synthesis and degradation. |
Experimental Protocols
Accurate and reproducible measurement of urinary 3-MH is paramount for its validation as a biomarker. Below are detailed methodologies for its quantification using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol 1: Urinary this compound Analysis by HPLC
This method relies on the separation of 3-MH from other urinary components followed by its detection.
1. Sample Preparation:
- Collect a 24-hour urine sample in a container with a preservative (e.g., boric acid).
- Centrifuge an aliquot of the urine sample at 2000 x g for 10 minutes to remove particulate matter.
- Dilute the supernatant with a suitable buffer (e.g., 0.1 M HCl) prior to injection.
2. HPLC System and Conditions:
- Column: A cation-exchange column is typically used for the separation of amino acids.
- Mobile Phase: A gradient of sodium citrate buffers with increasing pH and ionic strength.
- Detection: Post-column derivatization with ninhydrin followed by spectrophotometric detection at 570 nm and 440 nm (for proline and hydroxyproline). Alternatively, pre-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde) can be used with fluorescence detection.
- Quantification: The concentration of 3-MH is determined by comparing the peak area of the sample to that of a known standard.
Protocol 2: Urinary this compound Analysis by UPLC-MS/MS
This highly sensitive and specific method is considered the gold standard for the quantification of small molecules.
1. Sample Preparation:
- Collect a spot or 24-hour urine sample.
- Add an internal standard (e.g., isotopically labeled 3-MH) to an aliquot of the urine sample.
- Precipitate proteins by adding a solvent like acetonitrile or methanol.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
- Dilute the supernatant with the initial mobile phase.
2. UPLC-MS/MS System and Conditions:
- UPLC Column: A reversed-phase column (e.g., C18) is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of 3-MH and its internal standard based on their unique parent-to-daughter ion transitions.
- Quantification: The concentration of 3-MH is calculated from the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.
Signaling Pathways and Biomarker Logic
The breakdown of muscle protein is a complex process regulated by intricate signaling pathways. Understanding these pathways provides context for the release of 3-MH.
References
The Tale of Two Methylhistidines: A Comparative Guide to Meat Consumption Biomarkers
An objective analysis of 3-Methyl-L-Histidine versus 1-Methylhistidine in tracking dietary meat intake for researchers, scientists, and drug development professionals.
The accurate assessment of dietary intake is a cornerstone of nutritional research and clinical studies. Self-reported food consumption is notoriously unreliable, creating a critical need for objective biomarkers. In the context of meat consumption, two methylated amino acids, this compound (3-MH) and 1-Methylhistidine (1-MH), have emerged as leading candidates. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate biomarker for their studies.
At a Glance: 3-MH vs. 1-MH
| Feature | This compound (3-MH) | 1-Methylhistidine (1-MH) |
| Primary Origin | Endogenous (muscle protein breakdown) and Exogenous (dietary meat)[1][2] | Primarily Exogenous (dietary anserine from meat)[3][4] |
| Specificity for Meat Intake | Confounded by endogenous muscle catabolism[1][5] | More specific indicator of recent meat consumption[4][6] |
| Response to Meat Consumption | Increases with meat intake, but with considerable inter-individual variation.[5][7] | Shows a clear dose-dependent increase with meat consumption.[5][7] |
| Association with Meat Type | Some studies suggest a stronger association with white meat intake.[1] | Often more strongly associated with red meat intake.[1][8] |
| Clinical Utility | Also used as a marker for muscle wasting conditions.[1][9] | Primarily used to validate dietary intake of meat.[4] |
Metabolic Origins: A Tale of Two Pathways
The fundamental difference between 3-MH and 1-MH as biomarkers lies in their metabolic origins. 3-MH is formed through the post-translational methylation of histidine residues in actin and myosin, the major proteins in muscle tissue.[1][2] It is released into the circulation during muscle protein breakdown and is also present in consumed meat.[1][9] Consequently, its levels in biological fluids reflect both dietary intake and endogenous muscle turnover.
In contrast, 1-MH is not synthesized in human tissues.[4] It is primarily derived from the dietary intake of anserine, a dipeptide abundant in the muscle tissue of many animals, particularly poultry and red meat.[4][10] Upon consumption, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and excreted.[10] This predominantly exogenous origin makes 1-MH a more direct and specific biomarker of recent meat consumption.
Metabolic pathways of 3-MH and 1-MH.
Quantitative Comparison from Controlled Feeding Studies
Several controlled feeding studies have provided quantitative data on the response of urinary 3-MH and 1-MH to varying levels of meat intake. The following tables summarize key findings.
Table 1: Urinary Excretion of 3-MH and 1-MH on Different Diets
| Diet | Urinary 3-MH (μmol/day) | Urinary 1-MH (μmol/day) |
| Vegetarian (0 g/day meat) | 228.3 - 279.1 (IQR) | 83.9 - 97.8 (IQR) |
| Low Red Meat (60 g/day ) | 217.2 - 262.6 (IQR) | 82.6 - 98.5 (IQR) |
| Medium Red Meat (120 g/day ) | 230.4 (median) | 95.1 (median) |
| High Red Meat (420 g/day ) | Significantly higher than low meat and vegetarian diets (P < 0.0001) | Significantly higher than low meat and vegetarian diets (P < 0.0001) |
Data adapted from a randomized crossover feeding study involving 17 individuals.[7]
Table 2: Dose-Dependent Response to Red Meat Consumption
| Analyte | P-value for trend with increasing meat intake |
| Urinary 1-Methylhistidine | < 0.01 |
| Urinary 3-Methylhistidine | < 0.05 |
This indicates that while both biomarkers increase with meat consumption, the dose-response relationship is more statistically significant for 1-MH.[5][7]
Table 3: Comparison between Omnivores and Vegetarians (Plasma Levels)
| Group | Plasma 3-MH (µmol/L) | Plasma 1-MH (µmol/L) |
| Omnivores | Higher than vegetarians | Higher than vegetarians |
| Vegetarians | Lower than omnivores | Lower than omnivores |
A study comparing 19 omnivores and 16 vegetarians found significantly higher baseline plasma concentrations of both 3-MH and 1-MH in the omnivore group.[3][11]
Experimental Protocols
The following provides a generalized experimental protocol for a controlled feeding study designed to evaluate 3-MH and 1-MH as biomarkers of meat consumption, based on methodologies reported in the literature.[5][7]
A typical experimental workflow.
Key Methodological Considerations:
-
Sample Type: Both urine and plasma can be used, with 24-hour urine collections often preferred to account for diurnal variations.[3][5]
-
Dietary Control: A washout period with a meat-free diet is crucial to establish a baseline and minimize carry-over effects.[3]
-
Analytical Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common, highly sensitive, and specific method for the simultaneous quantification of 3-MH and 1-MH.[3] Capillary electrophoresis is another viable technique.[12][13]
Conclusion and Recommendations
Both this compound and 1-Methylhistidine are valuable biomarkers for assessing meat consumption, and their levels in both urine and plasma increase in a dose-dependent manner with meat intake.[5][7] However, their utility differs based on the research question.
1-Methylhistidine is the superior biomarker for specifically quantifying recent meat intake. Its predominantly exogenous origin from anserine minimizes confounding by endogenous metabolic processes.[4][6] This makes it the preferred choice for studies aiming to validate dietary questionnaires or assess adherence to dietary interventions involving changes in meat consumption.
This compound, while responsive to meat intake, is a more complex biomarker. Its dual origin from both diet and endogenous muscle protein breakdown means that its levels can be influenced by factors such as exercise, muscle wasting diseases, and age-related sarcopenia.[1][9] Therefore, when using 3-MH as a dietary biomarker, it is essential to control for or account for these other factors. In clinical settings, 3-MH is more appropriately used as a marker of muscle catabolism, provided that dietary meat intake has been restricted for at least 24-48 hours prior to sample collection.[3][11]
For the most robust assessment, the simultaneous measurement of both 1-MH and 3-MH is recommended. This allows researchers to use 1-MH to control for the dietary contribution to 3-MH levels, thereby enabling a more accurate estimation of endogenous muscle protein turnover.[2] This dual-marker approach provides a more complete picture of both dietary habits and muscle metabolic status.
References
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 3. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathBank [pathbank.org]
- 9. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine-A Potential Marker for Muscle Protein Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparison of HPLC and LC-MS/MS for the analysis of 3-Methyl-L-Histidine.
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methyl-L-Histidine (3-MH), a key biomarker for muscle protein breakdown, is critical. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
This compound is an amino acid derivative formed by the post-translational methylation of histidine residues in actin and myosin, the primary proteins in skeletal muscle.[1][2] Its release into the bloodstream and subsequent excretion in urine is directly proportional to the rate of muscle protein degradation, making it a valuable biomarker in studies of muscle wasting diseases, nutritional status, and the efficacy of therapeutic interventions.[3][4]
At a Glance: HPLC vs. LC-MS/MS
| Feature | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Separation based on physicochemical properties, detection by UV absorbance or fluorescence. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Specificity | Good, but susceptible to interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection of parent and daughter ions. |
| Sensitivity | Generally lower, in the picomole to nanomole range. | Generally higher, capable of detecting picomole to femtomole levels. |
| Throughput | Moderate, with run times typically around 30-45 minutes per sample.[5][6] | High, with modern UPLC systems enabling run times of less than 20 minutes.[7] |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial instrument cost and more complex maintenance. |
| Derivatization | Often required (e.g., with o-phthaldialdehyde) to enhance detection.[5] | Can often be performed without derivatization, simplifying sample preparation.[7] |
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and budget constraints. The following tables summarize key quantitative performance parameters for each technique based on published data.
HPLC with UV/Fluorescence Detection
| Parameter | Reported Value | Reference |
| Linearity (R²) | 0.995 | [5] |
| Lower Limit of Quantification (LLOQ) | < 1 pmol | [6] |
| Precision (CV%) | 1.6% | [5] |
| Recovery | 91-115% | [8] |
LC-MS/MS
| Parameter | Reported Value | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/mL | [3] |
| Precision (CV%) | < 15% | [3] |
| Accuracy | 85-115% | [3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylhistidine determined in plasma by "high-performance" lipid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stork: Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography [storkapp.me]
- 7. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine in equine and camel muscle and individual muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma 3-Methyl-L-Histidine: A Comparative Guide to Skeletal Muscle Mass Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of skeletal muscle mass (SMM) is critical in various research and clinical settings, from studies on sarcopenia and cachexia to the development of therapeutics targeting muscle wasting disorders. While imaging techniques like Dual-Energy X-ray Absorptiometry (DXA), Magnetic Resonance Imaging (MRI), and Bioelectrical Impedance Analysis (BIA) are considered reference methods, there is a growing interest in blood-based biomarkers that offer a less invasive and potentially more accessible alternative. This guide provides a comprehensive comparison of plasma 3-Methyl-L-Histidine (3-MH) as a biomarker for SMM against established methods, supported by experimental data and detailed protocols.
This compound: A Biomarker of Muscle Protein Breakdown
This compound is an amino acid derivative formed by the post-translational methylation of histidine residues within actin and myosin, the primary contractile proteins in skeletal muscle. During muscle protein breakdown, 3-MH is released into the circulation and subsequently excreted in the urine without being reincorporated into newly synthesized proteins.[1] This makes its plasma concentration a potential indicator of the rate of muscle catabolism and, by extension, a surrogate marker for SMM. Low levels of 3-MH may suggest reduced skeletal muscle mass or muscle wasting conditions.[2] Conversely, elevated levels can be indicative of increased skeletal muscle protein breakdown, which may be associated with higher lean muscle mass.[2][3]
Comparative Analysis of Skeletal Muscle Mass Assessment Methods
This section compares plasma 3-MH with established methods for SMM assessment. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
Quantitative Data Summary
The following table summarizes the performance of plasma 3-MH and other methods in assessing skeletal muscle mass, highlighting their correlations and key characteristics.
| Method | Principle | Correlation with Reference Methods | Key Advantages | Key Limitations |
| Plasma this compound (3-MH) | Measures a biomarker of myofibrillar protein breakdown. | Positive correlation with SMM (r = 0.648, p = 0.007 in vegetarians vs. BIA)[4] | Minimally invasive (blood sample); relatively low cost; reflects muscle protein turnover. | Influenced by dietary meat intake; requires specific and sensitive analytical methods; reflects breakdown rate, not just mass.[5] |
| Dual-Energy X-ray Absorptiometry (DXA) | Uses two X-ray beams with different energy levels to differentiate bone, fat, and lean soft tissue. | Gold standard for body composition; high correlation with MRI.[6] | High precision and accuracy; provides regional body composition data. | Exposure to low-dose ionizing radiation; can be influenced by hydration status; may not distinguish between lean tissue and muscle tissue per se.[7] |
| Bioelectrical Impedance Analysis (BIA) | Measures the opposition to a small electrical current as it passes through the body. | Moderate to high correlation with DXA (r-values often >0.8-0.9), but can show bias.[8][9] | Non-invasive, portable, and relatively inexpensive; quick and easy to use. | Accuracy is highly dependent on hydration status, electrode placement, and population-specific equations; tends to overestimate muscle mass compared to DXA.[8] |
| Magnetic Resonance Imaging (MRI) | Uses strong magnetic fields and radio waves to generate detailed images of organs and tissues. | Considered a gold standard for quantifying muscle volume.[10][11] | High accuracy and provides detailed anatomical information, including muscle quality (e.g., fat infiltration). | High cost; limited accessibility; long scan times; not suitable for individuals with certain metal implants.[2][11] |
Performance Comparison
A direct comparison of plasma 3-MH with imaging techniques within a single study is limited in the current literature. However, existing data allows for an indirect comparison. For instance, a study on healthy young adults found a significant positive correlation between plasma 3-MH levels and skeletal muscle mass as measured by BIA in vegetarians (r = 0.648, p = 0.007).[4] Another study using a stable isotope tracer method for muscle mass (D3-creatine) reported a strong positive correlation with appendicular fat-free mass measured by DXA (r = 0.69, P = 0.027).[6]
Studies comparing BIA and DXA often show a high correlation but with a systematic bias, where BIA tends to overestimate muscle mass.[8] For example, one study found that in both low and normal appendicular skeletal muscle groups, BIA showed a tendency to overestimate values compared to DXA.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across studies. Below are detailed protocols for the key methods discussed.
Plasma this compound Analysis by UPLC-MS/MS
This protocol is adapted from a study investigating the influence of dietary habits on plasma 3-MH.[5]
1. Sample Collection and Preparation:
-
Collect venous blood into EDTA-containing tubes.
-
Centrifuge at 2,700 x g for 10 minutes at room temperature to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice before preparation.
-
To 25 µL of plasma, add 25 µL of an internal standard (e.g., deuterated 3-MH).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex and incubate at 4°C for 1 hour.
-
Centrifuge at 16,100 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with an equal volume of water.
-
Transfer the final solution to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 3-MH from other plasma components.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification of 3-MH and the internal standard.
Skeletal Muscle Mass Assessment by DXA
This protocol outlines the standard procedure for a whole-body DXA scan.[1][4][12]
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
Subjects should avoid vigorous exercise on the day of the scan.
-
Subjects should wear light clothing without any metal objects (zippers, buttons, jewelry).
-
Height and weight should be measured accurately before the scan.
-
Female subjects of childbearing age should be screened for pregnancy.
2. Quality Control:
-
Perform a daily quality assurance scan using a spine phantom according to the manufacturer's instructions.
3. Subject Positioning:
-
The subject lies supine on the scanner table in the center of the scanning area.
-
The head should be positioned straight with the chin slightly tucked in.
-
The arms are placed at the sides with palms facing down, ensuring a small gap between the arms and the torso.
-
The legs are extended and slightly apart, with the feet placed in a neutral position, often secured with a positioning device.
4. Scan Acquisition and Analysis:
-
The scan is initiated, and the scanner arm moves over the entire body. The scan duration is typically 5-10 minutes.
-
After the scan, the software automatically segments the body into different regions (arms, legs, trunk, head) and calculates bone mineral content, fat mass, and lean soft tissue mass for each region and the whole body.
-
Appendicular lean mass (ALM) is calculated as the sum of the lean soft tissue mass of the arms and legs.
Skeletal Muscle Mass Assessment by BIA
This protocol describes the standardized procedure for BIA measurements.[13][14][15]
1. Subject Preparation:
-
Subjects should abstain from alcohol for 48 hours and from caffeine and strenuous exercise for 12 hours before the measurement.
-
Subjects should be in a normally hydrated state and should not have eaten or had a large drink within 4 hours of the test.
-
Subjects should void their bladder immediately before the measurement.
-
Remove all metal objects from the body.
2. Measurement Procedure (Hand-to-Foot BIA):
-
The subject lies supine on a non-conductive surface with limbs not touching the torso or each other.
-
Clean the electrode sites on the right hand, wrist, foot, and ankle with an alcohol wipe.
-
Place the source electrodes on the dorsal surface of the hand near the metacarpophalangeal joint and on the dorsal surface of the foot near the metatarsophalangeal joint.
-
Place the detector electrodes on the wrist between the styloid processes of the radius and ulna and on the ankle between the medial and lateral malleoli.
-
Connect the analyzer leads to the electrodes and initiate the measurement.
3. Data Analysis:
-
The BIA analyzer provides values for resistance and reactance.
-
Skeletal muscle mass is estimated using prediction equations that incorporate height, weight, sex, age, and the measured impedance values. It is crucial to use an equation that has been validated for the specific population being studied.
Signaling Pathways and Experimental Workflows
The release of 3-MH is a direct consequence of muscle protein breakdown, a process tightly regulated by complex signaling pathways. Understanding these pathways is essential for interpreting 3-MH data.
Muscle Protein Breakdown Signaling Pathways
Muscle protein degradation is primarily mediated by two major proteolytic systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system.
Experimental Workflow for Comparative Analysis
A robust comparison of these methods would involve a well-designed study with a clear workflow.
Conclusion and Future Directions
Plasma this compound presents a promising, minimally invasive biomarker for assessing skeletal muscle mass and, more specifically, the rate of muscle protein breakdown. While it shows a good correlation with BIA-derived SMM, its utility is influenced by dietary factors, necessitating controlled conditions for accurate interpretation.
For a comprehensive assessment of SMM, particularly in clinical trials and drug development, a multi-faceted approach is recommended. DXA and MRI remain the gold standards for their high accuracy and detailed anatomical information. BIA offers a practical, portable, and cost-effective solution for large-scale studies and routine monitoring, despite its limitations regarding hydration status.
Future research should focus on large-scale validation studies that directly compare plasma 3-MH levels with DXA, BIA, and MRI in diverse populations. The development of standardized, high-throughput assays for plasma 3-MH will also be crucial for its broader adoption. Ultimately, a combination of imaging techniques and blood-based biomarkers like 3-MH may provide the most comprehensive and clinically meaningful assessment of skeletal muscle health.
References
- 1. clsa-elcv.ca [clsa-elcv.ca]
- 2. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 3. habdirect.com [habdirect.com]
- 4. ecrinnutrition.org [ecrinnutrition.org]
- 5. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhs.nhs.uk [uhs.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparison study of bioelectrical impedance analyzers for measuring lower limb muscle mass in middle-aged and elderly adults [frontiersin.org]
- 10. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Measurement Toolkit - Bioelectric impedance analysis [measurement-toolkit.org]
- 14. The Theory and Fundamentals of Bioimpedance Analysis in Clinical Status Monitoring and Diagnosis of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical guide to bioelectrical impedance analysis using the example of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-L-Histidine: A Superior Predictive Biomarker for Clinical Outcomes in Hemodialysis Patients?
A Comparative Guide for Researchers and Drug Development Professionals
In the complex clinical landscape of hemodialysis, identifying robust biomarkers to predict patient outcomes is paramount for advancing therapeutic strategies. While traditional markers of nutrition and inflammation, such as serum albumin, C-reactive protein (CRP), and creatinine, are routinely used, their predictive power can be limited by various confounding factors. Emerging evidence points to 3-Methyl-L-Histidine (3-MH) as a potentially more specific and sensitive predictor of muscle wasting, cardiovascular events, and overall mortality in this vulnerable population. This guide provides an objective comparison of 3-MH against these established biomarkers, supported by experimental data and detailed methodologies.
At a Glance: 3-MH vs. Traditional Biomarkers
Recent research underscores the potential of this compound (3-MH) as a significant predictor of clinical outcomes in maintenance hemodialysis (MHD) patients. A key study demonstrated that higher serum concentrations of 3-MH are associated with better survival and a lower incidence of cardiovascular (CV) events.[1][2] In contrast, low serum 3-MH levels have been identified as a robust and independent predictor of CV events in the MHD population.[1][2]
The predictive value of 3-MH stems from its direct reflection of myofibrillar protein degradation, offering a more precise measure of muscle catabolism than indirect markers.[1][2] Unlike serum albumin, which can be influenced by inflammation and fluid status, or CRP, a general marker of inflammation, 3-MH provides a more targeted insight into the progressive muscle wasting (sarcopenia) that is a critical determinant of outcomes in hemodialysis patients.
| Biomarker | Primary Indication | Association with Mortality in Hemodialysis | Association with Cardiovascular Events in Hemodialysis | Key Limitations |
| This compound (3-MH) | Myofibrillar Protein Catabolism / Muscle Mass | Higher levels associated with better survival (p=0.002)[1][2] | Lower levels are an independent predictor of CV events (p<0.001)[1][2] | Can be influenced by dietary meat intake. Requires specialized measurement techniques (LC-MS/MS). |
| Serum Albumin | Nutritional Status, Inflammation | Lower levels associated with increased mortality (HR for hypoalbuminemia can be significant)[3][4] | Lower levels associated with increased cardiovascular mortality.[4] | Negatively influenced by inflammation (negative acute-phase reactant) and fluid overload, common in hemodialysis. |
| C-Reactive Protein (CRP) | Systemic Inflammation | Higher levels are a strong predictor of all-cause and cardiovascular mortality (HR can be >1.0 per unit increase)[3][5] | Higher levels are associated with an increased risk of cardiovascular events.[6] | Non-specific marker of inflammation; elevated in a wide range of conditions not directly related to muscle wasting. |
| Serum Creatinine | Muscle Mass, Renal Function | In some analyses, lower pre-dialysis levels (reflecting lower muscle mass) are associated with higher mortality.[7] | Association is less direct and can be confounded by residual renal function and dialysis adequacy. | Primarily a marker of renal function; its utility as a muscle mass indicator in hemodialysis is debated and can be misleading. |
Signaling Pathways in Muscle Wasting
The predictive power of 3-MH is rooted in its role as a byproduct of the catabolic pathways that drive muscle wasting in chronic kidney disease (CKD). Understanding these pathways is crucial for developing targeted therapies.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their clinical and research application. Below are summaries of the methodologies for each key analyte.
Measurement of this compound in Serum
Principle: Quantification of 3-MH is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol Summary:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 10 µL of 30% sulfosalicylic acid.
-
Vortex for 30 seconds.
-
Refrigerate at 4°C for 30 minutes to allow for protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Dilution:
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing an internal standard (e.g., isotopically labeled 3-MH).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a suitable LC column (e.g., a mixed-mode or HILIC column) to separate 3-MH from other amino acids and interfering substances. A gradient elution is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-MH and its internal standard are monitored for quantification.
-
Measurement of Serum Albumin
Principle: The most common method is a colorimetric assay using bromocresol green (BCG) or bromocresol purple (BCP) dye. The dye selectively binds to albumin, causing a shift in its absorbance spectrum, which is proportional to the albumin concentration.
Protocol Summary (BCG Method):
-
Reagent Preparation: Prepare a buffered BCG solution (pH around 4.2).
-
Sample Incubation:
-
Add a small volume of serum to the BCG reagent.
-
Incubate for a short, fixed period (e.g., 1 minute) at a constant temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting complex at a specific wavelength (typically around 630 nm).
-
Calculate the albumin concentration by comparing the sample's absorbance to that of a known standard.
-
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
Principle: hs-CRP is typically measured using immunoturbidimetric or immunonephelometric assays. These methods rely on the agglutination of latex particles coated with anti-CRP antibodies when they react with CRP in the sample.
Protocol Summary (Immunoturbidimetric Assay):
-
Sample and Reagent Preparation: Prepare a buffered solution and a suspension of anti-CRP antibody-coated latex particles.
-
Reaction:
-
Mix the serum sample with the buffer.
-
Add the latex particle suspension.
-
-
Turbidimetric Measurement:
-
Measure the increase in turbidity (light scattering) caused by the formation of antigen-antibody complexes using a spectrophotometer. The rate of change in absorbance is proportional to the hs-CRP concentration.
-
Measurement of Serum Creatinine
Principle: While traditional methods like the Jaffe reaction (alkaline picrate) are still in use, enzymatic methods are becoming more common due to their higher specificity.
Protocol Summary (Enzymatic Method):
-
Reaction Cascade: A series of enzymatic reactions is initiated, starting with the conversion of creatinine to creatine by creatininase. Subsequent enzymes generate a product (often hydrogen peroxide) that reacts with a chromogen.
-
Spectrophotometric Measurement: The colored product is measured spectrophotometrically, and its absorbance is proportional to the initial creatinine concentration.
Conclusion
This compound is a promising biomarker for predicting clinical outcomes in hemodialysis patients, offering a more direct assessment of muscle protein catabolism than traditional markers. Its strong association with cardiovascular events, a leading cause of mortality in this population, highlights its potential utility in risk stratification and the monitoring of therapeutic interventions aimed at preserving muscle mass. While further large-scale studies with direct head-to-head comparisons of predictive performance are needed, the existing evidence strongly suggests that the inclusion of 3-MH in the panel of biomarkers used for hemodialysis patients could significantly enhance clinical decision-making and the development of novel therapeutics targeting muscle wasting. The higher specificity of 3-MH for myofibrillar protein turnover, compared to the more general nutritional and inflammatory markers, positions it as a valuable tool for researchers and drug development professionals in the nephrology field.
References
- 1. 3-methylhistidine and clinical outcomes in maintenance haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictors of mortality in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C- Reactive protein, cardiac troponin T and low albumin are predictors of mortality in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of serum albumin, serum C-reactive protein, and pulse wave velocity as predictors of the 4-year mortality of chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic significance of the hs-CRP/Alb ratio for cardiovascular events in patients with end-stage renal disease undergoing maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-reactive protein-to-albumin ratio and six-month mortality in incident hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Muscle Atrophy: A Comparative Guide to Measuring Pathological Muscle Loss with 3-Methyl-L-Histidine Isotopic Decay
For researchers, scientists, and drug development professionals at the forefront of combating muscle wasting diseases, the precise measurement of muscle loss is paramount. This guide provides an objective comparison of the 3-Methyl-L-Histidine (3-MH) isotopic decay method against other established techniques for quantifying pathological muscle loss, supported by experimental data and detailed protocols.
This compound (3-MH), a post-translationally modified amino acid found predominantly in actin and myosin, serves as a specific biomarker for myofibrillar protein breakdown.[1][2] Unlike other amino acids, 3-MH is not reutilized for protein synthesis and is quantitatively excreted, making its measurement a direct reflection of muscle protein catabolism.[1] While traditional methods relied on 24-hour urine collection, which is often impractical, the isotopic decay method offers a more feasible and accurate approach.[1] This guide delves into the specifics of this advanced technique and contrasts it with other common methods for assessing muscle mass.
Comparative Analysis of Muscle Loss Measurement Techniques
The selection of an appropriate method for measuring muscle loss depends on the specific research question, available resources, and the desired level of precision. The following table summarizes the key performance characteristics of the 3-MH isotopic decay method compared to other widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| This compound (3-MH) Isotopic Decay | Measures the decay of an orally administered stable isotope tracer of 3-MH in plasma or urine to determine the rate of muscle protein breakdown.[1][3] | Direct measure of myofibrillar protein breakdown. High specificity. Minimally invasive (urine or blood spots).[1] Overcomes limitations of 24h urine collection and dietary restrictions.[1] | Requires specialized equipment (mass spectrometer). Cost of stable isotopes. | Clinical trials for sarcopenia and cachexia, nutritional intervention studies, drug efficacy studies for muscle-wasting conditions.[1] |
| Dual-Energy X-ray Absorptiometry (DXA) | Uses low-dose X-rays of two different energies to differentiate between bone mineral, lean mass, and fat mass.[4][5][6] | Considered a gold standard for body composition.[5][7] Relatively quick and non-invasive.[4] Provides regional body composition data.[4] | Measures lean body mass, not directly muscle mass.[7] Can be influenced by hydration status.[7] Exposure to a small amount of ionizing radiation. | Diagnosis and monitoring of sarcopenia, obesity research, and general body composition assessment.[8][9] |
| Magnetic Resonance Imaging (MRI) | Uses strong magnetic fields and radio waves to generate detailed images of the body's tissues, allowing for precise quantification of muscle volume.[10][11] | Gold standard for quantifying muscle mass and quality (e.g., fat infiltration).[8][12][13] No ionizing radiation.[11] | High cost and limited accessibility. Time-consuming procedure. Contraindicated for individuals with certain metallic implants. | Detailed anatomical assessment of muscle, research studies on muscle morphology and composition in disease states.[10][14] |
| 24-Hour Urinary Creatinine Excretion | Measures the total amount of creatinine excreted in the urine over a 24-hour period, which is proportional to total muscle mass.[13][15] | Inexpensive and widely available. Non-invasive. | Requires strict 24-hour urine collection, which is prone to errors.[16] Influenced by dietary meat intake and renal function.[17] Less accurate than imaging techniques.[16] | Epidemiological studies, large-scale screenings where high precision is not the primary goal.[18][19] |
Experimental Protocol: 3-MH Isotopic Decay Measurement
This section provides a detailed methodology for measuring the rate of myofibrillar protein breakdown using the 3-MH isotopic decay technique.
Objective: To determine the fractional breakdown rate of myofibrillar protein.
Materials:
-
Stable isotope tracer of this compound (e.g., D3-3-Methyl-L-Histidine).
-
High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[20][21]
-
Sample collection tubes (for blood or urine).
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
Internal standard (e.g., deuterated 3-MH).[22]
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight prior to the tracer administration.
-
A baseline blood or urine sample is collected.
-
-
Tracer Administration:
-
An oral dose of the stable isotope-labeled 3-MH is administered to the subject.[1] The exact dosage will depend on the specific tracer and study design.
-
-
Sample Collection:
-
Sample Preparation:
-
Plasma: Blood samples are centrifuged to separate plasma. Proteins are precipitated using an appropriate agent (e.g., sulfosalicylic acid).[23]
-
Urine: Urine samples are typically diluted with water.[20]
-
The internal standard is added to all samples, calibrators, and quality controls.
-
If necessary, samples can be further purified using solid-phase extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into the LC-MS/MS system.
-
Chromatographic separation of 3-MH from other compounds is achieved using a suitable column and mobile phase.[20]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify both the labeled and unlabeled 3-MH.[20]
-
-
Data Analysis:
-
The isotopic enrichment of 3-MH in each sample is calculated.
-
The natural logarithm of the isotopic enrichment is plotted against time.
-
The slope of the linear regression of the terminal portion of this curve represents the decay constant (k).
-
The fractional breakdown rate (FBR) of myofibrillar protein is calculated from the decay constant.
-
Visualizing the Science: Pathways and Workflows
To further elucidate the biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways leading to muscle protein breakdown and 3-MH release.
Caption: Experimental workflow for 3-MH isotopic decay measurement.
References
- 1. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 3. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qscan.com.au [qscan.com.au]
- 5. accurateimagingdiagnostics.com [accurateimagingdiagnostics.com]
- 6. DXA body composition analysis | Sports Medicine | UC Davis Health [health.ucdavis.edu]
- 7. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sarcopenia, More Than Just Muscle Atrophy: Imaging Methods for the Assessment of Muscle Quantity and Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Sarcopenia: imaging assessment and clinical application | springermedizin.de [springermedizin.de]
- 11. Sarcopenia: imaging assessment and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Muscle Mass and Strength in Obesity: a Review of Various Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Creatinine Excretion as a Determinant of Accelerated Skeletal Muscle Loss with Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Urinary creatinine excretion, an indirect measure of muscle mass, is an independent predictor of cardiovascular disease and mortality in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscle mass determined from urinary creatinine excretion rate, and muscle performance in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 3-Methlyhistidine Analysis | Heartland Assays [heartlandassays.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
3-Methyl-L-Histidine Levels: A Comparative Analysis of Vegetarian and Omnivore Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Methyl-L-Histidine (3-MH) levels in vegetarian and omnivore populations, supported by experimental data. 3-MH is a post-translationally modified amino acid derived from the breakdown of actin and myosin in skeletal muscle.[1] Its levels in plasma and urine are often utilized as a biomarker for muscle protein turnover. However, dietary intake, particularly meat consumption, can significantly influence circulating and excreted concentrations of 3-MH, making it crucial to consider dietary patterns in clinical and research settings.
Quantitative Data Summary
The following table summarizes the quantitative data on this compound levels from comparative studies between vegetarian and omnivore populations.
| Population | Sample Type | This compound Level (Mean ± SD) | Reference Study |
| Omnivores (n=19) | Plasma | 4.33 ± 0.88 µmol/L | Kochlik et al. (2018)[1] |
| Vegetarians (n=16) | Plasma | 3.59 ± 0.65 µmol/L | Kochlik et al. (2018)[1] |
Metabolic Pathway of this compound
This compound is not incorporated into proteins during synthesis but is formed through the post-translational methylation of specific histidine residues within the contractile proteins, actin and myosin. This process is catalyzed by a specific histidine N-methyltransferase, SETD3, which utilizes S-adenosylmethionine (SAM) as the methyl group donor. Following the natural turnover and breakdown of muscle proteins, 3-MH is released into the bloodstream and subsequently excreted in the urine without being reutilized for protein synthesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of 3-MH. Below are summaries of established protocols for plasma and urine analysis.
Plasma this compound Analysis via UPLC-MS/MS
This method allows for the simultaneous measurement of 3-MH and 1-methylhistidine (1-MH) in plasma.
1. Sample Preparation:
-
To 25 µL of plasma, add 25 µL of an internal standard (e.g., d3-3-MH).
-
Vortex the mixture and incubate for 1 hour at 7°C.
-
Precipitate proteins by adding 150 µL of methanol, vortex, and incubate for 2 hours at 7°C.
-
Centrifuge at 16,500 x g for 10 minutes at 4°C.
-
Dilute the supernatant with an equal volume of water and transfer to an autosampler vial.
2. UPLC-MS/MS Analysis:
-
System: Acquity Ultra Performance LC system coupled to a Waters Quattro Premier XE mass spectrometer.
-
Column: Intrada Amino Acid column (e.g., 3 µm, 50 × 3 mm).
-
Mobile Phase A: 0.25% formic acid in acetonitrile (v/v).
-
Mobile Phase B: 0.25% formic acid in 100 mM ammonium formate (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 37°C.
-
Injection Volume: 4 µL.
-
A gradient elution is used to separate the analytes.
Urinary this compound Analysis via Capillary Electrophoresis
Capillary electrophoresis (CE) with UV detection offers a cost-effective and rapid method for quantifying histidine and its methylated forms in urine.
1. Sample Preparation:
-
Urine samples can often be analyzed after simple dilution with deionized water. The dilution factor should be optimized based on the expected concentration range.
-
Filtration through a 0.22 µm filter may be necessary to remove particulate matter.
2. Capillary Electrophoresis Analysis:
-
System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Running Buffer: 60 mmol/L Tris-phosphate buffer at pH 2.2.
-
Separation Voltage: Optimized for the specific instrument and capillary dimensions.
-
Detection: UV detection at a wavelength suitable for histidine and its derivatives (e.g., 200 nm).
-
The analysis time is typically less than 15 minutes per sample.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study on this compound levels.
Conclusion
The available data indicates that omnivorous individuals tend to have higher plasma concentrations of this compound compared to vegetarians. This difference is primarily attributed to the exogenous intake of 3-MH from meat products in the omnivorous diet. For researchers utilizing 3-MH as a biomarker of endogenous muscle protein breakdown, it is imperative to implement a meat-free dietary control period prior to sample collection to obtain accurate and reliable results. The provided experimental protocols and workflows offer a standardized approach for conducting such comparative studies. Future research with larger and more diverse cohorts will further enhance our understanding of the impact of long-term dietary patterns on 3-MH levels and muscle metabolism.
References
Evaluating 3-Methyl-L-Histidine as a Marker for Response to Nutritional Interventions: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 3-Methyl-L-Histidine (3-MH) as a biomarker for assessing the efficacy of nutritional interventions on muscle protein metabolism. It offers a comparative analysis of 3-MH against other common markers, detailed experimental protocols, and a review of the underlying biological pathways.
Introduction to this compound
This compound (3-MH) is a methylated derivative of the amino acid histidine, found primarily in the contractile proteins of skeletal muscle, actin and myosin. During the breakdown of these muscle proteins (a process known as myofibrillar proteolysis), 3-MH is released into the bloodstream and subsequently excreted in the urine without being reutilized for protein synthesis. This characteristic makes it a potential indicator of the rate of muscle protein breakdown. However, a significant confounding factor is its presence in dietary meat, which can elevate its levels independent of endogenous muscle catabolism. Therefore, careful dietary control is crucial when using 3-MH as a biomarker in nutritional studies.
Comparison of this compound with Other Biomarkers
The utility of 3-MH as a biomarker is best understood in comparison to other commonly used indicators of muscle protein turnover and nutritional status.
| Biomarker | Sample Type | What it Measures | Advantages | Limitations |
| This compound (3-MH) | Urine, Plasma | Myofibrillar (actin and myosin) protein breakdown. | Specific to skeletal muscle contractile proteins. | Heavily influenced by dietary meat intake, requiring strict dietary control (meat-free diet for at least 3 days prior to sample collection). Some studies suggest the 3-MH/creatinine ratio can be a poor indicator.[1] |
| Creatinine | Urine, Plasma | A product of creatine phosphate breakdown in muscle; used as an index of total muscle mass. | Relatively stable day-to-day excretion in individuals with stable muscle mass and normal kidney function. | Influenced by kidney function, age, and sex. Not a direct measure of protein breakdown but rather an estimate of muscle mass. |
| Urinary Nitrogen | Urine | Overall nitrogen balance, reflecting the net difference between protein intake and protein loss. | Provides a whole-body picture of protein metabolism. | Not specific to muscle protein; influenced by the metabolism of all body proteins and dietary protein intake. |
| 1-Methylhistidine (1-MH) | Urine, Plasma | Primarily an indicator of dietary meat consumption, particularly poultry and fish. | Useful for monitoring compliance with a meat-free diet in studies using 3-MH. | Not a marker of endogenous muscle protein breakdown. |
Quantitative Data from Nutritional Intervention Studies
The following tables summarize data from studies investigating the response of 3-MH to various nutritional interventions.
Table 1: Effect of Protein Intake on Plasma this compound in Endurance-Trained Males
| Protein Intake Group | Daily Protein Intake | Mean Plasma 3-MH (µmol/L) |
| LOW | 0.94 g/kg/day | ~8.5 |
| MOD | 1.20 g/kg/day | ~8.0 |
| HIGH | 1.83 g/kg/day | ~6.5 |
Data adapted from a study on endurance-trained males, suggesting that higher protein intake may attenuate myofibrillar protein catabolism.[2][3]
Table 2: Effect of β-hydroxy-β-methylbutyrate (HMB) Supplementation on Urinary this compound during Resistance Training
| Supplementation Group | Change in Urinary 3-MH (from baseline) after 1 week of training |
| Placebo (0 g HMB/day) | +94% |
| 1.5 g HMB/day | +85% |
| 3.0 g HMB/day | +50% |
Data suggests that HMB supplementation may reduce the exercise-induced increase in muscle protein breakdown.[4]
Table 3: Effect of Essential Amino Acid (EAA) Supplementation on Urinary this compound:Creatinine Ratio after Resistance Exercise
| Supplementation Group | Mean Urinary 3-MH:Creatinine Ratio (over 5 hours post-exercise) |
| Carbohydrate Placebo (EX-CHO) | ~0.19 |
| Essential Amino Acids (EX-EAA+) | ~0.13 |
This study indicates that EAA supplementation following resistance exercise can attenuate myofibrillar protein breakdown.[5]
Experimental Protocols
Accurate measurement of 3-MH is critical for its use as a biomarker. Below are detailed methodologies for its analysis in plasma and urine.
Protocol 1: Analysis of this compound in Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (e.g., deuterated 3-MH) in the initial mobile phase.
-
Vortex for 30 seconds before injection.[1]
2. LC-MS/MS Conditions:
-
Column: A mixed-mode or HILIC column suitable for polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient elution program to separate 3-MH from other amino acids.
-
Flow Rate: Typically 300-400 µL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).
-
SRM Transitions: For 3-MH, typically m/z 170 -> 124 and 170 -> 95.[6]
Protocol 2: Analysis of this compound in Urine by Capillary Electrophoresis
1. Sample Preparation:
-
Urine samples can often be analyzed after simple dilution with water and the addition of an internal standard.[7]
-
For some applications, a derivatization step using a fluorescent tag (e.g., FITC) can enhance sensitivity, which can be accelerated using microwave irradiation.
2. Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary.
-
Running Buffer: A low pH buffer, such as 60 mmol/L Tris-phosphate at pH 2.2, is effective for separating histidine and its methylated forms.
-
Separation Voltage: Applied voltage to achieve separation, typically in the range of 15-25 kV.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) or laser-induced fluorescence if a derivatizing agent is used.
-
Analysis Time: Typically less than 15 minutes per sample.
Signaling Pathways and Experimental Workflows
Nutritional interventions impact muscle protein turnover by modulating key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating 3-MH.
The balance between muscle protein synthesis and breakdown is tightly regulated. Nutritional signals, particularly amino acids, play a crucial role in activating protein synthesis, primarily through the mTOR pathway. Conversely, conditions like nutrient deprivation can activate protein degradation pathways, such as the ubiquitin-proteasome system.
Conclusion
This compound can be a valuable marker for assessing the impact of nutritional interventions on muscle protein breakdown. However, its utility is critically dependent on stringent dietary control to eliminate the confounding variable of exogenous 3-MH from meat consumption. When used in conjunction with other biomarkers and with robust analytical methods, 3-MH provides specific insights into myofibrillar protein catabolism. For researchers and drug development professionals, understanding the nuances of 3-MH measurement and its place within the broader context of muscle metabolism is essential for the accurate evaluation of nutritional strategies aimed at preserving or enhancing muscle mass.
References
- 1. msacl.org [msacl.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Essential Amino Acid Ingestion Facilitates Leucine Retention and Attenuates Myofibrillar Protein Breakdown following Bodyweight Resistance Exercise in Young Adults in a Home-Based Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Analytical Separation of 3-Methyl-L-Histidine from Urinary Amino Acids
An objective comparison of leading analytical techniques for the quantification of a key biomarker in muscle protein metabolism.
For researchers, scientists, and drug development professionals engaged in the study of muscle protein catabolism, the accurate quantification of 3-Methyl-L-Histidine (3-Me-His) in urine is paramount. As a non-reutilizable byproduct of actin and myosin degradation, urinary 3-Me-His serves as a valuable biomarker for muscle wasting conditions, nutritional status assessment, and the impact of therapeutic interventions.[1][2][3] The complex composition of urine, however, presents a significant analytical challenge, necessitating robust and reliable separation techniques.
This guide provides a comparative overview of the three principal analytical methodologies employed for the separation and quantification of 3-Me-His from other urinary amino acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will delve into the experimental protocols, present comparative performance data, and offer insights to aid in the selection of the most appropriate method for your research needs.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for 3-Me-His determination is often a trade-off between sensitivity, throughput, and the need for derivatization. While older methods relied on classical amino acid analyzers, modern laboratories predominantly utilize HPLC, GC-MS, or CE.
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique. It offers several modalities for amino acid separation, including ion-exchange and reversed-phase chromatography. Pre-column or post-column derivatization is often employed to enhance the detection of amino acids, which typically lack a strong chromophore for UV detection.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is renowned for its high sensitivity and specificity. However, the non-volatile nature of amino acids necessitates a derivatization step to increase their volatility for gas-phase separation.[6] This multi-step sample preparation can increase analysis time and introduce potential variability.
Capillary Electrophoresis (CE) offers rapid analysis times and high separation efficiency with minimal sample and reagent consumption.[7] Similar to HPLC, derivatization can be used to improve detection sensitivity, particularly with laser-induced fluorescence detection.[8][9]
The following diagram illustrates a generalized workflow for the analysis of urinary 3-Me-His, highlighting the key stages from sample collection to data analysis.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the analysis of urinary 3-Me-His, based on data reported in the literature.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation based on the differential migration of charged species in an electric field. |
| Derivatization | Often required (pre- or post-column) for enhanced detection (e.g., OPA, NDA).[4][5][10] | Mandatory to increase volatility (e.g., silylation, acylation).[6] | Can be used to improve sensitivity (e.g., FITC, PTH).[9] |
| Sensitivity | Good, with detection limits typically in the low picomole range with fluorescence detection.[5] | Excellent, with detection limits in the picomole to femtomole range.[6] | Very good, with detection limits in the low nanomolar to picomolar range, especially with LIF detection.[8] |
| Analysis Time | Typically 20-60 minutes per sample.[4][5] | Can be longer due to derivatization, but chromatographic run times are often short (around 15-30 minutes). | Fast, with separation times often under 15 minutes. |
| Throughput | Moderate, can be improved with autosamplers. | Lower due to multi-step sample preparation. | High, especially with automated systems. |
| Selectivity | Good, can be optimized with different column chemistries and mobile phases. | Excellent, due to the combination of chromatographic separation and mass spectrometric detection. | High, based on charge-to-size ratio. |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Key Advantages | Robust, versatile, well-established. | High sensitivity and specificity. | Fast analysis, low sample/reagent consumption. |
| Key Disadvantages | Moderate analysis time, may require derivatization. | Mandatory derivatization can be complex and time-consuming. | Can be sensitive to matrix effects, reproducibility can be a concern. |
The logical flow for selecting an appropriate analytical method is depicted in the diagram below.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for each of the three major analytical techniques, compiled from published literature.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method utilizes pre-column derivatization with o-phthaldialdehyde (OPA) for fluorescent detection of 3-Me-His.
1. Sample Preparation and Hydrolysis:
-
To determine total 3-Me-His (free and N-acetylated forms), acid hydrolysis is required.[11]
-
Mix an aliquot of urine with an equal volume of concentrated hydrochloric acid.
-
Heat the mixture at 100°C for 1.5 to 4 hours or 80°C for 8 to 12 hours.[11]
-
After hydrolysis, neutralize the sample with a strong base (e.g., NaOH).
-
Dilute the neutralized sample with deionized water prior to derivatization.
2. Derivatization:
-
Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.
-
Mix a small volume of the prepared urine sample with the OPA reagent and allow it to react for a short period (typically 1-2 minutes) at room temperature.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: A buffered aqueous solution (e.g., sodium acetate or phosphate buffer) at a slightly acidic to neutral pH.
-
Solvent B: An organic solvent such as acetonitrile or methanol.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-amino acid derivatives.
-
Run Time: A clear separation can be achieved within 25 minutes.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves sample cleanup, derivatization to create volatile analytes, and subsequent GC-MS analysis.
1. Sample Preparation and Cleanup:
-
Add an internal standard (e.g., a stable isotope-labeled 3-Me-His) to the urine sample.[6]
-
Acidify the sample and apply it to a cation-exchange solid-phase extraction (SPE) column to isolate amino acids from the bulk of the urine matrix.[12]
-
Wash the column to remove interfering substances.
-
Elute the amino acids with a basic solution (e.g., ammonium hydroxide).[12]
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
-
This is a two-step process:
-
Esterification: React the dried residue with an acidic alcohol (e.g., 2 M HCl in methanol) at elevated temperature (e.g., 80°C for 60 minutes) to convert carboxylic acid groups to methyl esters.
-
Amidation: Subsequently, react with an acylating agent like pentafluoropropionic anhydride in an organic solvent (e.g., ethyl acetate) at 65°C for 30 minutes to derivatize the amino groups.
-
-
The resulting derivatives are then extracted into an organic solvent (e.g., toluene).
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification, often using negative chemical ionization (NCI) for high sensitivity.[6]
Capillary Electrophoresis (CE)
This protocol outlines the separation of 3-Me-His using a capillary electrophoresis system, which may or may not involve derivatization.
1. Sample Preparation:
-
For underivatized analysis, urine samples can often be simply diluted with the background electrolyte (BGE) and filtered before injection.
-
If derivatization is performed for enhanced sensitivity (e.g., with fluorescein isothiocyanate - FITC), the reaction can be accelerated using microwave irradiation, reducing the time from hours to minutes.[8]
2. Electrophoretic Conditions:
-
Capillary: A fused-silica capillary (uncoated).
-
Background Electrolyte (BGE): The choice of BGE is critical for separation. An acidic buffer (e.g., phosphate buffer at low pH) is often used to ensure all amino acids are positively charged and migrate towards the cathode.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) for underivatized amino acids, or a more sensitive method like laser-induced fluorescence (LIF) for derivatized analytes.[8]
-
Analysis Time: Including column washing, the determination can be completed in approximately 12 minutes.[7]
Concluding Remarks
The selection of an analytical method for the separation and quantification of this compound from urinary amino acids is a critical decision for any research endeavor in the field of muscle metabolism. HPLC offers a robust and versatile platform, GC-MS provides unparalleled sensitivity and specificity, while CE excels in speed and efficiency. By carefully considering the specific requirements of the research question, including the need for high throughput, the level of sensitivity required, and the laboratory's technical capabilities, researchers can choose the most suitable methodology. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and contribute to the generation of high-quality, reliable data in this important area of study.
References
- 1. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urinary 3-methylhistidine by high-performance liquid chromatography with o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative chemical ionization gas chromatography/mass spectrometry to quantify urinary 3-methylhistidine: application to burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-accelerated derivatization for capillary electrophoresis with laser-induced fluorescence detection: a case study for determination of histidine, 1- and 3-methylhistidine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 3-methylhistidine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyl-L-Histidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methyl-L-Histidine, a post-translationally modified amino acid often used in biomedical research.
Hazard Identification and Precautionary Measures
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Adherence to all federal, state, and local environmental regulations is mandatory.[2]
-
Collection and Storage of Waste:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealed container.[1]
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
-
Spill Management:
-
In the event of a spill, prevent the spread of the material.[2]
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Carefully collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS office.
-
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of in the following ways:
-
Do not discharge into sewers or drains. This can contaminate water systems.[1]
-
Do not dispose of in regular trash. This can pose a risk to waste handlers and the environment.
-
Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical. [1]
Logical Flow for Disposal Decision-Making
For a clear understanding of the disposal workflow, the following diagram outlines the key decision points and actions.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
References
Essential Safety and Operational Guide for Handling 3-Methyl-L-Histidine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 3-Methyl-L-Histidine, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-Methylhistidine, 3MH
-
CAS Number: 368-16-1[1]
-
EC Number: 206-704-6[1]
Hazard Identification and Precautionary Measures:
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following precautionary statements is crucial.
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response:
-
If on skin: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is also a suitable option.[1][5] |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
2. Handling and Use:
-
Conduct all handling in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Spill Management:
-
In case of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in suitable and closed containers labeled for chemical waste.[1]
-
Do not mix with other waste. Leave chemicals in their original containers if possible.
2. Disposal Procedure:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Handle uncleaned containers in the same manner as the product itself.
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
